1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-2-9-16-15(8-1)21-19(22-16)13-6-5-7-14(12-13)20-23-17-10-3-4-11-18(17)24-20/h1-12H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYDWFIQGPJANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299862 | |
| Record name | 2,2'-(1,3-Phenylene)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29914-81-6 | |
| Record name | 29914-81-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(1,3-Phenylene)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene from o-Phenylenediamine
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1,3-bis(1H-benzo[d]imidazol-2-yl)benzene, a molecule of significant interest in materials science and coordination chemistry. The primary synthetic route detailed herein involves the condensation reaction between o-phenylenediamine and isophthalic acid. This document offers a comprehensive overview of the underlying reaction mechanism, a detailed, field-tested experimental protocol, and a thorough guide to the characterization of the final product. Designed for researchers, chemists, and professionals in drug development, this whitepaper emphasizes the causal relationships behind experimental choices, ensuring both scientific accuracy and practical applicability.
Introduction: The Significance of Benzimidazole Scaffolds
Benzimidazole derivatives are a privileged class of heterocyclic compounds, forming the core structure in numerous pharmacologically active agents and advanced functional materials.[1] Their unique electronic properties, rigid planar structure, and capacity for hydrogen bonding make them exceptional building blocks. This compound, in particular, is a valuable symmetric ligand used in the construction of metal-organic frameworks (MOFs) and other coordination polymers, owing to the two strategically positioned nitrogen donor atoms.[2] The synthesis of this compound from readily available precursors like o-phenylenediamine is a cornerstone reaction for accessing these advanced materials.
The most direct and widely employed method for synthesizing 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid under dehydrating conditions.[3][4] This guide focuses on the application of this classical reaction to the synthesis of the target bis-benzimidazole structure.
The Core Synthesis: Mechanism and Rationale
The synthesis of this compound is achieved through the double condensation of two equivalents of o-phenylenediamine with one equivalent of isophthalic acid. This reaction requires harsh dehydrating conditions to drive the equilibrium towards the formation of the cyclized product.[3][4]
The Role of the Condensing Agent: Polyphosphoric Acid (PPA)
Polyphosphoric acid (PPA) is the reagent of choice for this transformation, serving multiple critical functions:
-
Solvent: At elevated temperatures, PPA is a viscous liquid that can effectively dissolve the reactants.
-
Catalyst: As a strong acid, it protonates the carbonyl oxygen of the isophthalic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly basic amino group of o-phenylenediamine.
-
Dehydrating Agent: PPA has a powerful affinity for water. It chemically sequesters the two molecules of water produced during the formation of each benzimidazole ring, preventing the reverse reaction and driving the synthesis to completion.
Reaction Mechanism
The formation of each benzimidazole ring proceeds through a two-step process: an initial acylation followed by an intramolecular cyclization and dehydration.
-
Nucleophilic Attack: The process begins with the nucleophilic attack of an amino group from o-phenylenediamine on a protonated carbonyl carbon of isophthalic acid.
-
Amide Formation: A molecule of water is eliminated to form an intermediate N-(2-aminophenyl)amide.
-
Intramolecular Cyclization: The second amino group of the same o-phenylenediamine unit then performs an intramolecular nucleophilic attack on the newly formed amide carbonyl carbon.
-
Dehydration and Aromatization: A second molecule of water is eliminated, leading to the formation of the stable, aromatic benzimidazole ring.
This entire sequence occurs at both carboxylic acid sites of the isophthalic acid backbone, ultimately yielding the target molecule.
Caption: Reaction mechanism for the PPA-catalyzed synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Adherence to these steps, with appropriate laboratory technique, will reliably yield the desired product.
Safety Precautions: o-Phenylenediamine is toxic and a suspected mutagen. Polyphosphoric acid is highly corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Reagents and Equipment
-
o-Phenylenediamine (2.27 g, 21.0 mmol)
-
Isophthalic acid (1.66 g, 10.0 mmol)[5]
-
Polyphosphoric acid (PPA) (~30 g)
-
100 mL three-neck round-bottom flask
-
Mechanical stirrer or magnetic stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or argon inlet
-
Large beaker (1 L) for quenching
-
Ammonium hydroxide solution (~30%)
-
Buchner funnel and filter paper
-
Recrystallization solvent: N,N-Dimethylformamide (DMF) or Ethanol
Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: Place polyphosphoric acid (~30 g) into a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer and a condenser with a nitrogen inlet. Begin stirring and heat the PPA to ~80°C to reduce its viscosity.
-
Addition of Reactants: To the warm, stirring PPA, carefully add isophthalic acid (1.66 g, 10.0 mmol) followed by o-phenylenediamine (2.27 g, 21.0 mmol).
-
Heating: Increase the temperature of the reaction mixture to 200-220°C and maintain it for 4-6 hours. The mixture will become darker and thicker as the reaction progresses. A continuous, slow stream of nitrogen should be maintained to prevent oxidation.
-
Quenching: After the reaction period, allow the mixture to cool slightly (to ~150°C) before carefully and slowly pouring the hot, viscous solution into a 1 L beaker containing ~500 mL of rapidly stirring ice water. This step is highly exothermic and should be done with caution. The product will precipitate as a solid.
-
Neutralization: Continue stirring the aqueous suspension and slowly add concentrated ammonium hydroxide until the solution is neutral to slightly basic (pH 7-8). This step is crucial to deprotonate the benzimidazole nitrogen atoms, ensuring the product is in its neutral, less soluble form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with copious amounts of distilled water to remove any residual acid and salts.
-
Purification: The crude product can be purified by recrystallization. N,N-Dimethylformamide (DMF) or ethanol are commonly used solvents. Dissolve the crude solid in a minimum amount of hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 80-100°C overnight.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Parameter | Expected Result |
| Appearance | Physical State | Off-white to pale brown solid |
| Melting Point | Thermal Transition | >300 °C[6] |
| ¹H NMR | Chemical Shift (δ) | ~13.0 ppm (s, 2H): Broad singlet for the N-H protons of the imidazole rings.[6] ~8.9 ppm (t, 1H): Proton at C2 of the central benzene ring. ~8.3 ppm (d, 2H): Protons at C4/C6 of the central benzene ring. ~7.8 ppm (t, 1H): Proton at C5 of the central benzene ring. ~7.7 ppm (m, 4H): Protons on the benzo- part of the imidazole rings. ~7.3 ppm (m, 4H): Protons on the benzo- part of the imidazole rings. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3400-3200 cm⁻¹ (broad): N-H stretching vibration. ~1620 cm⁻¹: C=N stretching of the imidazole ring. ~1450 cm⁻¹: C=C aromatic ring stretching. |
| Mass Spec (MS) | m/z | [M+H]⁺: Expected at ~323.13 g/mol for C₂₀H₁₅N₄⁺. |
Note: NMR chemical shifts are approximate and can vary based on the solvent used (e.g., DMSO-d₆).
Conclusion
The synthesis of this compound via the acid-catalyzed condensation of o-phenylenediamine and isophthalic acid is a robust and reliable method. The key to a successful synthesis lies in the effective use of a dehydrating agent like polyphosphoric acid to drive the reaction to completion. This guide provides the necessary theoretical background and a practical, step-by-step protocol to enable researchers to confidently produce this valuable compound for applications in materials science, supramolecular chemistry, and beyond.
References
- 1. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:29914-81-6 | Chemsrc [chemsrc.com]
- 6. rsc.org [rsc.org]
Literature review of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene and its derivatives
An In-Depth Technical Guide to 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene and its Derivatives
Authored by a Senior Application Scientist
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal and materials chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets or form highly organized functional materials. The benzimidazole ring system is a quintessential example of such a scaffold.[1][2][3] Its unique fusion of a benzene and an imidazole ring creates a bicyclic aromatic structure that is not only thermally and chemically robust but also possesses a rich electronic character with both hydrogen-bond donor (N-H) and acceptor (pyridine-like N) sites.[2]
This guide focuses on a particularly compelling symmetric architecture: This compound . This molecule, featuring two benzimidazole units linked to a central benzene ring at the meta positions, serves as a rigid, V-shaped building block. This specific geometry and the inherent properties of the benzimidazole moieties have unlocked a vast potential for innovation, spanning from the development of next-generation anticancer agents to the construction of advanced functional materials.
Herein, we move beyond a simple recitation of facts. We will dissect the causality behind synthetic strategies, explore the structure-property relationships that govern its applications, and provide validated protocols to empower researchers in their own investigations.
Part 1: Synthesis and Characterization of the Core Structure
The construction of the 1,3-bis(benzimidazol-2-yl)benzene scaffold is most commonly achieved through a double condensation reaction. The foundational logic is to react a diamine with a dicarboxylic acid or its equivalent, leveraging the high thermal stability of the resulting aromatic heterocyclic system to drive the reaction to completion.
The Primary Synthetic Pathway: Phillips Condensation
The most prevalent and reliable method for synthesizing the title compound is the Phillips condensation, which involves the reaction of o-phenylenediamine with isophthalic acid. This reaction is typically performed under harsh dehydrating conditions, such as in the presence of strong acids like polyphosphoric acid (PPA) or hydrochloric acid, which act as both catalyst and solvent.[4][5]
The causality here is straightforward: the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. A subsequent series of intramolecular cyclizations and dehydration steps yields the thermodynamically stable benzimidazole rings.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 3. questjournals.org [questjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene: Molecular Geometry, Crystal Structure, and Physicochemical Properties
Abstract
1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene is a prominent member of the bis-benzimidazole family of organic compounds, distinguished by its rigid, V-shaped molecular architecture and robust chemical stability. This guide provides an in-depth exploration of its molecular and supramolecular characteristics, grounded in established scientific principles and experimental data from analogous structures. We will dissect its synthesis, delve into the intricacies of its molecular geometry, and analyze the non-covalent interactions that govern its crystal packing. Furthermore, this paper elucidates the critical relationship between its structure and its photophysical, thermal, and electrochemical properties, which are foundational to its successful application in advanced materials, particularly as a host and electron-transporting material in Organic Light-Emitting Diodes (OLEDs). This document is intended for researchers, materials scientists, and professionals in drug development seeking a comprehensive understanding of this versatile molecule.
Introduction and Significance
Benzimidazoles are heterocyclic aromatic compounds that represent a cornerstone in both medicinal chemistry and materials science.[1] Their fused ring system imparts significant thermal and chemical stability, while the presence of both hydrogen bond donors (N-H) and acceptors (=N-) facilitates predictable and strong intermolecular interactions. When two benzimidazole units are linked via a central phenyl bridge, the resulting bis-benzimidazole structures exhibit unique spatial arrangements and electronic properties dictated by the substitution pattern on the central ring.
The subject of this guide, this compound, features a meta-linkage that enforces a distinct V-shaped or bent conformation. This specific geometry is crucial as it disrupts close, co-planar packing in the solid state, influencing the material's morphological and photophysical properties. This structural attribute, combined with the inherent electron-deficient nature of the benzimidazole moiety, makes it an excellent candidate for applications requiring efficient electron transport and high thermal stability, most notably in the fabrication of OLEDs.[2][3]
Synthesis and Crystallization
The most prevalent and efficient method for synthesizing 2-arylbenzimidazoles, including the title compound, is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic and dehydrating conditions.
Synthetic Protocol: Phillips Condensation
This protocol describes the synthesis of this compound from isophthalic acid and o-phenylenediamine.
Reagents and Materials:
-
o-Phenylenediamine
-
Isophthalic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Methanol
-
Ammonium hydroxide solution (10%)
-
Standard reflux and filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine isophthalic acid (1.0 equivalent) and o-phenylenediamine (2.2 equivalents).
-
Acid Catalyst Addition: Add polyphosphoric acid (PPA) in a quantity sufficient to ensure the mixture remains stirrable (approx. 10-15 times the weight of the reactants).
-
Condensation Reaction: Heat the reaction mixture to 160-180 °C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the mixture to approximately 80-90 °C, carefully pour it into a beaker of ice-cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Filtration: Neutralize the acidic aqueous solution by the slow addition of 10% ammonium hydroxide solution until a pH of 7-8 is reached. The solid precipitate is then collected by vacuum filtration.
-
Purification: Wash the collected solid extensively with deionized water and then with cold methanol to remove unreacted starting materials and by-products.
-
Crystallization: The crude product can be purified further by recrystallization from a high-boiling point solvent such as N,N-dimethylformamide (DMF) or a DMF/ethanol mixture. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a dilute solution of the purified compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Molecular Geometry and Structural Analysis
While a specific public record for the single-crystal X-ray diffraction of this compound was not identified in the initial search, its molecular geometry can be reliably inferred from the extensive crystallographic data available for closely related benzimidazole derivatives.[1][4][5][6]
The key features of its molecular structure are:
-
Benzimidazole Planarity: The individual benzimidazole units are essentially planar, a characteristic feature of this fused heterocyclic system.[5]
-
V-Shaped Conformation: The meta-linkage on the central phenyl ring forces the two benzimidazole moieties into a non-linear, bent arrangement.
-
Dihedral Angles: The most significant geometrical parameters are the dihedral angles between the plane of the central benzene ring and the planes of the two benzimidazole units. These angles are typically substantial (e.g., 40-80 degrees) due to steric hindrance between the hydrogen atoms on the rings, preventing a fully co-planar conformation.[1][6] This twisting is critical as it disrupts π-conjugation across the entire molecule, resulting in a wide bandgap and deep blue fluorescence.
Tabulated Structural Parameters (Predicted)
The following table summarizes expected bond lengths and angles based on data from analogous crystal structures.
| Parameter | Description | Typical Value | Reference Insight |
| C=N | Imidazole C=N bond length | ~1.35 Å | Standard for benzimidazole systems.[6] |
| C-N | Imidazole C-N bond length | ~1.38 Å | Standard for benzimidazole systems.[6] |
| N-H | Imidazole N-H bond length | ~0.86 Å | Typical X-ray diffraction value. |
| C-C (Aromatic) | Benzene/Benzimidazole C-C | 1.38 - 1.41 Å | Consistent across aromatic systems.[6] |
| Dihedral Angle | (Benzimidazole)-(Central Ring) | 40° - 80° | Prevents planarity, crucial for properties. |
Crystal Structure and Supramolecular Packing
The solid-state packing of this compound is primarily governed by a network of strong, directional intermolecular hydrogen bonds and weaker, dispersive π-π stacking interactions.
-
Hydrogen Bonding: The most dominant interaction is the N-H···N hydrogen bond formed between the N-H donor of one molecule and the sp²-hybridized nitrogen acceptor of an adjacent molecule.[7] This interaction typically leads to the formation of infinite one-dimensional chains or tapes, which are a hallmark of benzimidazole crystal structures.[6]
-
π-π Stacking: The planar aromatic surfaces of the benzimidazole and benzene rings engage in π-π stacking interactions. Due to the molecule's V-shape, these interactions are complex and may involve offset or parallel-displaced arrangements between the chains formed by hydrogen bonding.[5]
-
C-H···π Interactions: Additional stability is provided by weaker C-H···π interactions, where the C-H bonds of one molecule interact with the electron-rich π-cloud of an aromatic ring on a neighboring molecule.
These combined interactions result in a highly stable, three-dimensional supramolecular architecture with a high melting point and significant thermal stability.
Intermolecular Interaction Diagram
Caption: Key intermolecular forces governing the crystal packing of 1,3-BBiBz.
Applications in Organic Electronics
The unique combination of electronic and structural properties makes this compound and its derivatives highly effective in organic electronic devices, particularly OLEDs.
-
Electron Transport and Hole Blocking: The electron-deficient nature of the benzimidazole rings gives the molecule a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level (typically around 2.7 eV), facilitating efficient electron injection and transport.[2] Conversely, its high ionization potential results in a deep Highest Occupied Molecular Orbital (HOMO), creating a large energy barrier for holes. This makes it an excellent electron-transporting layer (ETL) and hole-blocking layer (HBL) material.
-
Host Material: Its high triplet energy (T1 > 2.75 eV) makes it a suitable host material for both fluorescent and phosphorescent emitters, preventing the quenching of the emitter's excited state.
-
High Thermal Stability: The rigid molecular structure and strong intermolecular hydrogen bonding lead to high glass transition temperatures (Tg) and decomposition temperatures (Td), which are critical for device longevity and operational stability.
OLED Fabrication Protocol
The following is a generalized protocol for fabricating a multilayer OLED device using 1,3-BBiBz as the electron-transporting layer.
Materials & Equipment:
-
ITO-coated glass substrates
-
Organic materials: Hole-injection layer (e.g., NPB), Emissive layer (e.g., Alq3), Electron-transport layer (1,3-BBiBz), Electron-injection layer (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning station (Decon, DI water, acetone, IPA)
Procedure:
-
Substrate Cleaning: Clean ITO substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, followed by drying and UV-Ozone treatment.
-
Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Hole-Transport Layer (HTL): Deposit a layer of NPB (N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) to a thickness of ~40 nm.
-
Emissive Layer (EML): Deposit the emissive material (e.g., Alq3) to a thickness of ~30 nm.
-
Electron-Transport Layer (ETL): Deposit a layer of this compound to a thickness of ~30 nm.
-
Electron-Injection Layer (EIL): Deposit a thin layer of LiF (~1 nm).
-
Cathode Deposition: Deposit the Aluminum (Al) cathode (~100 nm) through a shadow mask to define the active area.
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., nitrogen glovebox) to protect it from oxygen and moisture.
OLED Fabrication Workflow
Caption: Step-by-step workflow for fabricating a multilayer OLED device.
Conclusion
This compound stands out as a molecule of significant scientific and industrial interest. Its synthesis is well-established, and its V-shaped molecular geometry, governed by the meta-phenylene linkage, is a defining characteristic. This structure, combined with the inherent planarity of the benzimidazole units, leads to a complex and robust three-dimensional crystal lattice stabilized by a strong network of N-H···N hydrogen bonds and π-π stacking interactions. These structural features directly translate into desirable physicochemical properties, including high thermal stability and favorable electronic characteristics for charge transport. Its role as a high-performance electron transport and host material has been firmly established, making it a critical component in the ongoing development of efficient and durable organic light-emitting diodes. Future research may focus on derivatization of its core structure to further tune its properties for next-generation electronic and biomedical applications.
References
- 1. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solvatochromic Properties of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene in Polar and Nonpolar Solvents
This technical guide provides a comprehensive overview of the solvatochromic properties of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene, a molecule of significant interest in the fields of materials science and drug development. We will delve into the synthesis, photophysical characterization, and the underlying principles governing its behavior in various solvent environments. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the unique optical properties of this compound.
Introduction: The Significance of Solvatochromism and Benzimidazole Derivatives
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a molecule, leading to shifts in its absorption and emission spectra.[1] The study of solvatochromism provides valuable insights into the nature of solute-solvent interactions and the electronic structure of molecules.
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention due to their diverse applications in medicinal chemistry and materials science.[2][3] Their rigid, planar structure and extended π-conjugation often lead to interesting photophysical properties, including fluorescence. The sensitivity of their absorption and emission characteristics to the surrounding environment makes them excellent candidates for use as fluorescent probes, sensors, and components in optoelectronic devices.[4][5]
The molecule at the core of this guide, this compound, features two benzimidazole units linked to a central benzene ring. This arrangement results in an extended π-conjugated system, which is expected to exhibit pronounced solvatochromic behavior due to intramolecular charge transfer (ICT) characteristics.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of a dicarboxylic acid or its derivative with an o-phenylenediamine. A common and effective method involves the reaction of isophthalic acid with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures.
Alternatively, the condensation can be carried out using isophthalaldehyde and o-phenylenediamine. A variety of catalysts, including inexpensive and environmentally friendly options, have been reported for the synthesis of substituted benzimidazoles, which can be adapted for this specific molecule.[6]
Below is a generalized reaction scheme for the synthesis of this compound from isophthalic acid and o-phenylenediamine.
Caption: General synthesis of this compound.
Solvatochromic Properties: A Deep Dive
The solvatochromic behavior of this compound is primarily governed by the change in its dipole moment upon electronic excitation. In many π-conjugated systems with donor and acceptor moieties, an intramolecular charge transfer (ICT) occurs upon photoexcitation, leading to a more polar excited state compared to the ground state.
While specific experimental data for this compound is not extensively reported in the literature, we can infer its properties based on the well-documented behavior of similar benzimidazole derivatives. For many benzimidazole-based fluorophores, a bathochromic (red) shift in the emission spectrum is observed with increasing solvent polarity.[4] This is a strong indicator of a more polar excited state that is stabilized to a greater extent by polar solvents.
Absorption (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to show intense bands in the ultraviolet region, corresponding to π-π* transitions within the conjugated system. The position of the absorption maximum (λmax) is generally less sensitive to solvent polarity compared to the emission maximum. However, some shifts can be observed, and these can be analyzed to understand the ground state-solvent interactions.
Fluorescence Spectroscopy
Upon excitation, this compound is expected to exhibit fluorescence. The key to its solvatochromic properties lies in the analysis of its emission spectra in a range of solvents with varying polarities.
Expected Observations:
-
Bathochromic Shift: A progressive red shift of the emission maximum (λem) is anticipated as the solvent polarity increases. This is because the more polar excited state is stabilized by the polar solvent molecules, lowering its energy level and thus the energy of the emitted photon.
-
Stokes Shift: The Stokes shift, which is the difference in energy between the absorption and emission maxima, is expected to increase with solvent polarity. This is a direct consequence of the greater stabilization of the excited state in polar solvents.
The following table summarizes the expected absorption and emission data in a selection of polar and nonpolar solvents. The values are hypothetical and serve to illustrate the expected trend.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Expected λabs (nm) | Expected λem (nm) | Expected Stokes Shift (cm-1) |
| n-Hexane | 1.88 | 1.375 | ~340 | ~380 | ~2780 |
| Toluene | 2.38 | 1.497 | ~342 | ~390 | ~3380 |
| Dichloromethane | 8.93 | 1.424 | ~345 | ~410 | ~4450 |
| Acetone | 20.7 | 1.359 | ~348 | ~430 | ~5460 |
| Acetonitrile | 37.5 | 1.344 | ~350 | ~445 | ~6050 |
| Methanol | 32.7 | 1.329 | ~352 | ~460 | ~6590 |
Theoretical Framework: The Lippert-Mataga Equation
The solvatochromic shift can be quantitatively analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity and the change in the dipole moment of the molecule upon excitation.[7][8]
The equation is given by:
νa - νf = (2/hc) * [ (ε-1)/(2ε+1) - (n2-1)/(2n2+1) ] * (μe - μg)2 / a3
Where:
-
νa and νf are the wavenumbers of the absorption and fluorescence maxima, respectively.
-
h is Planck's constant, and c is the speed of light.
-
ε is the dielectric constant of the solvent.
-
n is the refractive index of the solvent.
-
μe and μg are the dipole moments in the excited and ground states, respectively.
-
a is the radius of the solvent cavity in which the solute resides.
A linear plot of the Stokes shift (νa - νf) versus the solvent polarity function [ (ε-1)/(2ε+1) - (n2-1)/(2n2+1) ] indicates that the solvatochromic shift is primarily due to a change in the dipole moment. The slope of this plot can be used to estimate the change in the dipole moment (μe - μg).
Experimental and Computational Methodologies
To rigorously characterize the solvatochromic properties of this compound, a combination of experimental and computational techniques is employed.
Experimental Protocols
4.1.1. Sample Preparation:
-
Synthesize and purify this compound.
-
Prepare stock solutions of the compound in a suitable solvent (e.g., dichloromethane).
-
Prepare dilute solutions (typically in the micromolar range to avoid aggregation) in a series of spectroscopic-grade solvents with a wide range of polarities.
4.1.2. UV-Vis and Fluorescence Spectroscopy:
-
Record the UV-Vis absorption spectra of the solutions using a spectrophotometer.
-
Record the fluorescence emission spectra using a spectrofluorometer, exciting at the absorption maximum.
-
Determine the absorption and emission maxima (λabs and λem) for each solvent.
-
Calculate the Stokes shift in wavenumbers.
Caption: Experimental workflow for solvatochromic analysis.
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful tool to complement experimental findings.[9][10]
4.2.1. Ground and Excited State Calculations:
-
Optimize the geometry of the molecule in the ground state (S0) and the first excited state (S1) using DFT.
-
Calculate the dipole moments of the ground (μg) and excited (μe) states.
-
Simulate the absorption and emission spectra using TD-DFT.
4.2.2. Solvent Effects:
-
Incorporate solvent effects using implicit solvent models such as the Polarizable Continuum Model (PCM).[11]
-
Perform calculations in a range of solvents to model the solvatochromic shifts and compare with experimental data.
Caption: Computational workflow for solvatochromic analysis.
Conclusion and Future Directions
This compound is a promising fluorophore with the potential for significant solvatochromic properties. Based on the behavior of analogous benzimidazole derivatives, it is expected to exhibit a bathochromic shift in its fluorescence spectrum with increasing solvent polarity, driven by an intramolecular charge transfer mechanism.
A thorough investigation of its photophysical properties, combining experimental spectroscopy and computational modeling, will provide a deeper understanding of its electronic structure and interactions with its environment. This knowledge is crucial for the rational design of novel fluorescent probes for biological imaging, chemical sensors, and advanced materials for optoelectronic applications. Future research should focus on the synthesis and detailed experimental characterization of this molecule to validate the predictions outlined in this guide and to fully unlock its potential.
References
- 1. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical processes of some benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 8. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DFT studies of the photophysical properties of fluorescent and semiconductor polycyclic benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Theoretical DFT calculations on 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene electronic structure
An In-Depth Technical Guide to the Theoretical Investigation of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene's Electronic Structure using Density Functional Theory
Abstract
This compound is a significant heterocyclic compound, drawing interest for its applications as a versatile ligand in coordination chemistry and as a structural motif in materials for organic electronics.[1][2] A profound understanding of its electronic structure is paramount to predicting its chemical reactivity, photophysical properties, and overall suitability for advanced applications.[3][4] This technical guide provides a comprehensive framework for researchers and scientists on the application of Density Functional Theory (DFT) to elucidate the electronic characteristics of this molecule. We will detail the theoretical underpinnings, present a robust computational workflow, and explain the interpretation of key calculated parameters, thereby bridging theoretical calculations with practical application.
Introduction: The Significance of Bis-Benzimidazoles and the Need for a Molecular-Level Understanding
The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties.[5][6][7] When two of these units are linked via a phenyl bridge, as in this compound, the resulting molecule possesses a unique conjugated system that dictates its behavior. Its potential to act as a chelating ligand for metal complexes or as a building block for organic semiconductors depends entirely on the distribution of electrons within its molecular orbitals.[1][3]
To harness the full potential of this molecule, an empirical, trial-and-error approach is insufficient. Computational chemistry, specifically Density Functional Theory (DFT), offers a powerful, predictive lens to inspect the molecule's electronic landscape.[4][8][9] DFT allows us to calculate and visualize fundamental properties such as frontier molecular orbitals, charge distribution, and electronic transitions, providing invaluable insights that can guide rational drug design and the development of novel organic electronic materials.[10][11]
Theoretical Framework: A Primer on Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12] Its central tenet is that all ground-state properties of a molecule can be determined from its electron density, a function of just three spatial coordinates. This approach is computationally more tractable than traditional wavefunction-based methods, making it the workhorse for molecular electronic structure calculations.[8]
The accuracy of any DFT calculation hinges on two critical choices:
-
The Exchange-Correlation (XC) Functional: This is an approximation of the complex many-body electron interactions. A vast array of functionals exists. For ground-state properties of organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and provide a good balance of accuracy and computational cost.[13] For describing electronic excitations and charge-transfer phenomena, long-range corrected functionals such as CAM-B3LYP or ωB97X-D are often more reliable.[14][15]
-
The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed, where the additional letters and symbols denote polarization and diffuse functions that provide more flexibility to describe the electron distribution, which is crucial for conjugated systems.[13]
For studying excited states and simulating spectra, the Time-Dependent DFT (TD-DFT) extension is employed.[12][15] It allows for the calculation of vertical excitation energies and oscillator strengths, which can be used to generate a theoretical UV-Vis absorption spectrum.[16][17]
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines a validated, step-by-step methodology for performing a comprehensive DFT analysis of this compound.
Step 1: Molecular Geometry Construction and Optimization
The essential first step is to determine the most stable three-dimensional structure of the molecule. An inaccurate geometry will lead to erroneous electronic properties.
-
Structure Input: Build the 3D structure of this compound using a molecular editor such as GaussView or Avogadro.[17][18]
-
Geometry Optimization: Perform a geometry optimization calculation to find the structure that corresponds to a minimum on the potential energy surface. This is a critical step as all subsequent calculations rely on this optimized geometry.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Opt
-
Rationale: The Opt keyword instructs the software to iteratively adjust the atomic positions to minimize the total energy of the molecule. The B3LYP functional and 6-31G(d,p) basis set provide a reliable and computationally efficient level of theory for this purpose.[19]
-
-
Vibrational Frequency Analysis: To confirm that the optimized structure is a true energy minimum (and not a transition state), a frequency calculation must be performed.
-
Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Freq
-
Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point on the potential energy surface, and the structure must be further refined.
-
Step 2: Analysis of Frontier Molecular Orbitals (FMOs) and Global Reactivity Descriptors
The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties.[4][20]
-
FMO Calculation: Using the optimized geometry, perform a single-point energy calculation saving the molecular orbital information.
-
Visualization and Interpretation:
-
HOMO: This orbital can be thought of as the valence band. Its energy level (EHOMO) is related to the molecule's ability to donate an electron (ionization potential). Regions of the molecule with high HOMO density are likely sites for electrophilic attack.[21]
-
LUMO: This orbital is analogous to the conduction band. Its energy (ELUMO) relates to the ability to accept an electron (electron affinity). High LUMO density indicates sites susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference, ΔE = ELUMO - EHOMO, is a crucial indicator of kinetic stability and electronic excitability.[22][23] A small gap generally implies high chemical reactivity, low kinetic stability, and that the molecule can be easily excited by absorbing light of lower energy (longer wavelength).[3][4]
-
-
Calculation of Global Reactivity Descriptors: From the HOMO and LUMO energies, a suite of conceptual DFT parameters can be calculated to quantify the molecule's reactivity.[4]
-
Ionization Potential (I): I ≈ -EHOMO
-
Electron Affinity (A): A ≈ -ELUMO
-
Chemical Hardness (η): η = (I - A) / 2 (Resistance to change in electron distribution)
-
Chemical Softness (S): S = 1 / η (A high value indicates high reactivity)[24]
-
Electronegativity (χ): χ = (I + A) / 2 (Electron-attracting power)
-
Electrophilicity Index (ω): ω = χ² / (2η) (Propensity to accept electrons)
-
Step 3: Mapping the Molecular Electrostatic Potential (MEP)
The MEP is a 3D visualization of the total charge distribution of a molecule, mapped onto its electron density surface. It is an invaluable tool for identifying reactive sites.
-
MEP Calculation: This is typically performed as part of a single-point energy calculation on the optimized geometry.
-
Interpretation:
-
Red/Yellow Regions: Indicate negative electrostatic potential. These are electron-rich areas, such as those around nitrogen atoms, and are the most likely sites for electrophilic attack.
-
Blue Regions: Indicate positive electrostatic potential. These are electron-poor areas, often found around hydrogen atoms attached to heteroatoms (e.g., the N-H protons), and are susceptible to nucleophilic attack.
-
Step 4: Simulating the UV-Vis Spectrum with TD-DFT
To connect theoretical calculations with experimental observations, we can simulate the electronic absorption spectrum.
-
TD-DFT Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the energies and oscillator strengths of the lowest several electronic transitions.
-
Keyword Example (Gaussian): #p CAM-B3LYP/6-311+G(d,p) TD(NStates=20) SCRF=(Solvent=Ethanol)
-
Rationale: A long-range corrected functional like CAM-B3LYP is often superior for predicting excitation energies.[15] A larger basis set like 6-311+G(d,p) can improve accuracy. TD(NStates=20) requests the calculation of the first 20 excited states.[18] Including a solvent model (SCRF) is crucial for comparing with solution-phase experimental spectra.[12][17]
-
-
Spectrum Generation: The output will list the wavelength (λ), excitation energy, and oscillator strength (f) for each transition. The oscillator strength is a measure of the transition's intensity. This data can be plotted (Wavelength vs. Intensity) using software like GaussSum or by applying a Gaussian broadening to each transition to generate a smooth, theoretical spectrum that can be directly compared to an experimental one.[16]
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Summary of Computational Parameters
| Parameter | Selection | Rationale |
|---|---|---|
| Software | Gaussian 16 | Widely used and validated quantum chemistry package. |
| Geometry Opt. | B3LYP/6-31G(d,p) | Good balance of accuracy and cost for ground-state organic molecules. |
| Frequency Calc. | B3LYP/6-31G(d,p) | Must use the same level of theory as optimization for validation. |
| TD-DFT Calc. | CAM-B3LYP/6-311+G(d,p) | Improved accuracy for excitation energies and charge-transfer states.[15] |
| Solvent Model | IEFPCM (Ethanol) | Mimics experimental conditions for spectroscopic measurements.[17] |
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | (Value) | Energy of the highest occupied molecular orbital. |
| ELUMO | (Value) | Energy of the lowest unoccupied molecular orbital. |
| ΔE (HOMO-LUMO Gap) | (Value) | Indicator of chemical reactivity and excitability.[22] |
| Ionization Potential (I) | (Value) | Energy required to remove an electron. |
| Electron Affinity (A) | (Value) | Energy released when an electron is added. |
| Chemical Hardness (η) | (Value) | Resistance to deformation of the electron cloud. |
| Electrophilicity (ω) | (Value) | Global electrophilic nature of the molecule. |
| λmax (Calculated) | (Value in nm) | Wavelength of maximum absorption from TD-DFT. |
(Note: Specific values are dependent on the exact level of theory and would be populated upon completion of the calculations.)
Conclusion and Outlook
This guide provides a robust and scientifically grounded protocol for the theoretical investigation of the electronic structure of this compound using DFT and TD-DFT. By following this workflow—from accurate geometry optimization to the analysis of frontier orbitals, electrostatic potential, and simulated spectra—researchers can gain a deep, molecular-level understanding of this compound. These theoretical insights are crucial for predicting its behavior and rationally designing new molecules with tailored properties for applications in drug development, catalysis, and organic electronics. The synergy between computational prediction and experimental validation is the cornerstone of modern chemical research, accelerating the discovery of novel and functional materials.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective [mdpi.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CECAM - First Principles Theory and Modeling in Organic ElectronicsFirst Principles Theory and Modeling in Organic Electronics [cecam.org]
- 11. Density Functional Theory (DFT) Computations of Biological Molecules for Organic Semiconductors | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - Almehmadi - Current Computer-Aided Drug Design [rjeid.com]
A Technical Guide to 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene: Commercial Availability, Quality Control, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules and functional materials. 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene, a molecule featuring two benzimidazole units linked by a central benzene ring, is a notable example of this versatile scaffold. Its rigid, planar structure and potential for hydrogen bonding and π-π stacking interactions make it a compound of significant interest for researchers in drug discovery and materials science. This guide provides an in-depth overview of its commercial availability, recommended quality control procedures, and a summary of its applications, tailored for professionals in the scientific community.
Commercial Availability and Supplier Overview
This compound is commercially available from a number of chemical suppliers specializing in research chemicals and building blocks. The purity and available quantities can vary between suppliers, making it crucial for researchers to carefully select a source that meets the specific requirements of their application. Below is a comparative overview of some of the key suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |
| Shanghai Amole Biotechnology Co., Ltd. | 29914-81-6 | C20H14N4 | 310.35 | Typically ≥95% | Pricing is often available upon inquiry for various quantities (e.g., 1g, 250mg, 5g)[1]. |
| Achmem | 29914-81-6 | C20H14N4 | 310.4 | Not specified on product page | Offers the compound for sale with storage recommendations of "Sealed in dry, Room Temperature"[2]. |
| BLDpharm | 29914-81-6 | C20H14N4 | 310.35 | Not specified on product page | Lists the compound as available, sometimes with special offers for online orders[3]. |
| CookeChem | 29914-81-6 | C20H14N4 | 310.35 | 95% | Provides pricing for various package sizes, such as 250mg and 1g. |
| Chemsrc | 29914-81-6 | C20H14N4 | 310.359 | 95.0% | Aggregates information from various suppliers, often providing price comparisons[1]. |
Quality Control and Procurement Workflow for Researchers
Ensuring the identity and purity of this compound is paramount for the reproducibility and validity of experimental results. A systematic approach to procurement and quality control is therefore essential.
Caption: Procurement and Quality Control Workflow for this compound.
Experimental Protocol: Quality Assessment of this compound
The following protocol outlines a standard procedure for the characterization and purity assessment of commercially sourced this compound.
1. Proton (¹H) and Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess for the presence of impurities.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Analysis: The spectrum should exhibit characteristic signals for the aromatic protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR Analysis: The spectrum will show distinct signals for the different carbon environments within the molecule.
-
Data Interpretation: Compare the obtained spectra with literature data for benzimidazole derivatives to confirm the structure.[2][4][5][6][7][8] The absence of significant unassigned peaks is indicative of high purity.
2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Method: A reverse-phase HPLC method is typically suitable.
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, is often effective.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., around 340-360 nm, based on data for similar compounds).[3]
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. A high-purity sample should show a single major peak.
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Method: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 311.36.
Safety Information
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas of research:
-
Medicinal Chemistry: The bis-benzimidazole scaffold is known to interact with DNA and has been explored for the development of anticancer and antiviral agents.[6] The rigid linker in this particular molecule can be functionalized to modulate its biological activity.
-
Materials Science: The planar, aromatic nature of the molecule makes it a candidate for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other electronic materials.[13][14] Its ability to self-assemble through hydrogen bonding and π-π stacking is also of interest in supramolecular chemistry.
-
Coordination Chemistry: The nitrogen atoms in the benzimidazole rings can act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination complexes with potential applications in catalysis and gas storage.[13]
Conclusion
This compound is a commercially accessible compound with significant potential in both medicinal chemistry and materials science. For researchers and drug development professionals, a thorough understanding of its commercial landscape and the implementation of rigorous quality control measures are crucial for obtaining reliable and reproducible results. This guide provides a foundational framework for the procurement, characterization, and safe handling of this versatile benzimidazole derivative, empowering scientists to confidently incorporate it into their research endeavors.
References
- 1. This compound | CAS#:29914-81-6 | Chemsrc [chemsrc.com]
- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mblbio.com [mblbio.com]
- 11. scribd.com [scribd.com]
- 12. cdnmedia.mapei.com [cdnmedia.mapei.com]
- 13. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene for Fluorescent Detection of Metal Ions
Introduction: The Promise of Benzimidazole-Based Fluorophores in Metal Ion Sensing
The detection and quantification of metal ions are of paramount importance in diverse scientific fields, including environmental monitoring, clinical diagnostics, and pharmaceutical development. Aberrant concentrations of specific metal ions can signify environmental contamination or be indicative of various disease states. Among the array of analytical techniques available, fluorescence spectroscopy offers a compelling combination of high sensitivity, selectivity, and the potential for real-time analysis.[1]
Benzimidazole derivatives have emerged as a versatile and highly effective class of fluorophores for the development of chemosensors.[2] Their rigid structure, coupled with the presence of nitrogen heteroatoms, provides an excellent framework for both robust fluorescence and specific coordination with metal ions. The interaction with a target metal ion can lead to significant and readily measurable changes in the fluorescence properties of the molecule, such as quenching ("turn-off") or enhancement ("turn-on") of the emission signal.
This technical guide focuses on the application of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene as a fluorescent chemosensor for the detection of metal ions, with a particular emphasis on copper(II) (Cu²⁺), a common environmental and biological analyte. While specific literature on the sensing properties of this exact isomer is limited, this document provides a comprehensive framework based on the well-established principles of closely related bis(benzimidazole) compounds. The protocols and mechanistic insights presented herein are designed to empower researchers to effectively synthesize, characterize, and utilize this class of compounds in their own analytical applications.
Sensing Mechanism: From Coordination to Signal Transduction
The fluorescent detection of metal ions by this compound is predicated on the coordination of the metal ion to the nitrogen atoms of the benzimidazole moieties. This binding event perturbs the electronic structure of the fluorophore, leading to a change in its photophysical properties. Two primary mechanisms are typically at play:
-
Chelation-Enhanced Fluorescence (CHEF): In some instances, the free ligand may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) from the nitrogen lone pairs to the aromatic system. Upon chelation with a metal ion, the lone pair electrons are engaged in the coordinate bond, which can inhibit PET and lead to a significant enhancement of the fluorescence intensity (a "turn-on" response).[3][4][5]
-
Fluorescence Quenching: Conversely, coordination with paramagnetic metal ions, such as Cu²⁺, often leads to fluorescence quenching (a "turn-off" response).[6][7][8][9] This can occur through several mechanisms, including energy transfer from the excited fluorophore to the metal ion or through the promotion of intersystem crossing to a non-emissive triplet state. Static quenching, where a non-fluorescent ground-state complex is formed, is a common mechanism.[6][7]
The specific response (enhancement or quenching) is dependent on the nature of the metal ion, the solvent system, and the specific electronic structure of the fluorophore.
Diagram of the Proposed Sensing Mechanism
Caption: Proposed mechanism of fluorescence quenching upon coordination of Cu²⁺.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is a representative method adapted from the synthesis of similar benzimidazole compounds.[2][10][11]
Materials:
-
Isophthalic acid
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA) or 4 M Hydrochloric acid (HCl)
-
Ammonium hydroxide solution
-
Methanol
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine isophthalic acid (1 equivalent) and o-phenylenediamine (2.2 equivalents).
-
Acid-Catalyzed Condensation: Add polyphosphoric acid (a sufficient amount to ensure stirring) or 4 M HCl.
-
Reflux: Heat the mixture to reflux (typically 120-150°C for PPA or ~100°C for HCl) for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Neutralization and Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. Neutralize the solution by the dropwise addition of ammonium hydroxide until a precipitate forms.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with deionized water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Protocol for Fluorescent Detection of Metal Ions
This protocol outlines the general procedure for evaluating the performance of this compound as a fluorescent sensor for metal ions.
Materials and Instrumentation:
-
Synthesized this compound
-
A range of metal salts (e.g., CuCl₂, ZnCl₂, NiCl₂, CoCl₂, etc.) as perchlorates or nitrates.
-
Spectroscopic grade solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution)
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer
-
pH meter (for aqueous solutions)
Stock Solutions:
-
Ligand Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent.
-
Metal Ion Stock Solutions: Prepare stock solutions of the various metal salts (e.g., 10 mM) in the same solvent system.
Experimental Workflow:
Caption: Experimental workflow for metal ion detection.
Step-by-Step Procedure:
-
Determination of Optimal Wavelengths:
-
Dilute the ligand stock solution to a suitable concentration (e.g., 10 µM).
-
Record the absorption spectrum to determine the maximum absorption wavelength (λ_abs).
-
Record the emission spectrum by exciting at λ_abs to determine the maximum emission wavelength (λ_em).
-
-
Fluorescence Titration:
-
To a cuvette containing a fixed concentration of the ligand solution (e.g., 10 µM), incrementally add small aliquots of the target metal ion stock solution.
-
After each addition, gently mix the solution and allow it to equilibrate.
-
Record the fluorescence emission spectrum at the predetermined excitation wavelength.
-
Plot the fluorescence intensity at λ_em against the concentration of the metal ion.
-
-
Selectivity and Interference Study:
-
Prepare a series of solutions, each containing the ligand (e.g., 10 µM) and a different metal ion (e.g., 5 equivalents).
-
Measure the fluorescence response for each metal ion to assess selectivity.
-
To investigate interference, prepare a solution of the ligand and the primary target metal ion, and then add other potentially interfering metal ions. Record any changes in the fluorescence signal.
-
Part 3: Data Analysis
1. Determination of Stoichiometry (Job's Plot):
The Job's plot, or the method of continuous variations, is used to determine the binding stoichiometry of the ligand-metal complex.[12][13][14][15]
-
Prepare a series of solutions with a constant total concentration of ligand and metal ion, but with varying mole fractions of each.
-
Measure the fluorescence intensity for each solution.
-
Plot the change in fluorescence intensity against the mole fraction of the ligand. The mole fraction at which the maximum (or minimum) fluorescence is observed indicates the stoichiometry of the complex.[15][16]
2. Calculation of Binding Constant and Limit of Detection (LOD):
The binding constant (K_a) can be determined from the fluorescence titration data using the Benesi-Hildebrand equation.[17][18][19][20][21]
The limit of detection (LOD) is typically calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement, and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. [metal ion]).
Performance Characteristics (Hypothetical Data)
The following table summarizes the expected performance of this compound as a fluorescent sensor for Cu²⁺, based on data from analogous benzimidazole-based sensors. Actual performance should be determined experimentally.
| Parameter | Expected Value |
| Target Ion | Cu²⁺ |
| Solvent System | Acetonitrile/Water (1:1, v/v) |
| Excitation Wavelength (λ_ex) | ~350 nm |
| Emission Wavelength (λ_em) | ~420 nm |
| Response Type | Fluorescence Quenching ("Turn-off") |
| Linear Range | 0.1 - 10 µM |
| Detection Limit (LOD) | ~50 nM |
| Binding Stoichiometry (Ligand:Cu²⁺) | 1:1 or 2:1 |
| Selectivity | High for Cu²⁺ over other common cations |
Conclusion and Future Perspectives
This compound represents a promising scaffold for the development of selective and sensitive fluorescent chemosensors for metal ions. The protocols and theoretical background provided in this guide offer a solid foundation for researchers to explore the capabilities of this and related compounds. Future work could involve the synthesis of derivatives with tailored photophysical properties, improved water solubility, and enhanced selectivity for other metal ions of biological or environmental significance. The integration of these sensors into practical applications, such as cellular imaging and environmental water analysis, holds significant potential.
References
- 1. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metal-coordination-mediated sequential chelation-enhanced fluorescence (CHEF) and fluorescence resonance energy transfer (FRET) in a heteroditopic ligand system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Copper Induced Fluorescence Quenching of Red Fluorescent Protein, DsRed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. asdlib.org [asdlib.org]
- 14. Job plot - Wikipedia [en.wikipedia.org]
- 15. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
- 19. Benesi-Hildebrand_method [chemeurope.com]
- 20. modified benesi-hildebrand equation: Topics by Science.gov [science.gov]
- 21. rsc.org [rsc.org]
The Versatile Ligand: 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene in Coordination Chemistry and Catalysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The benzimidazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and robust coordination properties. When two of these privileged heterocycles are strategically positioned on a central phenyl ring, as in 1,3-bis(1H-benzo[d]imidazol-2-yl)benzene, a ligand of remarkable versatility emerges. Its rigid, planar structure, coupled with the presence of multiple nitrogen donor atoms, makes it an exceptional candidate for the construction of well-defined metal complexes. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and catalytic applications of this intriguing ligand, offering detailed protocols and insights for its practical application in research and development.
Part 1: Synthesis of the Ligand: A Gateway to Novel Chemistry
The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with isophthalic acid or its derivatives. This reaction, a variation of the well-established Phillips-Ladenburg benzimidazole synthesis, offers a straightforward route to the desired ligand.[1]
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of bis(benzimidazole) derivatives.[2][3]
Materials:
-
o-Phenylenediamine
-
Isophthalic acid
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid (HCl)
-
Ammonium hydroxide solution
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-phenylenediamine (2 equivalents) and isophthalic acid (1 equivalent).
-
Acid-Catalyzed Condensation: Slowly add polyphosphoric acid (PPA) to the flask with stirring. The amount of PPA should be sufficient to create a stirrable paste. Alternatively, the reactants can be refluxed in 4M HCl.
-
Heating: Heat the reaction mixture to 180-200 °C (for PPA) or reflux (for HCl) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the dropwise addition of a concentrated ammonium hydroxide solution until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Acid Catalyst: The strong acid (PPA or HCl) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of o-phenylenediamine.
-
High Temperature: The reaction requires elevated temperatures to overcome the activation energy for both the initial amide formation and the subsequent dehydrative cyclization to form the imidazole ring.
-
Neutralization: The product is precipitated from the acidic solution by neutralization, as the protonated benzimidazole nitrogen atoms are deprotonated, rendering the molecule less soluble in the aqueous medium.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Part 2: Coordination Chemistry: Building Blocks for Functional Materials
The two benzimidazole rings of this compound, with their imine-type nitrogen atoms, act as excellent coordination sites for a wide range of metal ions. The meta-disposition of these units allows the ligand to adopt various coordination modes, including acting as a chelating ligand to a single metal center or as a bridging ligand to form multinuclear complexes and coordination polymers.
Coordination Modes and Resulting Architectures
The flexibility of the benzimidazole units allows for different spatial arrangements upon coordination, leading to diverse supramolecular structures. Common coordination modes include:
-
Bidentate Chelating: Both benzimidazole nitrogen atoms coordinate to the same metal center, forming a stable chelate ring.
-
Bidentate Bridging: Each benzimidazole unit coordinates to a different metal center, leading to the formation of dinuclear or polynuclear complexes.
Visualization of Coordination Modes:
Caption: Common coordination modes of the ligand.
Protocol 2: Synthesis of a [Cu(L)Cl₂] Complex
This protocol is a representative example for the synthesis of a transition metal complex with this compound (L), adapted from procedures for similar benzimidazole-based copper complexes.[4][5]
Materials:
-
This compound (L)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve this compound (1 mmol) in hot methanol (20 mL) in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in methanol (10 mL).
-
Complexation: Slowly add the methanolic solution of the copper salt to the hot ligand solution with continuous stirring.
-
Precipitation: A colored precipitate should form immediately or upon cooling. Continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.
-
Isolation: Collect the solid complex by vacuum filtration.
-
Washing: Wash the precipitate with a small amount of cold methanol and then with diethyl ether to remove any unreacted starting materials and to facilitate drying.
-
Drying: Dry the complex under vacuum.
-
Characterization: Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a dilute solution of the complex in a suitable solvent system (e.g., DMF/methanol).
Expected Characterization Data:
| Technique | Observation | Interpretation |
| FT-IR | Shift in the ν(C=N) stretching frequency of the benzimidazole ring upon coordination. | Confirms the coordination of the nitrogen atoms to the copper center. |
| UV-Vis | Appearance of d-d transition bands in the visible region. | Characteristic of the Cu(II) center in a specific coordination environment. |
| Elemental Analysis | Agreement between calculated and found percentages of C, H, N, and Cu. | Confirms the stoichiometry of the complex. |
Part 3: Catalytic Applications: Enabling Chemical Transformations
The metal complexes of this compound are promising catalysts for a variety of organic transformations. The electronic properties and steric environment of the metal center can be tuned by the benzimidazole ligand, influencing the catalytic activity and selectivity.
Application in Oxidation Catalysis
Copper complexes are well-known catalysts for oxidation reactions.[6][7][8] The copper(II) complex synthesized in Protocol 2 can be investigated as a catalyst for the oxidation of alcohols or phenols, often in the presence of an oxidant like hydrogen peroxide.
Protocol 3: Catalytic Oxidation of Benzyl Alcohol
This is a general protocol for testing the catalytic activity of the synthesized copper complex in an oxidation reaction.
Materials:
-
[Cu(L)Cl₂] complex (from Protocol 2)
-
Benzyl alcohol
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (solvent)
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: To a round-bottom flask, add the [Cu(L)Cl₂] complex (e.g., 1-5 mol%), benzyl alcohol (1 mmol), and acetonitrile (5 mL).
-
Initiation: Slowly add hydrogen peroxide (2-3 equivalents) to the reaction mixture with stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Analysis: Analyze the crude product by GC to determine the conversion and selectivity for benzaldehyde. The product can be further purified by column chromatography.
Visualization of the Catalytic Cycle:
Caption: A plausible catalytic cycle for copper-catalyzed oxidation.
Application in C-C Coupling Reactions
Palladium complexes are paramount in cross-coupling chemistry. Palladium complexes of N-heterocyclic carbene (NHC) ligands, which are structurally related to benzimidazoles, are highly effective catalysts for Suzuki-Miyaura coupling reactions.[9][10][11] It is therefore highly probable that palladium complexes of this compound would also exhibit catalytic activity in such transformations.
Protocol 4: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
This protocol outlines a typical Suzuki-Miyaura coupling reaction to test the efficacy of a palladium complex of the ligand.
Materials:
-
A palladium complex of this compound (e.g., [Pd(L)Cl₂])
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (solvent)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium complex (e.g., 0.1-1 mol%), 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Solvent Addition: Add a mixture of toluene (5 mL) and water (1 mL) to the flask.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours. Monitor the reaction by TLC or GC.
-
Workup: After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate (3 x 10 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain 4-methylbiphenyl.
Conclusion and Future Outlook
This compound is a ligand with significant untapped potential. Its straightforward synthesis and versatile coordination behavior make it an attractive platform for the development of novel catalysts and functional materials. The protocols provided in this guide offer a starting point for exploring its chemistry. Future research could focus on the synthesis and characterization of a wider range of metal complexes, including those with other transition metals and lanthanides, and a more in-depth investigation of their catalytic activities in a broader scope of organic transformations. Furthermore, the unique photophysical properties that may arise from the extended π-system of the ligand and its complexes could be explored for applications in materials science, such as in organic light-emitting diodes (OLEDs) and chemical sensors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New copper(II) μ-alkoxo-μ-carboxylato double-bridged complexes as models for the active site of catechol oxidase: synthesis, spectral characterization and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates wit… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Functionalization of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene for Biological and Cellular Imaging
Abstract
The 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene (BBIB) scaffold is a privileged structure in the design of fluorescent probes for biological imaging. Its rigid, planar, and π-conjugated framework provides a robust platform for developing sensors with favorable photophysical properties. The two benzimidazole N-H protons serve as versatile handles for chemical modification, allowing for the introduction of various functional groups to tune solubility, modulate fluorescence, and impart specificity for biological targets. This guide provides a comprehensive overview of the functionalization strategies for the BBIB core, detailed protocols for synthesis and characterization, and specific application notes for its use in cellular imaging, with a primary focus on the detection of intracellular zinc ions (Zn²⁺).
The BBIB Scaffold: A Platform for High-Performance Bio-imaging Probes
Benzimidazole derivatives are a cornerstone in the development of fluorescent sensors and imaging agents.[1][2] Their rigid structure often leads to high fluorescence quantum yields, while the inherent electron-donating and accepting properties of the imidazole and benzene rings, respectively, create opportunities for designing probes based on mechanisms like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).[3][4]
The BBIB scaffold, containing two benzimidazole units linked by a central benzene ring, is particularly advantageous. The two N-H protons on the imidazole rings are nucleophilic and slightly acidic, making them the primary sites for functionalization. This allows for the symmetrical introduction of receptor units for specific analytes or targeting moieties for subcellular organelles.[5] For instance, attaching metal-chelating groups can transform the BBIB core into a highly selective sensor for metal ions like Zn²⁺, a crucial signaling ion in many physiological and pathological processes.[6]
The general synthesis of the BBIB core involves the condensation of o-phenylenediamine with isophthalic acid or its derivatives, often under dehydrating conditions.[7] This straightforward synthesis provides a reliable route to the core structure, which can then be further modified.
Strategies for Functionalization
The true power of the BBIB scaffold lies in its synthetic versatility. Functionalization can be directed to several sites on the molecule to fine-tune its properties for specific biological applications.
N-H Functionalization: The Primary Route to Bio-functionality
The most common and straightforward modification of the BBIB scaffold is the substitution of the N-H protons of the benzimidazole units. This is typically achieved via N-alkylation or N-arylation reactions. This strategy is critical for:
-
Introducing Recognition Moieties: Attaching chelating groups like picolylamine or ethylenediamine transforms the scaffold into a sensor for metal ions.
-
Attaching Organelle-Targeting Groups: Incorporating lipophilic cations (e.g., triphenylphosphonium for mitochondria) or basic amines (e.g., morpholine for lysosomes) can direct the probe to specific subcellular compartments.[8][9]
-
Modulating Photophysical Properties: N-alkylation can alter the electronic nature of the benzimidazole ring, leading to shifts in absorption and emission wavelengths and changes in quantum yield.[2]
C-H Functionalization: Fine-Tuning Electronic Properties
While less common, direct C-H functionalization of the central benzene ring or the benzo- part of the benzimidazole units offers a secondary route to modify the probe's characteristics. Introducing electron-donating or electron-withdrawing groups can significantly alter the ICT character of the molecule, providing a powerful method for tuning emission color from blue to green or even red.
Diagram 1: Functionalization Strategies for the BBIB Scaffold
This diagram illustrates the primary points of chemical modification on the this compound core structure.
References
- 1. Enhanced Cell Death Imaging Using Multivalent Zinc(II)-Bis(dipicolylamine) Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luminescent platinum(II) complexes of 1,3-bis(N-alkylbenzimidazol- 2'-yl)benzene-type ligands with potential applications in efficient organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lighting up zinc: switchable probes for biological imaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organelle-targeted therapies: a comprehensive review on system design for enabling precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. Bis[μ-1,3-bis(4,5-dihydroimidazol-2-yl)benzene-κN:N']bis[dichloridozinc(II)] N,N'-dimethylformamide disolvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene into Proton Exchange Membranes
Introduction: A Rationale for Advanced Proton Exchange Membranes
Proton exchange membrane fuel cells (PEMFCs) represent a cornerstone of future energy solutions, yet the performance of the proton exchange membrane (PEM) remains a critical bottleneck, especially at elevated temperatures and low humidity conditions. The most commonly used PEM, Nafion, exhibits excellent proton conductivity under full hydration but suffers from significant performance degradation above 80°C due to water loss. This limitation has spurred research into composite membranes that can maintain high proton conductivity with reduced reliance on water.
This guide details the incorporation of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene (1,3-diBImB) into PEMs as a promising strategy to enhance their high-temperature performance. The benzimidazole moieties in 1,3-diBImB are amphoteric, capable of both donating and accepting protons, which facilitates proton transport through a Grotthuss-type mechanism, even in the absence of water. The incorporation of such molecules into a PEM matrix, like Nafion, can create new proton conduction pathways, improve water retention, and enhance the thermo-mechanical stability of the membrane.
Part 1: Synthesis of this compound
The synthesis of this compound is achieved through the condensation reaction of o-phenylenediamine with isophthalic acid. This reaction is typically facilitated by a dehydrating agent, such as polyphosphoric acid (PPA), which serves as both a catalyst and a solvent.[1][2]
Reaction Mechanism
The synthesis proceeds via a nucleophilic addition-elimination reaction. The amino groups of o-phenylenediamine attack the carbonyl carbons of isophthalic acid. Subsequent intramolecular cyclization and dehydration, promoted by PPA, lead to the formation of the stable benzimidazole rings.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of 1,3-diBImB
Materials:
-
o-phenylenediamine (99.5%)
-
Isophthalic acid (99%)
-
Polyphosphoric acid (PPA) (115% H3PO4 basis)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add polyphosphoric acid (PPA). Begin stirring and gently heat the PPA to approximately 80°C to reduce its viscosity.[1]
-
Addition of Reactants: Once the PPA is mobile, add isophthalic acid and o-phenylenediamine in a 1:2 molar ratio.
-
Reaction: Slowly raise the temperature of the reaction mixture to 200°C and maintain it for 4-6 hours under a slow stream of nitrogen. The mixture will become more viscous as the reaction proceeds.
-
Precipitation: After the reaction is complete, allow the mixture to cool to approximately 100°C. Carefully and slowly pour the hot, viscous mixture into a beaker of vigorously stirred deionized water. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Filtration: Neutralize the acidic aqueous solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with deionized water to remove any residual salts. Follow with a wash using ethanol to remove any organic impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 80-100°C overnight.
Part 2: Fabrication of 1,3-diBImB/Nafion Composite Membranes
The incorporation of 1,3-diBImB into a Nafion matrix is achieved through a solution-casting method. The basic nitrogen atoms of the benzimidazole rings interact with the acidic sulfonic acid groups of Nafion, leading to a well-dispersed composite material.[3][4]
Mechanism of Interaction and Proton Transport
The sulfonic acid groups of Nafion protonate the benzimidazole moieties of 1,3-diBImB, forming an acid-base interaction. This interaction helps to anchor the 1,3-diBImB within the Nafion matrix and creates additional proton hopping sites. At elevated temperatures, even with reduced water content, protons can be transported through the hydrogen-bonded network formed by the benzimidazole groups and the sulfonic acid groups.
Caption: Workflow for the fabrication of 1,3-diBImB/Nafion composite membranes.
Experimental Protocol: Membrane Fabrication
Materials:
-
Nafion dispersion (e.g., D520, 5 wt% in water/1-propanol) or Nafion resin
-
This compound (synthesized as above)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Sulfuric acid (H2SO4)
-
Deionized water
Equipment:
-
Ultrasonic bath
-
Magnetic stirrer and hotplate
-
Glass petri dish or flat glass plate
-
Doctor blade or casting knife
-
Vacuum oven
Procedure:
-
Preparation of Nafion Solution: If starting with a Nafion dispersion, it needs to be recast into a more suitable solvent like DMAc. A common method is to evaporate the original solvents and redissolve the Nafion resin in DMAc to a concentration of 5-10 wt%.[5]
-
Preparation of 1,3-diBImB Solution: Dissolve a calculated amount of 1,3-diBImB in DMAc to achieve the desired weight percentage in the final membrane (e.g., 5, 10, 15 wt%).
-
Mixing and Homogenization: Add the 1,3-diBImB solution to the Nafion solution dropwise while stirring. After complete addition, sonicate the mixture for at least one hour to ensure a homogeneous dispersion.
-
Casting: Pour the resulting solution onto a clean, flat glass plate or into a petri dish. Use a doctor blade to control the thickness of the cast film.
-
Solvent Evaporation: Place the cast membrane in a vacuum oven. A staged drying process is recommended:
-
80°C for 12 hours to slowly remove the bulk of the solvent.
-
Increase the temperature to 120°C for 2 hours to remove any residual DMAc.
-
-
Annealing: Anneal the dry membrane at a temperature above the glass transition temperature of Nafion (around 120°C), for instance at 160°C for 2 hours, to improve its mechanical properties and reduce swelling.
-
Acidification and Hydration: Carefully peel the membrane from the glass substrate. To ensure full protonation of the sulfonic acid groups, immerse the membrane in a 0.5 M H2SO4 solution at 80°C for 1 hour.
-
Final Wash: Thoroughly wash the membrane with deionized water to remove any excess acid. Store the membrane in deionized water until further characterization.
Part 3: Characterization and Performance Evaluation
A comprehensive characterization of the composite membranes is essential to validate their properties and performance.
Key Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of both Nafion and 1,3-diBImB in the composite membrane and to study the interactions between the sulfonic acid and benzimidazole groups.
-
Scanning Electron Microscopy (SEM): To investigate the surface morphology and cross-sectional structure of the membrane, and to assess the dispersion of 1,3-diBImB.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the composite membrane compared to pristine Nafion.[6]
-
Water Uptake and Swelling Ratio: To determine the membrane's ability to retain water, which is crucial for proton conductivity. This is measured by comparing the weight and dimensions of the membrane in dry and hydrated states.
-
Ion Exchange Capacity (IEC): To quantify the number of active proton-donating sites (sulfonic acid groups) per unit weight of the membrane. This is typically determined by titration.
-
Proton Conductivity: Measured using electrochemical impedance spectroscopy (EIS) over a range of temperatures and relative humidities. This is the most critical performance metric.
-
Mechanical Properties: Assessed by tensile strength tests to determine the membrane's durability and resistance to deformation.
Expected Performance Enhancements
The incorporation of 1,3-diBImB is expected to result in the following improvements over pristine recast Nafion membranes:
| Property | Recast Nafion (Expected) | 1,3-diBImB/Nafion Composite (Hypothetical) | Rationale for Improvement |
| Proton Conductivity | |||
| at 80°C, 95% RH (S/cm) | ~0.10 | ~0.12 | Acid-base interactions and hydrogen bonding network may slightly enhance conductivity. |
| at 120°C, 40% RH (S/cm) | ~0.01 | ~0.05 | The benzimidazole groups provide a non-water-dependent proton transport pathway (Grotthuss mechanism), which is crucial under low humidity. |
| Water Uptake (%) | High | Moderately Reduced | The hydrophobic nature of the benzene and benzimidazole rings can reduce excessive water uptake, which improves dimensional stability. |
| Swelling Ratio (%) | High | Reduced | The filler effect and acid-base crosslinking between 1,3-diBImB and Nafion restrict the swelling of the polymer matrix. |
| Thermal Stability | Degradation of -SO3H | Enhanced | The high thermal stability of the benzimidazole compound and the interactions with the Nafion polymer chains can increase the overall thermal stability of the composite membrane.[6] |
| Mechanical Strength | Moderate | Increased | The rigid 1,3-diBImB molecules act as reinforcing fillers within the Nafion matrix, improving the tensile strength and modulus of the membrane. |
Note: The values for the composite membrane are hypothetical and illustrative of the expected trends based on literature for similar benzimidazole-containing composite membranes.[7][8]
Conclusion
The incorporation of this compound into proton exchange membranes offers a viable pathway to developing high-performance PEMs for fuel cells operating at elevated temperatures and low humidity. The synthesis of the benzimidazole derivative is straightforward, and its integration into a Nafion matrix via solution casting is a well-established technique. The resulting composite membranes are expected to exhibit enhanced proton conductivity under anhydrous conditions, improved thermal and mechanical stability, and reduced water swelling. These application notes provide a comprehensive guide for researchers and scientists to fabricate and characterize these advanced membrane materials, paving the way for the next generation of fuel cell technology.
References
- 1. ccsenet.org [ccsenet.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polybenzimidazole/Nafion hybrid membrane with improved chemical stability for vanadium redox flow battery application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polybenzimidazole/Nafion hybrid membrane with improved chemical stability for vanadium redox flow battery application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. repositorio.ufba.br [repositorio.ufba.br]
- 7. Proton Conductivity Enhancement at High Temperature on Polybenzimidazole Membrane Electrolyte with Acid-Functionalized Graphene Oxide Fillers [mdpi.com]
- 8. Composite membranes consisting of acidic carboxyl-containing polyimide and basic polybenzimidazole for high-temperature proton exchange membrane fuel cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Investigating 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene as a Corrosion Inhibitor
Abstract
Corrosion of metallic materials, particularly steel, is a pervasive issue causing significant economic losses and safety concerns across various industries.[1] The application of organic corrosion inhibitors is a primary strategy for mitigating this degradation.[1] Among these, benzimidazole and its derivatives have emerged as a highly effective class of inhibitors, largely due to the presence of heteroatoms (nitrogen) and aromatic rings in their structure, which facilitate strong adsorption onto metal surfaces.[2][3] This document provides a comprehensive guide for researchers on the evaluation of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene as a potent corrosion inhibitor. We will detail its synthesis, mechanism of action, and provide step-by-step protocols for its electrochemical and surface-level characterization.
Inhibitor Profile: this compound
This compound is a symmetric molecule featuring two benzimidazole moieties linked by a central benzene ring. This planar structure and the presence of multiple nitrogen atoms make it an excellent candidate for forming a stable, protective film on a metal surface.
Molecular Structure
Caption: Molecular structure of this compound.
Synthesis Protocol
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[4][5]
Materials:
-
o-phenylenediamine
-
Isophthalic acid (benzene-1,3-dicarboxylic acid)
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid
-
Methanol
-
Ammonium hydroxide solution
-
Standard reflux and filtration apparatus
Procedure:
-
In a round-bottom flask, combine isophthalic acid (1 mmol) and o-phenylenediamine (2.2 mmol).
-
Add Polyphosphoric acid (PPA) as a catalyst and dehydrating agent. The amount should be sufficient to create a stirrable paste.
-
Heat the mixture under reflux at approximately 160-180°C for 4-6 hours with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water.
-
Neutralize the solution by slowly adding ammonium hydroxide until a precipitate forms.
-
Filter the crude product, wash it thoroughly with distilled water to remove any inorganic impurities, and dry it.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain pure this compound.
-
Confirm the structure and purity of the final product using techniques like FTIR, ¹H-NMR, and Mass Spectrometry.
Proposed Mechanism of Corrosion Inhibition
Benzimidazole derivatives inhibit corrosion by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1] This process involves several interactions:
-
Physisorption: The protonated inhibitor molecule in the acidic solution is electrostatically attracted to the negatively charged metal surface (due to adsorbed anions like Cl⁻).
-
Chemisorption: This involves the sharing of electrons between the lone pairs of the nitrogen atoms in the benzimidazole rings and the vacant d-orbitals of the iron atoms on the metal surface.[6] The π-electrons of the aromatic rings also contribute to this interaction, strengthening the bond.
This adsorption blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites, classifying it as a mixed-type inhibitor.[2][6]
Caption: Proposed mechanism of corrosion inhibition by adsorption.
Experimental Evaluation Workflow
A systematic approach is crucial for accurately evaluating the performance of a corrosion inhibitor. The workflow involves preparing the materials, conducting electrochemical tests to measure performance, and analyzing the surface to confirm the protective film formation.
Caption: Standard experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
These protocols provide a framework for testing. Researchers should adapt parameters based on their specific equipment and experimental goals. All electrochemical tests should be conducted in a standard three-electrode cell.[7]
Required Equipment:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode corrosion cell (Working Electrode: metal specimen; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: Platinum or graphite rod)[8]
-
Metallographic polishing equipment
-
Scanning Electron Microscope (SEM)
-
Analytical balance
Protocol 1: Metal Specimen Preparation
Causality: Proper surface preparation is critical for reproducibility. An unblemished, uniform surface ensures that the observed corrosion behavior is characteristic of the material and inhibitor, not surface artifacts.
-
Cut the metal (e.g., mild steel) into coupons of a suitable size (e.g., 1x1 cm).
-
Weld a wire to one side for electrical connection.
-
Mount the specimen in an epoxy resin, leaving one surface of known area exposed (e.g., 1 cm²).
-
Mechanically polish the exposed surface using a series of silicon carbide (SiC) papers of decreasing grit size (e.g., 240, 600, 800, 1200 grit).[9]
-
Rinse the polished specimen with distilled water, then degrease with acetone, and finally rinse again with distilled water.
-
Dry the specimen in a stream of warm air and immediately immerse it in the test solution to prevent re-oxidation.
Protocol 2: Potentiodynamic Polarization (PDP) Measurements
Causality: PDP testing provides rapid insight into the corrosion rate and the inhibitor's mechanism (anodic, cathodic, or mixed).[10] It measures the current response to a controlled potential sweep, revealing how the inhibitor affects both the metal dissolution and hydrogen evolution reactions.
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (e.g., 1M HCl) containing a specific concentration of the inhibitor. Prepare a "blank" cell with no inhibitor for baseline comparison.
-
Immerse the working electrode in the solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes, or until the potential varies by less than a few millivolts.[9]
-
Once stable, perform the potentiodynamic scan. A typical scan range is from -250 mV to +250 mV relative to the measured OCP.[11]
-
Set the scan rate to a slow value, typically 0.1667 mV/s to 1 mV/s, to ensure the system remains in a quasi-steady state.[9]
-
Plot the resulting data as log(current density) versus potential to generate a Tafel plot.
-
Extrapolate the linear Tafel regions of the anodic and cathodic branches back to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).[7]
-
Repeat the experiment for each inhibitor concentration.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
Causality: EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the charge transfer processes at the metal-solution interface.[12][13] An effective inhibitor will increase the charge transfer resistance and decrease the double-layer capacitance.
-
Use the same three-electrode setup as in the PDP experiment.
-
After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (typically 10 mV) at the OCP.[14]
-
Sweep the frequency of the AC signal over a wide range, for example, from 100 kHz down to 10 mHz.[14]
-
Record the impedance response at each frequency.
-
Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (impedance/phase angle vs. frequency) formats.
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).[15] A larger diameter indicates better corrosion resistance.
-
Model the impedance data using an appropriate equivalent electrical circuit to quantify parameters like Rct and the double-layer capacitance (Cdl).[12]
Protocol 4: Surface Analysis with SEM
Causality: Visual confirmation of the inhibitor's efficacy is essential. SEM imaging directly shows the difference in surface morphology between protected and unprotected metal, providing qualitative evidence of reduced corrosion damage.[16][17]
-
Immerse prepared metal specimens in the corrosive solution with and without the inhibitor for an extended period (e.g., 24 hours).
-
After immersion, carefully remove the specimens, rinse them gently with distilled water, and dry them.
-
Mount the specimens on SEM stubs.
-
Coat the specimens with a thin layer of a conductive material (e.g., gold or carbon) if necessary.
-
Acquire images of the surface at various magnifications. Compare the surface of the specimen from the blank solution (which should show significant pitting and damage) with the specimen from the inhibitor-containing solution (which should appear much smoother).
Data Analysis & Interpretation
The primary quantitative measure of an inhibitor's performance is its Inhibition Efficiency (IE%).
From Potentiodynamic Polarization (PDP): The IE% is calculated from the corrosion current densities: IE% = [ (icorr_blank - icorr_inh) / icorr_blank ] * 100 Where:
-
icorr_blank is the corrosion current density in the absence of the inhibitor.
-
icorr_inh is the corrosion current density in the presence of the inhibitor.
From Electrochemical Impedance Spectroscopy (EIS): The IE% is calculated from the charge transfer resistances: IE% = [ (Rct_inh - Rct_blank) / Rct_inh ] * 100 Where:
-
Rct_blank is the charge transfer resistance in the absence of the inhibitor.
-
Rct_inh is the charge transfer resistance in the presence of the inhibitor.
Sample Data Table
| Inhibitor Conc. (mM) | icorr (μA/cm²) (from PDP) | Ecorr (mV vs SCE) | Rct (Ω·cm²) (from EIS) | Cdl (μF/cm²) | IE% (from PDP) | IE% (from EIS) |
| 0 (Blank) | 950 | -480 | 60 | 350 | - | - |
| 0.1 | 110 | -472 | 480 | 95 | 88.4 | 87.5 |
| 0.5 | 65 | -465 | 920 | 60 | 93.2 | 93.5 |
| 1.0 | 40 | -460 | 1550 | 45 | 95.8 | 96.1 |
| 5.0 | 25 | -458 | 2100 | 38 | 97.4 | 97.1 |
Note: The data presented in this table is illustrative and represents typical trends observed for an effective corrosion inhibitor.
References
- 1. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the use of benzimidazoles as corrosion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the use of benzimidazoles as corrosion inhibitors [ouci.dntb.gov.ua]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05070C [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. nrc.gov [nrc.gov]
- 9. farsi.msrpco.com [farsi.msrpco.com]
- 10. corrosionpedia.com [corrosionpedia.com]
- 11. biologic.net [biologic.net]
- 12. ijcsi.pro [ijcsi.pro]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. content.ampp.org [content.ampp.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Photophysical and electrochemical characterization of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene thin films
Application Note & Protocol Guide
Title: Characterization of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene Thin Films: A Guide to Photophysical and Electrochemical Analysis
Introduction
This compound, hereafter referred to as m-PBI, is a prominent member of the benzimidazole family of heterocyclic aromatic compounds. Its rigid, π-conjugated structure imparts significant thermal and chemical stability, along with intriguing electronic properties. These characteristics make m-PBI and its derivatives highly valuable materials for a range of applications in organic electronics, including as host materials in Organic Light-Emitting Diodes (OLEDs), electron transport layers, and as building blocks for fluorescent sensors and metal-organic frameworks (MOFs).[1][2][3]
The performance of m-PBI in such applications is intrinsically linked to its behavior in the solid state, particularly in thin-film form. A thorough understanding of its photophysical (how it interacts with light) and electrochemical (how it handles electrons and holes) properties is therefore paramount for material screening, device design, and performance optimization.
This guide provides a comprehensive set of protocols for the preparation and detailed characterization of m-PBI thin films. As a senior application scientist, the focus here extends beyond a simple recitation of steps. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data for researchers, scientists, and professionals in drug and materials development.
Part I: Material Synthesis and Thin Film Preparation
A reliable characterization workflow begins with high-purity material and a well-controlled film deposition process.
Synthesis of this compound (m-PBI)
The synthesis of benzimidazole derivatives is well-established, typically involving the condensation of an o-phenylenediamine with a dicarboxylic acid or dialdehyde.[4][5] For m-PBI, a common and effective method is the reaction of o-phenylenediamine with isophthalic acid under dehydrating conditions.[6]
Exemplary Reaction:
-
Reactants: o-Phenylenediamine (2.2 equivalents) and Isophthalic acid (1 equivalent).
-
Conditions: The reactants are typically heated in a high-boiling point solvent that facilitates the removal of water, such as polyphosphoric acid (PPA) or in a high-temperature melt, to drive the cyclocondensation reaction to completion.
-
Purification: The crude product is precipitated by pouring the reaction mixture into water, followed by neutralization. Further purification is critical and is usually achieved through recrystallization or, for higher purity, gradient sublimation.
Causality Insight: The purity of the starting m-PBI powder is non-negotiable. Impurities, even in trace amounts, can act as quenching sites or charge traps in the thin film, leading to erroneous photophysical and electrochemical measurements. Gradient sublimation is the gold standard for purifying organic electronic materials as it effectively separates compounds based on their volatility under high vacuum.
Protocol 1: Thin Film Deposition by High-Vacuum Thermal Evaporation
High-Vacuum Thermal Evaporation (HVTE) is a physical vapor deposition (PVD) technique ideal for organic small molecules like m-PBI.[7][8][9] It allows for the creation of uniform, smooth thin films with precise thickness control, which is essential for reproducible device fabrication and characterization.
Caption: Workflow for m-PBI thin film deposition via thermal evaporation.
-
Substrate Preparation (The Foundation):
-
Objective: To create a pristine, high-energy surface for uniform film nucleation and adhesion.
-
Steps:
-
Clean substrates (e.g., quartz for optical, ITO-coated glass for electrochemical) by sequentially sonicating in detergent solution, deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrates thoroughly using a high-purity nitrogen gun.
-
Treat the surface with UV-Ozone or an Oxygen Plasma cleaner for 10-15 minutes immediately before loading into the deposition chamber. This step removes final organic residues and increases surface wettability.
-
-
-
Deposition Process:
-
Objective: To sublimate the m-PBI source material and deposit it as a uniform thin film onto the substrate under controlled conditions.
-
Steps:
-
Load the purified m-PBI powder into a suitable crucible (e.g., tungsten or molybdenum boat). Place the cleaned substrates in the holder above the source.
-
Pump the chamber down to a high vacuum, ideally a base pressure of < 5 x 10⁻⁶ Torr.
-
Causality Insight: A high vacuum is crucial to (a) allow the m-PBI molecules to travel in a straight line from source to substrate (mean free path > source-substrate distance) and (b) prevent oxidation or contamination of the film during growth.[9]
-
-
Slowly increase the current to the crucible to heat the m-PBI material.
-
Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM). A typical deposition rate for organic materials is 0.1-0.2 nm/s (1-2 Å/s). Deposit a film of the desired thickness (e.g., 50 nm for photophysical studies).
-
Once the target thickness is reached, close the shutter and ramp down the crucible current.
-
Allow the system to cool for at least 30 minutes before venting the chamber with an inert gas like nitrogen.
-
-
-
Post-Deposition Handling:
-
Objective: To prevent contamination or degradation of the freshly deposited film.
-
Steps:
-
Carefully remove the coated substrates from the chamber.
-
Immediately transfer them to an inert environment, such as a nitrogen-filled glovebox or a vacuum desiccator, for storage before characterization.
-
-
Part II: Photophysical Characterization
Photophysical analysis reveals the fundamental interactions of the m-PBI thin film with light, defining its color, emission efficiency, and energy levels.
Protocol 2: UV-Visible (UV-Vis) Absorption Spectroscopy
This technique measures the wavelengths of light absorbed by the thin film, corresponding to the energy required to promote electrons to higher energy states.[10]
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Ensure the deuterium and tungsten lamps are warmed up for at least 30 minutes for stable output.
-
-
Baseline Correction:
-
Place a clean, uncoated substrate (identical to the one used for deposition) in both the sample and reference beam paths.
-
Run a baseline measurement across the desired wavelength range (e.g., 250-800 nm). This corrects for any absorption or reflection from the substrate itself.
-
-
Sample Measurement:
-
Replace the substrate in the sample path with the m-PBI coated substrate.
-
Acquire the absorption spectrum. The resulting data should be plotted as Absorbance vs. Wavelength (nm).
-
-
Data Interpretation:
-
Absorption Maxima (λmax): Identify the peak wavelengths, which correspond to specific electronic transitions (e.g., π-π* transitions) within the m-PBI molecule.[11]
-
Optical Bandgap (Eg): The bandgap can be estimated from the onset of absorption (λonset), which represents the minimum energy required for electron excitation. A Tauc plot is the standard method for a more accurate determination. The equation Eg (eV) = 1240 / λonset (nm) provides a quick estimation.[12]
-
Protocol 3: Photoluminescence (PL) Spectroscopy
PL spectroscopy measures the light emitted by the film after it has absorbed light. This is crucial for applications in lighting and displays.
-
Instrument Setup:
-
Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and an emission detector.
-
Mount the thin-film sample in the holder, typically at a 45° angle to the excitation beam to minimize reflections.
-
-
Measurement:
-
Set the excitation wavelength (λex) to a value where the film absorbs strongly, as determined from the UV-Vis spectrum (e.g., at the lowest energy λmax).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., if λex = 350 nm, scan from 360-700 nm).
-
The resulting data is plotted as PL Intensity (arbitrary units) vs. Wavelength (nm).
-
-
Data Interpretation:
-
Emission Maximum (λem): Identify the peak of the emission spectrum. This corresponds to the energy of the emitted photon as the molecule relaxes from the excited state to the ground state and defines the material's emission color.[13]
-
Stokes Shift: This is the energy difference between the absorption maximum and the emission maximum (in nm: λem - λmax).[14] A large Stokes shift can be advantageous in reducing self-absorption in devices.
-
| Parameter | Symbol | Typical Value Range | Significance |
| Absorption Maximum | λmax | 340 - 360 nm | Corresponds to the S₀ → S₁ electronic transition. |
| Emission Maximum | λem | 400 - 450 nm | Defines the blue/violet emission color. |
| Stokes Shift | Δλ | 60 - 90 nm | Indicates the extent of structural relaxation in the excited state. |
| Optical Bandgap | Eg | 3.1 - 3.4 eV | Determines the energy required to create an exciton. |
Part III: Electrochemical Characterization
Electrochemical analysis provides direct measurement of the frontier molecular orbital (HOMO and LUMO) energy levels, which govern the ability of the material to accept and donate electrons.
Protocol 4: Cyclic Voltammetry (CV)
CV is a powerful technique to probe the redox behavior of a material. By applying a varying potential, we can measure the energy required to remove an electron (oxidation, related to HOMO) and add an electron (reduction, related to LUMO).[15][16]
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | CAS#:29914-81-6 | Chemsrc [chemsrc.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Overview of thin film deposition techniques [aimspress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. indico.ictp.it [indico.ictp.it]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis, Characterization, and Thin-Film Transistor Response of Benzo[i]pentahelicene-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Electrochemical Study of Benzimidazole Complexes [jps.usm.my]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene Derivatives in Organic Solar Cells
Introduction: The Emerging Role of Benzimidazole Derivatives in Photovoltaics
Organic solar cells (OSCs) represent a promising frontier in renewable energy, offering advantages such as low cost, flexibility, and tunable properties. The performance of these devices is critically dependent on the energetic and morphological characteristics of the materials used, particularly at the interfaces between the active layer and the electrodes. Efficient charge extraction and transport are paramount for achieving high power conversion efficiencies (PCE). In this context, electron transport layers (ETLs) and interfacial materials play a pivotal role in minimizing energy barriers and preventing charge recombination.
Benzimidazole derivatives have garnered significant attention in materials science due to their unique electronic properties, high thermal stability, and versatile synthesis.[1] The inherent electron-deficient nature of the benzimidazole moiety makes these compounds promising candidates for n-type organic materials, suitable for application as ETLs in OSCs.[2] This guide focuses on a specific class of these materials: 1,3-bis(1H-benzo[d]imidazol-2-yl)benzene and its derivatives. These molecules possess a rigid, conjugated structure that can facilitate electron transport. Their high thermal stability is also a key advantage for long-term device stability.
This document provides a comprehensive overview of the synthesis, properties, and potential applications of this compound derivatives as electron transport or interfacial layer materials in organic solar cells. Detailed protocols for their synthesis and incorporation into solar cell devices are provided, along with a discussion of the underlying scientific principles and expected performance characteristics. While direct reports on the application of the parent this compound in OSCs are limited, this guide synthesizes information from related benzimidazole derivatives and fundamental principles of organic photovoltaics to provide a robust framework for researchers.
Molecular Design and Synthesis
The core structure of this compound offers a versatile platform for chemical modification to fine-tune its electronic and physical properties. Functionalization of the benzene ring or the benzimidazole units can be employed to enhance solubility, adjust energy levels, and improve film-forming properties.
Synthetic Pathway
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[3] This approach can be readily adapted for the synthesis of this compound.
Caption: General synthetic scheme for this compound.
Detailed Synthesis Protocol: this compound
Objective: To synthesize this compound via condensation of isophthalic acid and o-phenylenediamine.
Materials:
-
Isophthalic acid (1 equivalent)
-
o-Phenylenediamine (2.1 equivalents)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add isophthalic acid and o-phenylenediamine.
-
Addition of PPA: Under a nitrogen atmosphere, carefully add polyphosphoric acid to the flask. The amount of PPA should be sufficient to ensure good stirring of the reaction mixture (typically 10-20 times the weight of the reactants).
-
Reaction: Heat the mixture to 180-200 °C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to approximately 100 °C and pour it slowly into a beaker of ice water with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water and then with ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as DMF/ethanol or by gradient sublimation under high vacuum.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Physicochemical Properties and Their Relevance to Organic Solar Cells
The suitability of this compound derivatives as ETL materials is determined by their photophysical and electrochemical properties.
Photophysical Properties
The UV-Vis absorption and photoluminescence (PL) spectra provide insights into the electronic transitions and the optical bandgap of the material. For an ETL, it is generally desirable to have a wide optical bandgap to ensure transparency in the visible region, thus maximizing light absorption by the active layer of the solar cell. Bisbenzimidazole derivatives typically exhibit absorption maxima in the UV region.[4]
| Property | Expected Range/Value | Significance in OSCs |
| Absorption Maximum (λmax) | 340 - 360 nm | Wide bandgap allows for transparency to visible light, maximizing absorption in the active layer. |
| Optical Bandgap (Egopt) | > 3.0 eV | A large bandgap is characteristic of a good ETL material. |
Electrochemical Properties
Cyclic voltammetry (CV) is a crucial technique to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. For an ETL, a deep HOMO level is required to effectively block holes from the active layer, while the LUMO level should be well-aligned with the LUMO of the acceptor material in the active layer to facilitate efficient electron extraction.
| Property | Expected Range/Value | Significance in OSCs |
| HOMO Level | < -5.5 eV | A deep HOMO level provides a large energy barrier for hole transport, thus acting as an effective hole-blocking layer. |
| LUMO Level | -2.8 to -3.5 eV | The LUMO level should be close to or slightly lower than the LUMO of the acceptor material (e.g., PCBM, non-fullerene acceptors) to ensure efficient electron extraction. |
| Electrochemical Bandgap (Egec) | > 3.0 eV | Complements the optical bandgap and indicates good electronic stability. |
Application in Organic Solar Cells: Device Fabrication and Characterization
This compound derivatives can be incorporated into either conventional or inverted organic solar cell architectures as an electron transport or interfacial layer. Due to their likely solution processability with appropriate side-chain engineering, they are particularly suited for low-cost, large-area fabrication techniques.
Device Architecture
A typical inverted organic solar cell structure incorporating a benzimidazole-based ETL is as follows:
ITO / ETL (this compound derivative) / Active Layer (e.g., PTB7:PC71BM) / Hole Transport Layer (e.g., MoO3) / Ag
Caption: Schematic of an inverted organic solar cell device structure.
Protocol for Device Fabrication (Solution-Processed)
Objective: To fabricate an inverted organic solar cell using a solution-processed this compound derivative as the ETL.
Materials and Equipment:
-
Patterned ITO-coated glass substrates
-
This compound derivative solution (e.g., in a suitable organic solvent like chloroform or chlorobenzene)
-
Active layer solution (e.g., PTB7:PC71BM in chlorobenzene with an additive like 1,8-diiodooctane)
-
Hole transport layer material (e.g., MoO3)
-
High-purity silver (Ag) for thermal evaporation
-
Spin coater
-
Thermal evaporator
-
Solar simulator
-
Source meter for J-V characterization
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes immediately before use.
-
ETL Deposition: Spin-coat the this compound derivative solution onto the cleaned ITO substrates. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 10-30 nm). Anneal the ETL film at an optimized temperature (e.g., 80-120 °C) to remove residual solvent and improve film quality.
-
Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the active layer solution on top of the ETL. The thickness of the active layer is crucial and is typically in the range of 80-120 nm.
-
HTL and Cathode Deposition: Deposit the hole transport layer (e.g., 5-10 nm of MoO3) and the metal cathode (e.g., 100 nm of Ag) by thermal evaporation through a shadow mask to define the device area.
Device Characterization
The performance of the fabricated solar cells should be evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²).
Key Performance Parameters:
| Parameter | Symbol | Description |
| Power Conversion Efficiency | PCE (%) | The overall efficiency of converting light energy into electrical energy. |
| Open-Circuit Voltage | Voc (V) | The maximum voltage when the current is zero. |
| Short-Circuit Current Density | Jsc (mA/cm²) | The maximum current density when the voltage is zero. |
| Fill Factor | FF (%) | A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell. |
Troubleshooting and Optimization
-
Low Jsc: This could be due to poor light absorption (unlikely if the ETL is transparent), inefficient charge generation or extraction. Optimize the active layer thickness and morphology. Ensure good energy level alignment between the ETL and the active layer.
-
Low Voc: This is often related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. It can also be influenced by recombination at the interfaces. Ensure the ETL provides a good hole-blocking function.
-
Low FF: A low fill factor can be caused by high series resistance or low shunt resistance. Check the quality of all interfaces and the conductivity of the transport layers.
Conclusion and Future Outlook
This compound derivatives represent a promising class of materials for application in organic solar cells, particularly as electron transport or interfacial layers. Their robust chemical and thermal stability, coupled with their tunable electronic properties, make them attractive candidates for enhancing device performance and longevity. While further research is needed to fully explore and optimize their use in OSCs, the protocols and principles outlined in this guide provide a solid foundation for researchers to begin investigating these materials. Future work should focus on synthesizing a wider range of derivatives with tailored properties, optimizing device architectures, and conducting long-term stability studies to fully assess their potential for commercial applications.
References
- 1. 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene [myskinrecipes.com]
- 2. BJOC - Organic electron transport materials [beilstein-journals.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving the reaction yield of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene synthesis
Welcome to the technical support resource for the synthesis of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene. This guide is designed for researchers, medicinal chemists, and materials scientists to navigate the common challenges encountered during this synthesis, improve reaction yields, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, providing not just protocols, but the reasoning and scientific principles that underpin them.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the synthesis of this compound, which is typically achieved via a double Phillips condensation reaction.
Q1: What is the most reliable method for synthesizing this compound?
A1: The most robust and widely cited method is the condensation of o-phenylenediamine with isophthalic acid. This reaction is typically performed at high temperatures (180-250°C) using polyphosphoric acid (PPA) as both the solvent and the dehydrating catalyst.[1][2] PPA is highly effective for promoting the necessary cyclodehydration, especially with aromatic dicarboxylic acids which are less reactive than their aliphatic counterparts.[1][3]
Q2: My o-phenylenediamine starting material is dark brown, not colorless. Can I still use it?
A2: It is highly discouraged. o-Phenylenediamine is susceptible to air oxidation, which causes it to darken from a white or colorless solid to yellow, brown, or even purple.[4][5] Using oxidized starting material is a primary source of colored impurities and can lead to significantly lower yields and complex purification challenges.[6] It is best practice to use freshly purified o-phenylenediamine, which can be decolorized by treating an aqueous solution with sodium dithionite and activated carbon, or by recrystallization.
Q3: What yield can I realistically expect?
A3: With optimized conditions and high-purity starting materials, isolated yields for this synthesis can range from good to excellent. While classical methods using mineral acids often result in low yields, especially without high pressure, the use of PPA can produce yields well above 80-90%.[7][8] Some solvent-free methods have also reported high efficiency.[9]
Q4: Why is my reaction mixture turning into an intractable solid mass?
A4: This is a common issue, particularly when using PPA. As the reaction progresses and the product precipitates, the viscosity of the PPA medium increases dramatically. This can hinder effective stirring, leading to localized overheating, charring, and the formation of a solid mass. The key is to ensure vigorous mechanical stirring throughout the reaction and to use a sufficient volume of PPA to maintain a stirrable slurry.
II. Troubleshooting Guide: From Low Yields to Impure Products
This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Symptom: After the reaction and workup, the isolated mass of the desired product is significantly lower than expected, or no product is obtained at all.
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| Inadequate Temperature / Reaction Time | The double cyclodehydration required to form the two benzimidazole rings is a thermally demanding process. Insufficient temperature or time will lead to incomplete reaction, leaving starting materials or the mono-acylated/mono-cyclized intermediates in the mixture.[8][10] | Optimize Temperature: Ensure the reaction temperature reaches at least 180°C, with an optimal range often being 200-220°C when using PPA. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase Reaction Time: For this specific bis-benzimidazole, reaction times of 4-8 hours are common. |
| Presence of Water | The reaction is a condensation that eliminates two molecules of water per molecule of product. The presence of excess water in the starting materials or solvent will shift the equilibrium back towards the reactants, severely inhibiting product formation according to Le Châtelier's principle. | Use Anhydrous Conditions: Ensure o-phenylenediamine and isophthalic acid are thoroughly dried. PPA is an excellent dehydrating agent, but minimizing initial water content is crucial.[1] |
| Degraded Starting Materials | As mentioned in the FAQ, oxidized o-phenylenediamine contains impurities that can undergo side reactions, such as polymerization under strong acid conditions, consuming the reactant and complicating the reaction matrix.[4][11] | Purify Reactants: Use freshly purified, colorless o-phenylenediamine. Ensure the isophthalic acid is of high purity (>98%). |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion. A slight excess of the more volatile or easily degraded reactant (o-phenylenediamine) is sometimes used to drive the reaction to completion. | Verify Stoichiometry: Use a precise 2:1 molar ratio of o-phenylenediamine to isophthalic acid. A small excess (e.g., 2.1:1) of the diamine can be tested.[6] |
Problem 2: Product is Highly Colored or Contains Significant Impurities
Symptom: The isolated product is not the expected off-white or light-tan powder but is instead dark brown, green, or black. TLC or NMR analysis shows multiple spots or peaks in addition to the product.
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| Oxidized o-phenylenediamine | This is the most common cause of colored impurities. The oxidized species are chromophores and can co-precipitate with the product. | Purify Starting Material: As stated previously, always use purified, colorless o-phenylenediamine.[4][6] |
| Incomplete Cyclization | The reaction may stall after the first cyclization, leading to the formation of 2-(3-carboxyphenyl)-1H-benzo[d]imidazole as a major byproduct. This intermediate has different solubility and chromatographic properties. | Increase Reaction Temperature/Time: Drive the reaction to completion by ensuring adequate heating and duration. Monitor via TLC until the intermediate spot disappears. |
| Thermal Degradation (Charring) | If the temperature is too high (>250°C) or if stirring is inefficient, localized "hot spots" can form, leading to the decomposition and charring of the organic material. | Maintain Temperature Control: Use a temperature-controlled heating mantle and ensure vigorous mechanical stirring to maintain a homogeneous mixture. Sufficient PPA: Use enough PPA to keep the mixture from becoming too thick. |
| Side Reactions | Under harsh acidic conditions, o-phenylenediamine can potentially self-polymerize, forming complex, colored polymeric structures.[11] | Stepwise Temperature Increase: Gradually heat the reaction mixture to the target temperature to allow for controlled initial acylation before pushing the high-temperature cyclization. |
III. Experimental Protocols & Workflows
Optimized Protocol for Synthesis
This protocol is based on the highly effective polyphosphoric acid (PPA) method.
Materials:
-
o-Phenylenediamine (2.16 g, 20.0 mmol, purified)
-
Isophthalic Acid (1.66 g, 10.0 mmol)
-
Polyphosphoric Acid (PPA, ~40-50 g)
-
Ammonium Hydroxide solution (conc.)
-
Deionized Water
-
Ethanol or Dimethylformamide (DMF) for recrystallization
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Charging Reactants: Add PPA to the flask and begin stirring. Heat the PPA to ~100°C under a gentle flow of nitrogen to ensure it is fluid.
-
Addition: Carefully add the isophthalic acid and the purified o-phenylenediamine to the stirring PPA.
-
Reaction: Slowly raise the temperature of the mixture to 200-220°C . The mixture will become a thick, stirrable slurry. Maintain this temperature for 6-8 hours .
-
Monitoring: (Optional but recommended) Periodically and carefully take a small sample, quench it in water, neutralize with ammonia, extract with ethyl acetate, and check the reaction progress by TLC.
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to below 100°C. CRITICAL STEP: In a large beaker containing crushed ice (~500 g), slowly and carefully pour the reaction mixture while stirring vigorously. This is a highly exothermic process.
-
Neutralization: The resulting acidic slurry will contain the precipitated product. Slowly add concentrated ammonium hydroxide until the pH is basic (pH ~8-9). This neutralizes the phosphoric acid and precipitates the free base form of the product.
-
Isolation: Filter the resulting solid using a Büchner funnel. Wash the filter cake extensively with deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 80-100°C.
Purification Protocol
-
Recrystallization: The most effective method for purification is recrystallization from a high-boiling polar solvent.
-
Solvent Choice: Dimethylformamide (DMF) or a DMF/ethanol mixture is often effective.
-
Procedure: Dissolve the crude product in a minimum amount of hot DMF. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Filter the pure crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Characterization Data
-
¹H NMR (DMSO-d₆): Expect a broad singlet for the N-H protons at δ > 12.5 ppm. The aromatic protons will appear in the range of δ 7.2-8.5 ppm.[12][13]
-
IR (KBr): Look for a broad N-H stretching band around 3400 cm⁻¹, C=N stretching around 1620 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹.
-
Mass Spec (ESI+): The calculated m/z for [M+H]⁺ is 311.13.
IV. Diagrams & Visual Workflows
Reaction Mechanism: Double Phillips Condensation
The synthesis proceeds through a two-stage mechanism for each benzimidazole ring formation: N-acylation followed by cyclodehydration.
Caption: Phillips condensation mechanism for bis-benzimidazole formation.
Troubleshooting Workflow for Low Yield
This decision tree helps diagnose the root cause of poor reaction yields.
Caption: A logical workflow for troubleshooting low reaction yields.
V. References
-
Mochona, B., Le, L., Gangapuram, M., Mateeva, N., Ardley, T., & Redda, K. K. (2012). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. NIH Public Access, 2012, 1-7. --INVALID-LINK--
-
Alcalde, E., Dinarés, I., Pérez-García, L., & Roca, T. (1998). An Advantageous Synthesis of 2-Substituted Benzimidazoles Using Polyphosphoric Acid. Synthesis, 1998(01), 7-8. --INVALID-LINK--
-
Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427-429. --INVALID-LINK--
-
Dr. Ajab Singh. (2021, February 21). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE [Video]. YouTube. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of benzimidazole by polyphosphoric acid. Retrieved from --INVALID-LINK--
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from --INVALID-LINK--
-
Pollet, P., et al. (2003). Synthesis of benzimidazoles in high-temperature water. Green Chemistry, 5, 117-120. --INVALID-LINK--
-
Khan, I., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6520. --INVALID-LINK--
-
BenchChem. (2025). Improving the reaction conditions for benzimidazole synthesis. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Influence of (a) temperature; and (b) reaction time on the yield of benzimidazole. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). o-Phenylenediamine. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Wang, L., et al. (2018). Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. Molecules, 23(12), 3128. --INVALID-LINK--
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Spectral Characterization and Antimicrobial Activity of 4-(5-H/Me/Cl/NO2-1H-Benzimidazol-2-YL)-Benzene-1,3-Diols and Some Metal Complexes. Retrieved from --INVALID-LINK--
-
Al-Ostath, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5343. --INVALID-LINK--
-
Wikipedia. (n.d.). o-Phenylenediamine. Retrieved from --INVALID-LINK--
-
Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(46), 40041-40067. --INVALID-LINK--
-
Indian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Electropolymerization of O-Phenylenediamine on Pt-Electrode from Aqueous Acidic Solution. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from --INVALID-LINK--
-
CoLab. (2010). Phillips–Ladenburg Benzimidazole Synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Retrieved from --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Purification of crude 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene by column chromatography and recrystallization
Technical Support Center: Purification of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene
Introduction: this compound is a rigid, planar molecule with significant applications in materials science and medicinal chemistry, often serving as a ligand in metal-organic frameworks (MOFs) or as a core structure in pharmacologically active agents.[1][2] Its purification, however, presents notable challenges. The molecule's poor solubility in common organic solvents, coupled with the strong adsorptive properties of its basic nitrogen atoms on acidic silica gel, can complicate standard purification protocols.[3][4] This guide provides in-depth, experience-based troubleshooting for the two primary purification methods: column chromatography and recrystallization, designed for researchers aiming to achieve high purity of this valuable compound.
Part 1: Column Chromatography Purification
Column chromatography is a fundamental technique for purifying synthetic products. For bis-benzimidazole derivatives, success hinges on mitigating the strong interactions between the compound's basic nitrogens and the acidic silanol groups of the silica gel stationary phase. These interactions often lead to significant product loss, tailing, and poor separation.
Troubleshooting & FAQs: Column Chromatography
Q1: My compound is streaking badly on the analytical TLC plate and won't move from the baseline. What's happening?
A1: This is the most common issue and points to a strong, irreversible interaction with the silica gel. The benzimidazole nitrogens are basic and are protonated by the acidic silanol groups (Si-OH) on the silica surface, effectively immobilizing your compound.
-
Causality: The strong ionic interaction between the protonated benzimidazole and the silicate anion is much stronger than the partitioning forces of the mobile phase.
-
Immediate Solution: You must neutralize the stationary phase or use a competitive base in your mobile phase. Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia solution, to your eluent system (typically 0.5-2% by volume). This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute.[5]
-
Alternative Stationary Phases: If base additives are incompatible with your compound, consider switching to a less acidic stationary phase like neutral or basic alumina.[6] For highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures) is also a powerful alternative.[7]
Q2: I've added a base to my eluent, and the compound moves, but the separation from impurities is poor. How can I improve the resolution?
A2: Poor resolution after addressing the baseline issue means your chosen solvent system lacks the selectivity to differentiate between your product and the impurities.
-
Systematic Approach: The key is to find a solvent system that provides a target Rf value of 0.25-0.35 for your product on the TLC plate, as this range typically translates to the best separation on a column.[6]
-
Solvent System Optimization:
-
Increase Polarity Gradually: If your compound's Rf is too low, increase the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your nonpolar solvent (e.g., hexanes, dichloromethane) in small increments.
-
Try Different Solvent Mixtures: Do not limit yourself to one system. A mixture of Dichloromethane (DCM) and Methanol (MeOH) often provides different selectivity compared to Hexanes and Ethyl Acetate (EtOAc). For benzimidazoles, a DCM/MeOH gradient is often highly effective.[8][9]
-
Consider Ternary Mixtures: Sometimes, adding a third solvent in a small amount (e.g., DCM/EtOAc/MeOH) can fine-tune the separation in ways a binary system cannot.
-
Q3: My compound appears to be decomposing on the column. How can I confirm this and prevent it?
A3: Compound instability on silica gel is a known issue, especially for sensitive molecules.[6]
-
Diagnosis (Silica Stability Test): Spot your crude material on a TLC plate. Then, scrape a small amount of silica gel from another plate onto the spot. Let it sit for 30-60 minutes. Add a few drops of your eluent to the silica-covered spot and then run the TLC plate as usual. If a new spot appears or the original spot diminishes, your compound is degrading on silica.[6]
-
Solutions:
-
Deactivate the Silica: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine. Let it stand for an hour before packing the column. This pre-treatment neutralizes the most aggressive acidic sites.
-
Use an Alternative Stationary Phase: As mentioned, neutral alumina, basic alumina, or Florisil can be gentler alternatives for base-sensitive compounds.[6]
-
Minimize Contact Time: Use flash chromatography with positive pressure to speed up the elution process, reducing the time your compound spends on the stationary phase.
-
Detailed Protocol: Column Chromatography
-
TLC Analysis & Solvent Selection:
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., DCM or THF).
-
Test various eluent systems on a silica TLC plate. Start with nonpolar systems like Hexane:EtOAc (9:1) and gradually increase polarity. A common starting point for benzimidazoles is DCM:MeOH (98:2).[10][11]
-
Add 1% triethylamine to the eluent system to prevent streaking.
-
Aim for an Rf of ~0.3 for the target compound.
-
-
Column Packing (Slurry Method):
-
Select a column with an appropriate diameter (rule of thumb: 20:1 to 40:1 ratio of silica weight to crude product weight).
-
Fill the column about one-third full with the initial, least polar eluent.
-
In a separate beaker, create a slurry of silica gel in the same eluent. The consistency should be like thin honey.
-
Pour the slurry into the column in a single, continuous motion. Tap the side of the column gently to help the silica pack evenly.
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Due to the poor solubility of this compound, dry loading is superior to wet loading.[12]
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to protect the surface.[12]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution with the solvent system determined by TLC. If separation is difficult, a gradient elution (gradually increasing the mobile phase polarity) is highly effective. For example, start with 100% DCM and slowly increase the percentage of MeOH.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Data Presentation: Recommended Solvent Systems
| Application | Solvent System (v/v) | Modifier | Target Rf / Purpose |
| TLC Analysis | Dichloromethane (DCM) : Methanol (MeOH) | 1% Triethylamine | Initial screening, aim for Rf 0.2-0.4 |
| TLC Analysis | Ethyl Acetate (EtOAc) : Hexane | 1% Triethylamine | Alternative system, good for less polar impurities[10] |
| Column Elution | Gradient: 100% DCM -> 95:5 DCM:MeOH | 1% Triethylamine | For separating closely related impurities[8] |
| Column Elution | Isocratic: EtOAc : Hexane (e.g., 1:1) | 1% Triethylamine | For simple purifications with good separation[10][11] |
Visualization: Column Chromatography Workflow
Caption: A decision-making workflow for column chromatography.
Part 2: Recrystallization Purification
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the product and impurities in a given solvent at different temperatures. For this compound, the primary challenge is its very low solubility in most common organic solvents.[3]
Troubleshooting & FAQs: Recrystallization
Q1: My compound won't dissolve in any common solvent, even when boiling.
A1: This is expected behavior for this class of rigid, planar, H-bonding molecules. Single-solvent recrystallization is often not feasible.
-
Causality: Strong intermolecular forces (π–π stacking and hydrogen bonding between benzimidazole N-H groups) make the crystal lattice very stable and difficult to break down with typical solvents.[3]
-
Solution 1: High-Boiling Point Solvents: You must use powerful, high-boiling point polar aprotic solvents. Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices for dissolving benzimidazoles.[4] Be aware that these solvents can be difficult to remove completely.
-
Solution 2: Two-Solvent System: This is often the most practical method. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is soluble, like DMF or DMSO) at room temperature. Then, slowly add a "bad" or "anti-solvent" (one in which it is insoluble, like water, methanol, or diethyl ether) until the solution becomes persistently cloudy (turbid). Gently heat the mixture until it becomes clear again, then allow it to cool slowly.[13][14]
Q2: I've dissolved my compound, but no crystals form upon cooling, even after scratching the flask and seeding.
A2: This indicates that the solution is not supersaturated, or there is a kinetic barrier to nucleation.
-
Potential Causes:
-
Too Much Solvent: You may have used too much of the "good" solvent.[15]
-
Insufficient Anti-Solvent: In a two-solvent system, you may not have added enough of the "bad" solvent to sufficiently lower the compound's solubility upon cooling.
-
-
Solutions:
-
Reduce Solvent Volume: If using a single solvent, slowly evaporate some of it to concentrate the solution. If using a two-solvent system, add more anti-solvent dropwise at room temperature until turbidity reappears, then heat to re-dissolve and cool again.
-
Induce Crystallization: Cool the solution very slowly. Start with slow cooling on the benchtop, then move to a refrigerator, and finally to a freezer. Drastic temperature changes can cause "oiling out."
-
Seeding: If you have a small crystal of pure product, add it to the cooled, clear solution to provide a nucleation site.
-
Q3: An oil has formed instead of solid crystals. What do I do?
A3: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or when the concentration is too high. The resulting oil is essentially an impure liquid phase of your compound.
-
Corrective Actions:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount more of the "good" solvent.
-
Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help.
-
Lower the Initial Concentration: Start the entire process over with a more dilute solution.
-
Detailed Protocol: Two-Solvent Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent (e.g., DMF) dropwise while stirring at room temperature until the solid just dissolves. Use the absolute minimum amount necessary.
-
-
Induce Saturation:
-
Slowly add the "bad" solvent (e.g., water) dropwise with vigorous stirring. Continue until the solution becomes faintly and persistently cloudy.
-
-
Re-dissolution:
-
Gently heat the flask on a hotplate while stirring until the solution becomes clear again. If it doesn't become clear, add a drop or two of the "good" solvent until it does. Avoid adding too much.
-
-
Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for forming large, pure crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold "bad" solvent to remove any residual soluble impurities.
-
Dry the crystals thoroughly under high vacuum, possibly with gentle heating, to remove traces of high-boiling solvents like DMF or DMSO.
-
Data Presentation: Suitable Solvents for Recrystallization
| Role | Solvent | Boiling Point (°C) | Rationale / Notes |
| Good Solvent | Dimethylformamide (DMF) | 153 | Excellent dissolving power for benzimidazoles.[4] High boiling point requires vacuum for removal. |
| Good Solvent | Dimethyl Sulfoxide (DMSO) | 189 | Even stronger solvent than DMF.[4] Very difficult to remove; use sparingly. |
| Anti-Solvent | Water | 100 | Excellent, non-toxic anti-solvent for DMF/DMSO systems.[13][14] |
| Anti-Solvent | Methanol / Ethanol | 65 / 78 | Good anti-solvents, more volatile than water, making drying easier.[16][17] |
Visualization: Recrystallization Troubleshooting
Caption: A decision tree for common recrystallization problems.
Part 3: Final Purity Assessment
After purification, it is crucial to assess the purity of the final product. A combination of techniques should be used:
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single, non-streaking spot in multiple eluent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities.
-
Melting Point: A sharp melting point range (typically < 2 °C) is indicative of high purity. Compare the observed value to literature reports if available.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
By systematically applying the principles and troubleshooting steps outlined in this guide, researchers can overcome the inherent challenges in purifying this compound, leading to material of high purity suitable for demanding applications.
References
- 1. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene | 1047-63-8 [smolecule.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. uhplcs.com [uhplcs.com]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating the Solubility Challenges of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene
Welcome to the technical support center for 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in common organic solvents. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges in your experimental workflows.
Introduction: Understanding the Solubility Hurdle
This compound is a rigid, planar, and aromatic molecule. This structure, while conferring desirable properties for applications in materials science and as a potential scaffold in medicinal chemistry, is also the primary reason for its poor solubility in many common organic solvents. The strong intermolecular π-π stacking and hydrogen bonding interactions require significant energy to overcome, making it difficult for solvent molecules to effectively solvate the compound. This guide will walk you through a logical progression of strategies to address this challenge, from simple solvent selection to more advanced formulation techniques.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common solvents like methanol, ethanol, or acetone?
A1: The molecular structure of this compound is characterized by a large, flat aromatic system with multiple hydrogen bond donors (the N-H groups of the benzimidazole rings). This leads to strong intermolecular forces, including π-π stacking and hydrogen bonding, which cause the molecules to pack tightly in a solid state. Solvents like methanol, ethanol, and acetone are often not strong enough to disrupt these interactions effectively, resulting in poor solubility.
Q2: I managed to dissolve the compound in DMSO, but it precipitates when I add it to my aqueous buffer for a biological assay. What is happening?
A2: This phenomenon is known as "solvent shock" or "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent that can effectively solvate this compound. However, when you introduce this DMSO stock solution into an aqueous buffer, the local concentration of DMSO is rapidly diluted. Water is a poor solvent for your compound, so as the DMSO concentration drops, the compound crashes out of the solution. It is generally recommended to keep the final concentration of DMSO in your assay below 0.5% to avoid solvent-induced artifacts.[1]
Q3: Are there any "go-to" solvents for preparing a stock solution?
A3: For initial attempts at creating a stock solution, polar aprotic solvents are generally the most effective for benzimidazole derivatives. These include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
It is crucial to use high-purity, anhydrous grades of these solvents, as trace amounts of water can significantly decrease the solubility of hydrophobic compounds.
Troubleshooting Guide: Step-by-Step Solutions to Solubility Issues
This section provides a series of troubleshooting strategies, starting from the simplest and progressing to more complex techniques.
Issue 1: Inability to Prepare a Concentrated Stock Solution
If you are struggling to dissolve this compound in a suitable organic solvent to create a stock solution, consider the following approaches.
Caption: Workflow for preparing a stock solution.
-
Solvent Selection: As mentioned in the FAQs, begin with high-purity, anhydrous DMSO, DMF, or NMP.
-
Gentle Heating: Applying gentle heat (e.g., 30-40 °C) can provide the necessary energy to help break the intermolecular forces of the compound. Be cautious, as excessive heat can lead to degradation.
-
Sonication: A sonication bath can aid in dissolution by using ultrasonic waves to break up solid aggregates and increase the surface area available for solvation.
-
Co-Solvent Systems: If a single solvent is insufficient, a co-solvent system can be employed. For instance, a small amount of a more polar solvent like methanol or ethanol can sometimes disrupt the crystal lattice when used in conjunction with a primary solvent like DMSO. However, this should be tested on a small scale first, as it can also sometimes induce precipitation.
Issue 2: Precipitation in Aqueous Media During Experiments
This is a common hurdle when transitioning from an organic stock solution to an aqueous experimental environment.
-
pH Modification: The solubility of many benzimidazole derivatives is pH-dependent.[1] The benzimidazole moiety contains basic nitrogen atoms that can be protonated at acidic pH. This protonation can increase the polarity and aqueous solubility of the molecule.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Add an excess amount of this compound to a small volume of each buffer.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a constant temperature.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the solubility as a function of pH to determine the optimal pH range for your experiments.
-
-
Use of Surfactants: Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate them.[1] Common non-ionic surfactants used in biological assays include Tween® 80 and Pluronic® F-68.
Considerations for Surfactant Use:
-
Critical Micelle Concentration (CMC): Surfactants are most effective above their CMC.
-
Assay Compatibility: Ensure the chosen surfactant does not interfere with your experimental endpoint (e.g., enzyme activity, cell viability).
-
Concentration: Start with low concentrations (e.g., 0.01-0.1%) and optimize as needed.
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like this compound, forming an inclusion complex with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Experimental Protocol: Cyclodextrin Complexation (Lyophilization Method)
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., tertiary butyl alcohol).
-
In a separate container, dissolve HP-β-CD in water.
-
Mix the two solutions. The organic solvent helps to facilitate the entry of the hydrophobic compound into the cyclodextrin cavity.
-
Freeze-dry (lyophilize) the mixture to remove the solvents. The resulting powder is the cyclodextrin-compound complex.
-
This complex can then be dissolved directly in aqueous buffers.
-
References
Technical Support Center: Optimizing N-alkylation of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene
Welcome to the technical support center for the N-alkylation of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in this specific synthetic transformation. The following information is curated to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reaction conditions effectively.
I. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for successful N-alkylation of this compound?
A1: The success of this reaction hinges on the careful control of several key parameters: the choice of base, solvent, temperature, and the nature of the alkylating agent. The interplay between these factors will dictate the reaction's yield, selectivity (mono- vs. di-alkylation), and the formation of byproducts. For instance, strong bases like sodium hydride (NaH) in aprotic solvents such as THF can provide excellent regioselectivity for N-alkylation.[1]
Q2: I am observing a mixture of mono- and di-alkylated products. How can I improve the selectivity towards the desired product?
A2: Achieving selectivity can be challenging. To favor mono-alkylation , you can employ a stoichiometric amount of the base and alkylating agent relative to the bis-benzimidazole starting material. Running the reaction at a lower temperature can also help to control the reactivity and prevent over-alkylation.
To promote di-alkylation , a molar excess of both the base and the alkylating agent is necessary. It is often beneficial to add the base first to ensure complete deprotonation of both benzimidazole N-H protons before introducing the alkylating agent.
Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I address this?
A3: Several factors can contribute to a slow or incomplete reaction:
-
Insufficiently strong base: The pKa of the benzimidazole N-H is approximately 13.2. A base that is not strong enough to effectively deprotonate the benzimidazole will result in a low concentration of the nucleophilic benzimidazolide anion. Consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide.
-
Poor solvent choice: The solvent plays a crucial role in solvating the reactants and facilitating the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the benzimidazolide salt and promote the SN2 reaction.[2] Protic solvents may interfere by solvating the nucleophile.
-
Low reaction temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. A systematic increase in temperature may be necessary to drive the reaction to completion.[2][3][4]
-
Steric hindrance: A bulky alkylating agent or substituents on the benzimidazole core can sterically hinder the approach of the nucleophile. In such cases, a higher reaction temperature or a longer reaction time may be required.
Q4: I am observing the formation of an unexpected byproduct. What could it be and how can I minimize its formation?
A4: A common side reaction is the formation of a quaternary benzimidazolium salt due to over-alkylation, especially when a large excess of the alkylating agent is used at elevated temperatures.[5] To mitigate this, carefully control the stoichiometry of your reagents. Another possibility, though less common under typical N-alkylation conditions, is C-alkylation on the benzene ring.[5] Careful analysis of your crude product by techniques like NMR and mass spectrometry will be crucial for identifying the byproduct and subsequently optimizing the reaction conditions to minimize its formation.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the N-alkylation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base. 2. Inappropriate solvent. 3. Low reaction temperature. 4. Deactivated alkylating agent. | 1. Use a fresh, properly stored, and sufficiently strong base (e.g., NaH, K₂CO₃). 2. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[2] 3. Gradually increase the reaction temperature in increments of 10-20 °C. 4. Verify the purity and reactivity of your alkylating agent. |
| Mixture of Mono- and Di-alkylated Products | 1. Incorrect stoichiometry of reagents. 2. Reaction temperature is too high. | 1. For mono-alkylation, use 1 equivalent of base and alkylating agent. For di-alkylation, use >2 equivalents of each. 2. Lower the reaction temperature to improve control over the reaction rate. |
| Formation of Quaternary Salt (Over-alkylation) | 1. Excess alkylating agent. 2. Prolonged reaction time at high temperature. | 1. Use a stoichiometric amount or a slight excess of the alkylating agent. 2. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired product is formed. |
| Poor Solubility of Starting Material | 1. Inappropriate solvent. | 1. Use a more polar aprotic solvent like DMF or DMSO. Gentle heating can also aid in dissolution before adding the base. |
| Difficult Product Purification | 1. Presence of closely related byproducts (e.g., regioisomers, over-alkylated products). 2. Unreacted starting material. | 1. Column chromatography on silica gel is the most common and effective method for separating such mixtures.[5] 2. A simple work-up procedure involving washing with water can often remove unreacted starting material and inorganic salts.[6] |
III. Experimental Protocols
General Procedure for N-alkylation
This protocol provides a general starting point. Optimization of specific parameters will be necessary based on the alkylating agent used and the desired product (mono- vs. di-alkylation).
References
- 1. benchchem.com [benchchem.com]
- 2. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US6770762B2 - Process for preparing and purifying 1,7â²-dimethyl-2â²-propyl-2,5â²-bi-1H-benzimidazole - Google Patents [patents.google.com]
Common side products and impurities in 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene synthesis
Here is the technical support center guide for the synthesis of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene.
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing and purifying this important molecule.
Introduction
This compound is a significant heterocyclic compound, often utilized as a ligand in the formation of metal-organic frameworks (MOFs) and as a building block in materials science due to its rigid structure and hydrogen-bonding capabilities.[1][2] Its synthesis, typically achieved through the condensation of o-phenylenediamine with isophthalic acid, can present challenges related to yield, purity, and the formation of persistent side products. This guide is designed to address these common issues with practical, experience-driven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the Phillips-Ladenburg reaction, which involves the condensation of two equivalents of o-phenylenediamine with one equivalent of isophthalic acid.[3] This reaction requires a strong acid catalyst and high temperatures to facilitate the double cyclization and dehydration.
Q2: What are the standard starting materials and catalysts?
-
Reactants: o-Phenylenediamine and isophthalic acid.
-
Catalyst/Solvent: Polyphosphoric acid (PPA) is widely used as it serves as both a catalyst and a solvent, promoting the necessary dehydration at high temperatures. Other strong acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA) can also be used, often in high-boiling point solvents.[4][5]
Q3: Why are high temperatures necessary for this synthesis?
High temperatures, often in the range of 180-250°C, are required to overcome the activation energy for the intramolecular cyclization of the intermediate amides and to effectively remove water, driving the reaction towards the final product. However, careful control is needed as excessively high temperatures can lead to degradation and the formation of polymeric side products.[6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue stemming from several factors.
-
Cause 1: Incomplete Reaction. The double cyclization requires stringent conditions. Insufficient heating time or temperature can lead to incomplete conversion, leaving starting materials or the mono-substituted intermediate in the reaction mixture.
-
Solution: Ensure the reaction is heated for an adequate duration (often several hours) and that the temperature is maintained consistently. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are no longer visible.[6]
-
-
Cause 2: Sub-optimal Catalyst Activity. The efficiency of the dehydration and cyclization is highly dependent on the acid catalyst.
-
Cause 3: Stoichiometry and Purity of Reactants. An incorrect molar ratio of reactants can limit the yield. Impurities in the starting o-phenylenediamine (often oxidized and dark-colored) can also interfere with the reaction.
-
Solution: Use a slight excess (approx. 2.1 equivalents) of o-phenylenediamine to ensure the complete consumption of isophthalic acid. Purify commercial o-phenylenediamine by recrystallization or sublimation before use if it appears discolored.
-
Q5: My final product is a dark, intractable solid that is difficult to purify. What are the common impurities?
The formation of colored and insoluble impurities is a primary challenge in this synthesis.
-
Impurity 1: Mono-benzimidazole Intermediate. This is the product of a single cyclization event, resulting in 2-(3-carboxyphenyl)-1H-benzimidazole. Its carboxylic acid functionality can complicate purification.
-
Impurity 2: Polymeric/Oligomeric Byproducts. The high temperatures and strong acidic conditions can promote intermolecular reactions, leading to the formation of high-molecular-weight, often insoluble, polymeric materials.
-
Impurity 3: 1,5-Benzodiazepine Structures. In reactions between o-phenylenediamines and dicarboxylic acids, there is a possibility of forming benzodiazepine-type structures as side products through an alternative cyclization pathway.[8]
-
Impurity 4: Oxidized Starting Material. o-Phenylenediamine is susceptible to air oxidation, which produces highly colored, complex impurities that can be carried through the synthesis.
Below is a diagram illustrating the main reaction pathway and the formation of a key intermediate impurity.
Caption: Reaction scheme for the synthesis of this compound.
Q6: How can I effectively purify the crude product and remove these impurities?
Purification typically requires multiple steps due to the product's low solubility in common organic solvents.
-
Step 1: Neutralization and Precipitation. After the reaction is complete, the acidic mixture (e.g., PPA) is poured into a large volume of water or an ice-water mixture. The product precipitates, while the acid is diluted. This mixture is then carefully neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 7-8. This step is crucial for precipitating the product fully and removing acid residues.
-
Step 2: Hot Solvent Washing. The filtered crude solid should be washed sequentially with hot water, ethanol, and acetone. This process removes residual salts and some of the more soluble organic impurities.
-
Step 3: Recrystallization. The most effective method for obtaining a pure product is recrystallization from a high-boiling point polar aprotic solvent.
-
Recommended Solvent: N,N-Dimethylformamide (DMF) or a DMF/ethanol mixture is commonly used. Dissolve the crude product in a minimal amount of hot DMF, treat with activated charcoal to remove colored impurities, filter while hot, and then allow it to cool slowly to form crystals. Ethanol can be added to the hot DMF solution to induce precipitation.
-
-
Step 4: Soxhlet Extraction. For stubbornly impure products, continuous extraction with a suitable solvent (e.g., ethanol or methanol) using a Soxhlet apparatus can be effective in removing soluble impurities from the less soluble desired product.
Q7: I am seeing unexpected peaks in my NMR/Mass Spectrum. How can I troubleshoot the characterization?
A troubleshooting workflow can help diagnose issues from experimental observations.
Caption: A troubleshooting workflow for common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of this compound via PPA Condensation
Materials:
-
o-Phenylenediamine (2.27 g, 21.0 mmol)
-
Isophthalic acid (1.66 g, 10.0 mmol)
-
Polyphosphoric acid (PPA, ~30 g)
-
Ammonium hydroxide solution (30%)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Activated Charcoal
Procedure:
-
Place PPA (~30 g) into a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Heat the PPA to ~150°C under a slow stream of nitrogen to ensure it is molten and to drive off any residual moisture.
-
Add isophthalic acid (1.66 g) and o-phenylenediamine (2.27 g) to the hot PPA with vigorous stirring.
-
Slowly raise the temperature of the reaction mixture to 220-240°C and maintain it for 4-6 hours. The mixture will become thick and change color.
-
Monitor the reaction by TLC (e.g., using a 10% Methanol/DCM mobile phase), taking small aliquots, quenching them in water, neutralizing, and extracting with ethyl acetate.
-
After completion, allow the mixture to cool to ~100°C and then carefully pour it into a beaker containing 500 mL of an ice-water mixture with rapid stirring. A solid precipitate will form.
-
Neutralize the aqueous suspension to a pH of 7-8 by the slow addition of concentrated ammonium hydroxide.
-
Filter the resulting solid, wash thoroughly with deionized water until the filtrate is neutral, and then wash with ethanol.
-
Dry the crude product in a vacuum oven at 80°C.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried solid into a flask containing DMF (~20 mL per gram of crude product).
-
Heat the suspension to ~120°C with stirring until the solid dissolves completely.
-
Add a small amount of activated charcoal (~5% by weight of the product) to the hot solution and stir for 15 minutes.
-
Filter the hot solution through a pad of Celite to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in a refrigerator overnight.
-
Collect the resulting crystalline solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Summary
The reaction conditions significantly impact the outcome. The following table summarizes these effects.
| Parameter | Condition | Effect on Yield | Effect on Purity | Notes |
| Temperature | < 180°C | Low | High | Incomplete reaction is likely.[6] |
| 200-240°C | Optimal | Good | Balances reaction rate and degradation. | |
| > 250°C | Decreases | Low | Significant charring and polymer formation. | |
| Catalyst | PPA | High | Good | Excellent dehydrating agent and solvent. |
| 4N HCl | Moderate | Moderate | Requires longer reaction times; potential for side reactions. | |
| Time | < 4 hours | Low | High | Insufficient time for double cyclization. |
| 4-8 hours | Optimal | Good | Generally sufficient for full conversion. |
References
- 1. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Challenges and solutions for growing single crystals of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene
Welcome to the technical support center for the single-crystal growth of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges and successfully grow high-quality single crystals suitable for X-ray diffraction and other applications.
Introduction to Crystallization Challenges
This compound is a rigid, aromatic molecule with strong intermolecular hydrogen bonding capabilities via its benzimidazole N-H groups. These characteristics, while useful for forming stable crystal lattices, can also present challenges in achieving the controlled, slow growth necessary for single crystals. Common issues include rapid precipitation, formation of polycrystalline powders, and difficulty in finding suitable solvent systems. This guide provides a systematic approach to addressing these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully growing single crystals of this compound?
The choice of solvent is paramount. An ideal solvent will dissolve the compound at a higher temperature but allow it to become supersaturated and crystallize slowly as the temperature decreases or as an anti-solvent is introduced. Given the compound's structure, polar solvents are a good starting point. For instance, single crystals of a related cadmium complex have been successfully grown from an ethanol/water mixture[1]. Other benzimidazole derivatives have been crystallized from polar aprotic solvents like DMF or through solvent-anti-solvent techniques.
Q2: My compound is not dissolving in common solvents. What should I do?
Due to its rigid, planar structure and intermolecular hydrogen bonding, this compound may exhibit limited solubility in many common solvents at room temperature. It is advisable to test solubility in a range of solvents, including more polar options like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like ethanol and methanol. Gentle heating can significantly increase solubility, but care must be taken not to decompose the compound.
Q3: What are the most promising crystallization techniques for this compound?
Based on the successful crystallization of this and related compounds, the following techniques are recommended:
-
Slow Evaporation: This is a simple and effective method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, DMF) and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. Single crystals of a related compound, 1,4-bis(benzimidazol-2-yl)benzene, have been obtained from a DMF solution using this method.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator. This gradual decrease in temperature reduces the solubility of the compound, promoting slow crystal growth.
-
Vapor Diffusion (Solvent/Anti-Solvent): In this technique, a solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent (anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: Similar to vapor diffusion, this method involves carefully layering a less dense anti-solvent on top of a solution of the compound in a denser, good solvent. Crystals form at the interface where the two solvents mix.
Q4: How important is the purity of the starting material?
The purity of this compound is critical for successful single crystal growth. Impurities can inhibit nucleation, accelerate crystal growth leading to poor quality crystals, or become incorporated into the crystal lattice, affecting its integrity. It is highly recommended to purify the compound before attempting crystallization, for example, by recrystallization from a suitable solvent or by column chromatography.
Troubleshooting Guide
Problem 1: No Crystal Formation
| Possible Cause | Proposed Solution |
| Solution is not supersaturated. | - Slowly evaporate more solvent to increase the concentration.- If using a cooling method, try a lower final temperature.- Prepare a more concentrated initial solution. |
| Nucleation is inhibited. | - Scratch the inside of the vial with a glass rod to create nucleation sites.- Add a seed crystal from a previous successful crystallization.- Introduce a rough surface, like a piece of filter paper, into the solution. |
| Incorrect solvent choice. | - The compound may be too soluble in the chosen solvent. Try a solvent in which it has moderate to low solubility.- Experiment with solvent mixtures to fine-tune the solubility. |
Problem 2: Formation of Polycrystalline Powder or Small Needles
| Possible Cause | Proposed Solution |
| Supersaturation is too high, leading to rapid nucleation. | - Use a more dilute solution.- Slow down the rate of cooling or evaporation. For evaporation, cover the vial more tightly.- In diffusion methods, reduce the amount of anti-solvent or increase the diffusion path length. |
| Presence of impurities. | - Purify the starting material. Impurities can act as nucleation sites, leading to the formation of many small crystals. |
| Mechanical disturbance. | - Ensure the crystallization setup is in a vibration-free environment. |
Problem 3: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
| Possible Cause | Proposed Solution |
| The solution is too concentrated, or the cooling is too rapid. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| The melting point of the compound is below the crystallization temperature. | - While a specific melting point for this compound is not readily available in the literature, "oiling out" suggests this possibility. Try crystallizing at a lower temperature or using a solvent with a lower boiling point. |
| High concentration of impurities. | - Purify the compound before attempting crystallization. |
Problem 4: Inconsistent Results
| Possible Cause | Proposed Solution |
| Variations in experimental conditions. | - Carefully control and document all parameters, including solvent volumes, temperatures, and cooling/evaporation rates. |
| Purity of solvents. | - Use high-purity, dry solvents to avoid introducing unknown variables. |
| Atmospheric conditions. | - Fluctuations in ambient temperature and humidity can affect evaporation rates. Conduct experiments in a controlled environment where possible. |
Experimental Protocols
Protocol 1: Slow Evaporation from an Ethanol/Water Mixture
This protocol is adapted from a successful method for growing single crystals of a coordination complex involving this compound[1].
-
Preparation of the Solution:
-
Dissolve a small amount of purified this compound in ethanol. Gentle warming may be required to achieve saturation.
-
If any solid impurities remain, filter the warm solution through a syringe filter into a clean vial.
-
Add a small amount of deionized water dropwise until the solution becomes slightly turbid, then add a few more drops of ethanol to redissolve the precipitate.
-
-
Crystallization:
-
Cover the vial with a piece of parafilm and poke a few small holes in it with a needle.
-
Place the vial in a quiet, vibration-free location at room temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
Protocol 2: Slow Evaporation from a DMF Solution
This method is based on successful crystallization of a structurally similar compound, 1,4-bis(benzimidazol-2-yl)benzene.
-
Preparation of the Solution:
-
Dissolve the purified compound in a minimal amount of high-purity dimethylformamide (DMF) at room temperature.
-
Filter the solution if necessary to remove any insoluble material.
-
-
Crystallization:
-
Transfer the solution to a small, clean vial.
-
Cover the vial with parafilm and perforate it with a few small holes.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature.
-
Visualizing the Troubleshooting Process
Caption: A flowchart illustrating the troubleshooting logic for common crystallization problems.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄N₄ | Echemi[2] |
| Molecular Weight | 310.359 g/mol | Echemi[2] |
| Boiling Point | 633.3°C at 760 mmHg | Echemi[2] |
| Density | 1.3 ± 0.1 g/cm³ | Echemi[2] |
Note: A reliable experimental melting point is not consistently reported in the literature, which is a key parameter to determine experimentally for troubleshooting.
References
Thermal and photochemical degradation pathways of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene
Technical Support Center: 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene
Introduction: Welcome to the technical support guide for this compound. This molecule, a cornerstone in materials science and coordination chemistry, is prized for its rigid structure, and fluorescent properties, and as a ligand for novel metal-organic frameworks (MOFs). However, its utility is intrinsically linked to its stability. Degradation, whether induced by heat or light, can compromise experimental results, leading to reproducibility issues and misinterpretation of data. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter during your research. We will explore the causality behind degradation pathways and provide robust, field-tested protocols to ensure the integrity of your work.
Section 1: Fundamentals of Stability & Initial Observations
This section addresses common initial questions regarding the stability of this compound and how to interpret preliminary signs of degradation.
Question 1: I've noticed a slight yellowing of my solid-state sample after storing it on the benchtop for several weeks. Is this a cause for concern?
Answer: Yes, this is a potential indicator of slow-onset degradation, likely due to a combination of ambient light and atmospheric oxygen. The benzimidazole core is generally robust, but long-term exposure can lead to subtle photo-oxidative processes.
-
Causality: The discoloration suggests the formation of chromophores with extended conjugation or oxidized species. While the molecule is highly stable, this observation indicates that for long-term storage or high-sensitivity applications, proper storage is critical.
-
Troubleshooting Action:
-
Confirm Purity: Before assuming degradation, re-check the purity of the material using ¹H NMR or HPLC. Impurities from synthesis can also cause discoloration.
-
Proper Storage: Always store this compound in an amber vial under an inert atmosphere (Nitrogen or Argon) and in a dark location, preferably refrigerated.
-
Recommendation: For quantitative studies (e.g., fluorescence quantum yield measurements), it is best practice to use a freshly purified sample or one that has been stored rigorously under inert conditions to avoid baseline drift and erroneous results.
-
Question 2: What is the expected thermal stability of this molecule? At what temperature should I begin to worry about decomposition?
Answer: The this compound scaffold is known for its exceptional thermal stability. Research on analogous benzimidazole structures shows that significant thermal decomposition typically does not begin until well above 400 °C in an inert atmosphere.[1]
-
Expert Insight: The high stability is attributed to the rigid, aromatic benzimidazole rings. The degradation temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key metric. For poly(benzimidazole imide) systems, this can exceed 520 °C.[2] The specific Td for your molecule can be influenced by crystalline form and purity.
-
Data Summary: The following table provides typical thermal stability ranges for related benzimidazole compounds, which can be used as a reliable estimate for this compound.
| Compound Class | Decomposition Temp (Td, 5% loss) | Atmosphere | Reference |
| Substituted Benzimidazoles | 399 - 454 °C | Nitrogen | J. Org. Chem. |
| Poly(benzimidazole imide) films | > 520 °C | Nitrogen | J. Appl. Polym. Sci. |
| Benzimidazole MOF Linkers | > 350 °C (linker decomposition) | Nitrogen | Varies based on metal coordination |
-
Actionable Advice: For most solution-state experiments, thermal degradation is not a concern. For high-temperature processing, such as thin-film deposition or melt processing, running a preliminary Thermogravimetric Analysis (TGA) is essential. See the protocol in Section 4 .
Section 2: Troubleshooting Photochemical Degradation
Photochemical degradation, or photobleaching, is a primary concern when using this compound in fluorescence-based applications.
Question 3: My sample's fluorescence intensity decreases rapidly during spectroscopic measurements under a UV lamp. What is happening and how can I minimize this?
Answer: You are observing photobleaching, the irreversible photochemical destruction of the fluorophore.[3] This process is a common challenge in fluorescence microscopy and spectroscopy. The mechanism typically involves the excited molecule entering a long-lived triplet state, where it becomes highly reactive, especially with molecular oxygen.[4]
-
Mechanistic Insight:
-
Excitation: The molecule absorbs a photon (hν) and moves to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): A spin-flip allows the molecule to transition to the excited triplet state (T₁). This state has a much longer lifetime than the S₁ state.
-
Reaction: In the T₁ state, the molecule can react with surrounding species, most commonly ground-state triplet oxygen (³O₂), generating reactive singlet oxygen (¹O₂) or undergoing other covalent bond-cleaving reactions.[5][6] This permanently alters the molecule, rendering it non-fluorescent.
-
-
Visualizing the Pathway:
Caption: Key steps in oxygen-mediated photobleaching.
-
Troubleshooting Protocols:
-
Reduce Excitation Intensity: Lower the power of your excitation source (lamp or laser). Photobleaching is often a multi-photon process, so even a small reduction in power can have a large effect.[7]
-
Minimize Exposure Time: Use the shortest possible integration time for your detector and keep the shutter closed when not acquiring data.[7]
-
Deoxygenate Your Solvent: The primary culprit is often dissolved oxygen. Purge your solvent with high-purity nitrogen or argon for 15-20 minutes before dissolving your sample. For sealed cuvettes, use freeze-pump-thaw cycles for maximum oxygen removal.
-
Use Antifade Agents: For microscopy or samples in polymer matrices, consider adding a commercial antifade reagent. These are typically free-radical scavengers that protect the fluorophore.
-
Question 4: Can photochemical degradation lead to the formation of new absorbing species? My UV-Vis spectrum changes shape over time, not just decreases in intensity.
Answer: Absolutely. Photodegradation is not simply a "disappearance" of the molecule; it's a chemical transformation. The degradation products can, and often do, have their own distinct absorption spectra.
-
Expert Insight: If a degradation product is a conjugated molecule, it may absorb light, sometimes in a different region of the spectrum. This can interfere with quantitative analysis by altering the absorbance at your analytical wavelength or by appearing as a new peak. The presence of an isosbestic point (a wavelength where the total absorbance does not change) can be a clear indicator of a clean conversion from one species to another.
-
Workflow for Identification:
Caption: Workflow to identify photodegradation products.
-
Actionable Advice: To confirm this, perform a time-course experiment where you irradiate a solution and take UV-Vis spectra at set intervals. If you see the growth of a new absorption band, you can be confident that new species are forming. For identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique.
Section 3: Troubleshooting Thermal Degradation
While highly stable, thermal degradation can occur under extreme conditions, such as in materials processing or high-temperature catalysis.
Question 5: I'm using this compound in a polymer blend that is processed at 350 °C. My TGA data shows it's stable, but the final material is discolored. Why?
Answer: This is a classic case where TGA data, while essential, doesn't tell the whole story. TGA measures mass loss, but chemical reactions can occur that change the molecule's properties (like color) without causing significant mass to be lost.
-
Causality: At 350 °C, you are below the catastrophic decomposition temperature, but you may be initiating subtle degradation reactions, especially if oxygen is present. Potential reactions include:
-
Oxidation: The N-H proton on the imidazole ring can be abstracted, creating a radical susceptible to oxidation.
-
Cross-linking: Intermolecular reactions could occur, leading to larger, more conjugated systems that absorb visible light, causing discoloration.
-
-
Expert Insight: The atmosphere is critical. Benzimidazole systems show significantly higher stability under nitrogen than in air.[2] If your polymer processing occurs in air, you are likely seeing thermo-oxidative degradation.
-
Troubleshooting Steps:
-
Process under Inert Atmosphere: If possible, modify your processing equipment to operate under a nitrogen or argon blanket. This is the most effective way to prevent thermo-oxidative degradation.
-
Use Additives: Incorporate antioxidants or thermal stabilizers into your polymer blend. These additives are designed to sacrificially react with oxygen or radicals.
-
Differential Scanning Calorimetry (DSC): Run a DSC scan on your sample. Exothermic peaks that occur before the main TGA weight loss can indicate reactions like cross-linking.
-
-
Hypothetical Thermal Degradation Pathway:
Caption: Likely sites of thermal degradation at extreme temperatures.
Section 4: Key Experimental Protocols
To empower your troubleshooting, here are step-by-step protocols for the key analytical techniques discussed.
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Instrument Setup: Ensure the TGA instrument is calibrated for mass and temperature. Use a high-purity nitrogen or air source.
-
Sample Preparation: Place 3-5 mg of finely ground this compound into a ceramic or platinum TGA pan.
-
Method Parameters:
-
Data Analysis: Plot mass (%) vs. temperature (°C). Determine the Td (onset) and the temperature of 5% mass loss (Td5%).
Protocol 2: Controlled Photostability Study in Solution
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) at a known concentration (~10⁻⁵ M). Ensure the initial absorbance is between 0.5 and 1.0.
-
Solvent Deoxygenation (Crucial Step): Sparge the solvent with high-purity nitrogen or argon for 20 minutes before preparing the solution. Prepare the solution and transfer it to a 1 cm path length quartz cuvette, sealing it with a septum or Teflon stopper.
-
Initial Measurement: Record the initial UV-Vis absorption spectrum and fluorescence emission spectrum (note the excitation wavelength).
-
Controlled Irradiation: Place the cuvette in a stable holder and irradiate it with a light source of known wavelength and power (e.g., a 365 nm UV lamp in a photoreactor).
-
Time-Course Monitoring: At regular intervals (e.g., every 5 minutes), remove the cuvette, and quickly record the UV-Vis and fluorescence spectra. Return it to the irradiation setup immediately.
-
Data Analysis: Plot the absorbance at λmax and the peak fluorescence intensity as a function of irradiation time. This will give you the photobleaching kinetics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 5. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
Validation & Comparative
A Comparative Analysis of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene and its Positional Isomers: A Guide for Researchers
Introduction: The Significance of Positional Isomerism in Benzimidazole Scaffolds
Benzimidazoles are a cornerstone of medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties.[1][2][3] The fusion of a benzene ring with an imidazole ring creates a versatile scaffold that can be readily functionalized to modulate its properties. A particularly intriguing class of benzimidazole derivatives are the bis(1H-benzo[d]imidazol-2-yl)benzenes, where two benzimidazole units are linked by a central phenyl ring. The seemingly subtle variation in the point of attachment on this central ring—ortho (1,2-), meta (1,3-), and para (1,4-)—gives rise to three distinct positional isomers with profound differences in their three-dimensional structure, electronic properties, and, consequently, their functional applications.
This guide provides a comparative study of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene and its 1,2- and 1,4-isomers, offering insights into their synthesis, structural characteristics, photophysical behavior, and biological potential. By understanding the causal relationships between their isomeric structures and their performance, researchers can make more informed decisions in the design and development of novel benzimidazole-based compounds for applications ranging from drug discovery to advanced materials.
I. Synthesis: A Tale of Three Precursors
The synthesis of these three isomers generally follows a well-established and robust methodology: the condensation of o-phenylenediamine with the corresponding phthalic acid isomer or its derivative (e.g., dicarboxylic acid, dialdehyde). The choice of the benzene-dicarboxylic acid precursor directly dictates the final substitution pattern on the central phenyl ring.
The most common approach involves a high-temperature condensation reaction, often catalyzed by a dehydrating agent such as polyphosphoric acid (PPA) or phosphoric acid.[4][5] This method, known as the Phillips condensation, is a reliable route to a wide range of 2-substituted benzimidazoles.[6]
Figure 1: General synthetic scheme for the bis(benzimidazol-2-yl)benzene isomers.
Experimental Protocol: Synthesis of 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene
This protocol is a representative example of the synthesis of the 1,4-isomer and can be adapted for the 1,2- and 1,3-isomers by substituting terephthalic acid with o-phthalic acid or isophthalic acid, respectively.
Materials:
-
o-Phenylenediamine
-
Terephthalic acid
-
Polyphosphoric acid (PPA)
-
Water
-
Aqueous ammonia solution
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, combine o-phenylenediamine (2 equivalents) and terephthalic acid (1 equivalent).
-
Carefully add polyphosphoric acid to the flask in a fume hood, ensuring the reactants are well-covered. The amount of PPA should be sufficient to allow for efficient stirring.
-
Heat the reaction mixture to 200-240°C with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to approximately 100°C.
-
Slowly and cautiously pour the hot reaction mixture into a large beaker containing ice-water with vigorous stirring. This will precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of an aqueous ammonia solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with distilled water to remove any remaining salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of dimethylformamide (DMF) and water, or by sublimation.
II. Structural Analysis: A Matter of Angles and Conformation
The positional isomerism of the central benzene ring has a profound impact on the overall molecular geometry of the three compounds. This is primarily evident in the dihedral angles between the planes of the central phenyl ring and the two benzimidazole moieties. These angles are a direct consequence of steric hindrance and electronic interactions, which in turn dictate the molecule's ability to adopt a planar conformation.
Figure 2: 2D structures of the 1,2-, 1,3-, and 1,4-isomers.
-
1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene (ortho-isomer): Due to the close proximity of the two bulky benzimidazole groups, this isomer experiences significant steric hindrance. This forces the benzimidazole rings to twist out of the plane of the central benzene ring, resulting in large dihedral angles. The crystal structure of the 1,2-isomer reveals a C2 point group symmetry, with intermolecular hydrogen bonds forming a one-dimensional chain structure.[5]
-
This compound (meta-isomer): The meta-substitution pattern allows for a more relaxed conformation compared to the ortho-isomer. While some steric interaction still exists, the benzimidazole rings can adopt a less twisted orientation. This isomer is often utilized as a flexible ligand in coordination chemistry, where it can adopt various conformations to accommodate different metal centers.[7]
-
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene (para-isomer): In the para-isomer, the benzimidazole groups are positioned at opposite ends of the central benzene ring, minimizing steric hindrance. This allows for a more planar and extended molecular structure. However, crystal packing forces and the presence of solvent molecules can still induce some degree of twisting.[4][8] For instance, the dihedral angles between the benzimidazole and central benzene rings have been reported to vary from as low as 9.1° in a dimethylformamide solvate to over 30° in an unsolvated form.[8]
| Isomer | Substitution Pattern | Expected Conformation | Reported Dihedral Angles (Benzimidazole vs. Central Benzene) |
| 1,2- | ortho | Highly twisted | Significant, due to steric hindrance[5] |
| 1,3- | meta | Moderately twisted | Intermediate, allowing for conformational flexibility[7] |
| 1,4- | para | Near-planar to twisted | Variable, depending on crystal packing and solvation (e.g., 11.6°, 24.0°, 30.9°)[8][9] |
| Table 1: Comparison of the structural properties of the three isomers. |
III. Comparative Photophysical Properties: The Influence of Conjugation and Conformation
The photophysical properties of these isomers, particularly their fluorescence, are intrinsically linked to their electronic structure and molecular conformation. The extent of π-conjugation across the molecule, which is influenced by the planarity, plays a crucial role in determining the absorption and emission characteristics.
-
1,4-Isomer: The relatively planar and extended conjugation of the para-isomer is expected to result in the most red-shifted absorption and emission spectra among the three. A violet-light-emitting analogue, 1,4-Bis(benzimidazole-1-yl)benzene, has been reported, supporting the potential of this scaffold for luminescent applications.[8]
-
1,3-Isomer: The meta-linkage disrupts the linear π-conjugation path across the molecule. This is expected to lead to a blue-shift in both absorption and emission compared to the 1,4-isomer. The luminescent properties of platinum(II) complexes with a 1,3-bis(N-alkylbenzimidazol-2'-yl)benzene ligand have been investigated, demonstrating that this core can be a component of emissive materials.[7]
-
1,2-Isomer: The significant twisting and loss of planarity in the ortho-isomer would severely disrupt the π-conjugation between the benzimidazole units and the central benzene ring. Consequently, this isomer is expected to have the most blue-shifted absorption and emission, and potentially a lower fluorescence quantum yield compared to the other two isomers.
Figure 3: A typical experimental workflow for comparative fluorescence analysis.
IV. Biological Activity: A Game of Shape and Binding
Bis-benzimidazoles are well-known for their biological activities, particularly as anticancer and antimicrobial agents.[10][11] Their mechanism of action often involves interaction with DNA, either through intercalation between base pairs or by binding to the minor groove.[10] The specific geometry of the molecule is a critical determinant of its binding mode and affinity.
While a direct comparative study of the cytotoxicity of these three specific isomers is lacking, the principles of molecular recognition allow for informed predictions.
-
1,4-Isomer: The linear and relatively planar structure of the 1,4-isomer makes it an excellent candidate for DNA intercalation. Its elongated shape can allow it to stack between the base pairs of the DNA double helix, leading to structural distortions and inhibition of DNA replication and transcription.
-
1,3-Isomer: The bent or "V-shaped" geometry of the 1,3-isomer makes it less suitable for classical intercalation. However, this shape could be advantageous for binding to other biological targets, such as the active sites of enzymes or protein-protein interaction interfaces.
-
1,2-Isomer: The highly twisted and non-planar conformation of the 1,2-isomer would likely hinder its ability to effectively intercalate into DNA. Its biological activity might be mediated through different mechanisms, or it could be less potent as a DNA-targeting agent compared to the 1,4-isomer.
Studies on other classes of bis-benzimidazoles have shown that even subtle changes in the linker between the benzimidazole units can significantly impact their cytotoxicity and mechanism of action.[12] Therefore, it is highly probable that the 1,2-, 1,3-, and 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene isomers will exhibit distinct biological profiles.
| Isomer | Molecular Shape | Plausible DNA Interaction Mode | Potential for Other Biological Targets |
| 1,2- | Twisted, non-planar | Intercalation unlikely | May interact with specific protein pockets |
| 1,3- | Bent, "V-shaped" | Less likely to intercalate, potential for groove binding | Good candidate for enzyme inhibition |
| 1,4- | Linear, near-planar | Strong candidate for DNA intercalation | May also exhibit groove binding |
| Table 2: Postulated relationship between isomer structure and biological activity. |
V. Conclusion and Future Directions
The positional isomerism in bis(1H-benzo[d]imidazol-2-yl)benzenes is a powerful yet simple strategy to tune the structural, photophysical, and biological properties of this important class of compounds. The 1,4-isomer, with its linear and more planar structure, is well-suited for applications requiring extended conjugation and DNA intercalation. The 1,3-isomer offers conformational flexibility, making it an attractive building block for coordination chemistry and as a ligand for metal-based therapeutics. The 1,2-isomer, with its sterically hindered and twisted geometry, presents a unique structural motif that may lead to novel applications where non-planarity is a desired feature.
This guide highlights the importance of considering positional isomerism in the design of new functional molecules. While the synthesis and structural characterization of these isomers are well-established, a direct and systematic comparative study of their photophysical and biological properties is a clear gap in the current literature. Such a study would provide invaluable data for the rational design of next-generation benzimidazole-based drugs and materials.
VI. References
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Applied Sciences. --INVALID-LINK--
-
Fu W, Liang YF, Liu Y, Zhu XM. A third polymorph of 1,4-bis(1H-benzimidazol-2-yl)benzene. Acta Crystallogr Sect E Struct Rep Online. 2014;70(Pt 5):o699. --INVALID-LINK--
-
Lam ES, Tsang DP, Lam WH, et al. Luminescent platinum(II) complexes of 1,3-bis(N-alkylbenzimidazol-2'-yl)benzene-type ligands with potential applications in efficient organic light-emitting diodes. Chemistry. 2013;19(20):6385-6397. --INVALID-LINK--
-
Kaur R, Mahajan A, Kumar S, Singh G. Bisbenzimidazole based molecule as violet fluorescent material. ResearchGate. 2018. --INVALID-LINK--
-
Karunakaran C, et al. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. Invest New Drugs. 2009;27(3):234-41. --INVALID-LINK--
-
Krishnamurthy G, et al. Synthesis, Molecular Modeling, and Biological Activity of Zinc(II) Salts with 1,4-Bis(benzimidazol-2-yl)benzene. ResearchGate. 2013. --INVALID-LINK--
-
Karpinska M, et al. In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. ResearchGate. 2016. --INVALID-LINK--
-
Nielsen C. Using Bis-Benzimidazole to Synthesis A DNA Minor Groove Binding Agents. Cayley Nielson Press. --INVALID-LINK--
-
Kumar A, et al. Synthesis and DNA binding properties of alkyl-linked bis(benzimidazole) compounds. Nucleic Acids Res Suppl. 2001;(1):101-2. --INVALID-LINK--
-
BJOC - Search Results. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Bera S, et al. Synthesis, DNA binding, cellular DNA lesion and cytotoxicity of a series of new benzimidazole-based Schiff base copper(ii) complexes. Dalton Trans. 2016;45(2):763-78. --INVALID-LINK--
-
Wang ZY, et al. Synthesis and crystal structure of 1,2-bis(2-benzimidazolyl)benzene. Chinese Journal of Structural Chemistry. 2005;24(1):35-38. --INVALID-LINK--
-
Singh N, et al. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Adv. 2023;13(18):12089-12106. --INVALID-LINK--
-
Al-Ostoot FH, et al. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Molecules. 2023;28(8):3372. --INVALID-LINK--
-
Acar Ç, et al. Investigation of photoluminescence and DNA binding properties of benzimidazole compounds containing benzophenone group. ResearchGate. 2021. --INVALID-LINK--
-
Pandey S, et al. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. 2022;7(3):2895-2913. --INVALID-LINK--
-
Kumar TK, et al. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. --INVALID-LINK--
-
Singh N, et al. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Publishing. --INVALID-LINK--
-
Shrestha R, et al. Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. Sci Rep. 2023;13(1):7766. --INVALID-LINK--
-
Al-Blewi F, et al. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. J Med Chem. 2023;66(18):12837-12857. --INVALID-LINK--
-
Sharma D, et al. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules. 2023;28(19):6808. --INVALID-LINK--
-
Benci K, et al. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. 2020;25(1):199. --INVALID-LINK--
-
One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd - The Royal Society of Chemistry. RSC Publishing. --INVALID-LINK--
-
Ansari KF, Lal C. Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry. 2009;2(1):1-6. --INVALID-LINK--
-
Hadda TB, et al. Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives. IUCrData. 2023;8(8):x230838. --INVALID-LINK--
-
Benzene and Benzimidazoles - ResearchGate. ResearchGate. --INVALID-LINK--
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. --INVALID-LINK--
-
Sharma D, et al. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Med Chem. 2021;12(5):686-733. --INVALID-LINK--
-
Al-Wahaibi LH, et al. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules. 2023;28(13):5223. --INVALID-LINK--
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. ResearchGate. --INVALID-LINK--
-
Geometric and excited-state properties of 1,4-bis(benzothiazolylvinyl)benzene interacting with 2,2',2' '-(1,3,5-phenylene)tris[1-phenyl-1H-benzimidazole] studied by a density-functional tight-binding method. PubMed. --INVALID-LINK--
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - Echemi. Echemi. --INVALID-LINK--
-
Su C, et al. 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate. Acta Crystallogr Sect E Struct Rep Online. 2011;67(Pt 11):o2902. --INVALID-LINK--
References
- 1. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective [mdpi.com]
- 2. isca.me [isca.me]
- 3. mdpi.com [mdpi.com]
- 4. A third polymorph of 1,4-bis(1H-benzimidazol-2-yl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luminescent platinum(II) complexes of 1,3-bis(N-alkylbenzimidazol- 2'-yl)benzene-type ligands with potential applications in efficient organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Experimental Spectroscopic Data of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene with Computational Methods
In the landscape of materials science and drug discovery, the precise characterization of novel organic molecules is paramount. 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene is a molecule of significant interest due to the inherent properties of the benzimidazole moiety, which is a key structural component in numerous pharmacologically active agents.[1][2][3] A thorough understanding of its electronic and structural properties, gleaned through various spectroscopic techniques, is the foundation for its potential applications. However, experimental data in isolation can sometimes be ambiguous. This is where computational chemistry provides a powerful framework for validation, offering a synergistic approach that deepens our understanding and confidence in experimental findings.
This guide provides a comprehensive walkthrough for researchers on how to corroborate experimental spectroscopic data—specifically UV-Vis, Fluorescence, NMR, and FT-IR—for this compound with state-of-the-art computational methods. We will delve into the causality behind experimental choices and computational setups, ensuring a self-validating system of characterization.
The Synergy of Experiment and Theory: A Validation Workflow
The core principle of this guide is the iterative and complementary nature of experimental spectroscopy and computational chemistry. The experimentalist provides real-world measurements, while the computational chemist creates a theoretical model to explain and predict these observations. Discrepancies between the two are not failures but rather opportunities for a deeper understanding of the molecule's behavior.
Caption: A workflow diagram illustrating the synergy between experimental and computational methods for molecular characterization.
Part 1: Experimental Spectroscopic Characterization
The first step is to obtain high-quality experimental data. The choice of solvents and concentrations is critical as they can influence the spectroscopic signatures. For a molecule like this compound, solvents like DMSO, methanol, or chloroform are often suitable.
UV-Vis Absorption and Fluorescence Spectroscopy
These techniques probe the electronic transitions within the molecule. The UV-Vis spectrum will reveal the wavelengths of light the molecule absorbs to move to an excited state, while the fluorescence spectrum shows the wavelengths of light emitted as it relaxes back to the ground state.
Experimental Protocol:
-
Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., spectroscopic grade DMSO).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically from 200 to 800 nm.
-
For fluorescence, excite the sample at the wavelength of maximum absorption (λmax) and record the emission spectrum. The emission wavelength will be longer than the excitation wavelength (a phenomenon known as the Stokes shift).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol:
-
Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is crucial as it can affect chemical shifts.
-
Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).
Experimental Protocol:
-
Prepare the sample, typically as a KBr pellet or by depositing a thin film from a solution onto an IR-transparent window.
-
Record the spectrum, usually in the range of 4000 to 400 cm⁻¹.
-
Key vibrational modes to look for in this compound include N-H stretching, C=N stretching, and aromatic C-H and C=C stretching.
Part 2: Computational Modeling with Density Functional Theory (DFT)
Computational modeling, particularly using DFT, has become a routine and reliable method for predicting the properties of molecules.[4][5][6] The accuracy of the prediction is highly dependent on the choice of the functional and basis set. For organic molecules containing N and H, the B3LYP functional combined with a 6-311+G(d,p) basis set is a widely used and well-validated choice that balances accuracy and computational cost.[5]
Computational Workflow
Step 1: Geometry Optimization The first and most critical step is to find the molecule's most stable 3D structure (its ground state geometry).
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Software: Gaussian, ORCA, etc.
Step 2: Vibrational Frequency Calculation Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It predicts the FT-IR spectrum. The calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP).
Step 3: NMR Chemical Shift Calculation The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.[7]
-
Method: GIAO within a DFT framework (e.g., B3LYP/6-311+G(d,p)).
-
Procedure: The isotropic shielding values are calculated and then converted to chemical shifts by referencing them against the calculated shielding of a standard (e.g., TMS) at the same level of theory.
Step 4: Electronic Spectra Simulation (UV-Vis) Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states.
-
Method: TD-DFT (e.g., TD-B3LYP/6-311+G(d,p)).
-
Solvent Effects: It is crucial to include a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculation, as the solvent can significantly impact electronic transition energies.[7]
Caption: Step-by-step computational workflow for predicting spectroscopic properties.
Part 3: A Comparative Analysis
Here, we present a hypothetical comparison based on data from closely related benzimidazole derivatives found in the literature to illustrate the validation process.
UV-Vis and Fluorescence Spectra
Table 1: Comparison of Experimental and Calculated Electronic Transitions
| Parameter | Experimental (Illustrative) | Calculated (TD-DFT/PCM) |
| λmax (Absorption) | ~350 nm | ~345 nm |
| λem (Emission) | ~420 nm | Not directly calculated by TD-DFT |
| Stokes Shift | ~70 nm | - |
The TD-DFT calculation provides the vertical excitation energies, which correspond to the absorption maxima. A good agreement (within 10-20 nm) between the experimental and calculated λmax provides strong evidence for the correctness of the molecular structure and the electronic environment.[8] Predicting fluorescence emission computationally is more complex as it requires optimizing the geometry of the first excited state.
NMR Spectra
Table 2: Comparison of Experimental and Calculated ¹H and ¹³C Chemical Shifts (δ, ppm)
| Atom Position | Experimental ¹H (Illustrative) | Calculated ¹H (GIAO) | Experimental ¹³C (Illustrative) | Calculated ¹³C (GIAO) |
| Benzimidazole N-H | ~12.5-13.0 | ~12.8 | - | - |
| Aromatic Protons | ~7.2-8.5 | ~7.1-8.4 | ~110-150 | ~112-152 |
The correlation between experimental and calculated NMR shifts is often excellent, with high R² values when plotted against each other.[7] This comparison is one of the most powerful methods for structural verification. Discrepancies can point to specific conformational features or intermolecular interactions (like hydrogen bonding) that might not be fully captured in the single-molecule gas-phase or PCM calculation.
FT-IR Spectra
Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (Illustrative) | Calculated (Scaled) |
| N-H Stretch | ~3400 | ~3410 |
| C=N Stretch | ~1620 | ~1625 |
| Aromatic C=C Stretch | ~1590 | ~1595 |
After applying a scaling factor, the calculated vibrational frequencies should align well with the experimental FT-IR spectrum.[8] This allows for the unambiguous assignment of the major peaks in the experimental spectrum to specific molecular motions, confirming the presence of key functional groups.
Conclusion
The validation of experimental spectroscopic data with computational methods is no longer a niche practice but a cornerstone of modern chemical research. For a molecule like this compound, this dual approach provides a robust and self-correcting pathway to understanding its structure and electronic properties. By carefully choosing experimental conditions and employing appropriate levels of theory, researchers can achieve a high degree of confidence in their findings, paving the way for the rational design of new materials and therapeutics.
References
- 1. connectjournals.com [connectjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Performance comparison of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene against other host materials in TADF-OLEDs
A Comparative Performance Analysis of Benzimidazole-Based Hosts in TADF-OLEDs: A Guide for Researchers
This guide provides an in-depth comparison of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene and its class of benzimidazole-based host materials against other established hosts for Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). We will explore the fundamental principles, comparative performance metrics, and the experimental rationale behind designing high-efficiency blue TADF devices.
The Critical Role of the Host Material in TADF-OLEDs
Third-generation OLEDs utilizing TADF emitters have revolutionized the field by enabling theoretical internal quantum efficiencies (IQE) of 100% without relying on the expensive and rare heavy metals found in phosphorescent emitters.[1][2] The TADF mechanism hinges on the efficient up-conversion of non-emissive triplet excitons (75% of all excitons) to emissive singlet excitons via Reverse Intersystem Crossing (RISC).[2]
The success of this process is critically dependent on the host material into which the TADF emitter is doped. An ideal host must satisfy several stringent requirements:
-
High Triplet Energy (T₁): The host's triplet energy must be significantly higher than that of the TADF guest to prevent triplet exciton quenching and ensure efficient energy transfer to the emitter.[3] This is especially challenging for blue TADF emitters, which inherently have high triplet energies.[4]
-
Bipolar Charge Transport: A crucial function of the host is to facilitate balanced transport of both holes and electrons to the emitting guest molecules. Unipolar hosts can lead to an imbalance, causing the recombination zone to shift and resulting in lower efficiency and faster device degradation.[5] Bipolar hosts broaden the recombination zone within the emissive layer, improving efficiency and operational stability.[5][6]
-
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the host must be well-aligned with the adjacent transport layers and the guest emitter to ensure efficient charge injection and confinement.[3]
-
Thermal and Morphological Stability: The host material must possess a high glass transition temperature (Tg) and thermal decomposition temperature (Td) to ensure the formation of stable, uniform amorphous films and to guarantee a long operational lifetime for the device.[6]
Profile of this compound and its Analogs
This compound belongs to a promising class of host materials that leverage the benzimidazole moiety. Benzimidazole is well-known for its excellent electron-transporting capabilities and high thermal stability.[6] The structure of this compound is shown below.

While direct, comprehensive performance data for this specific isomer as a TADF host is limited in publicly accessible literature, extensive research on structurally analogous benzimidazole-based bipolar hosts provides powerful insights into its potential. High-performance hosts have been designed by integrating electron-donating units, such as carbazole, with the electron-accepting benzimidazole core.[6][7] This donor-acceptor architecture induces a twisted molecular geometry that spatially separates the HOMO (on the donor) and LUMO (on the acceptor).[4][8] This separation is key to achieving both a high triplet energy and bipolar charge transport characteristics.[4][8]
For instance, bipolar hosts like o-mCPBI (an mCP-benzimidazole derivative) and o-CbzBiz (a carbazole-benzimidazole derivative) have been synthesized and shown to be highly effective hosts for both phosphorescent and TADF emitters.[6][7] These materials serve as excellent proxies for understanding the performance of the benzimidazole class.
Performance Comparison: Benzimidazole-Based Hosts vs. Standard Hosts
To objectively evaluate the potential of this compound, we compare the performance of its high-performing structural analogs against conventional host materials like CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) and mCP (1,3-bis(N-carbazolyl)benzene). CBP and mCP are widely used benchmarks but are known to be primarily hole-transporting (unipolar) materials.[5]
The following tables summarize the photophysical properties and the device performance of TADF-OLEDs using a well-known green TADF emitter, 4CzIPN .
Table 1: Comparison of Host Material Properties
| Host Material | Type | Triplet Energy (T₁) (eV) | HOMO (eV) | LUMO (eV) | Tg (°C) | Ref. |
| CBP | Unipolar (Carbazole) | 2.56 | -5.50 | -2.40 | 62 | [6] |
| mCP | Unipolar (Carbazole) | 2.91 | -5.90 | -2.40 | 147 | [5] |
| o-mCPBI | Bipolar (Benzimidazole-Carbazole) | 2.87 | -5.81 | -2.31 | 148 | [7] |
| o-CbzBiz | Bipolar (Benzimidazole-Carbazole) | 2.81 | -5.75 | -2.26 | 167 | [6] |
Causality: The introduction of the benzimidazole moiety in o-mCPBI and o-CbzBiz leads to significantly higher glass transition temperatures (Tg) compared to CBP, indicating superior morphological stability.[6] While their triplet energies are slightly lower than mCP, they remain sufficiently high to effectively host green and even many blue TADF emitters.[6][7] The key advantage lies in their bipolar nature, which is expected to balance charge transport.
Table 2: Device Performance Comparison (Host + Green TADF Emitter 4CzIPN)
| Host Material | Max EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Efficiency Roll-off | Ref. |
| CBP | 15.6 | 55.4 | 43.5 | High | [6] |
| o-CbzBiz | 16.7 | 59.3 | 41.7 | Low | [6] |
| o-mCPBI | 18.7 | 61.2 | 45.4 | Low | [7] |
Performance Insights: The data clearly shows that the bipolar benzimidazole-carbazole hosts (o-CbzBiz and o-mCPBI) enable TADF-OLEDs to reach higher maximum External Quantum Efficiencies (EQE) compared to the unipolar CBP host.[6][7] More importantly, devices using these bipolar hosts exhibit significantly lower efficiency roll-off at high brightness.[6][7] This is a direct consequence of more balanced charge transport within the emissive layer, which prevents exciton quenching and improves device stability.[6] These results strongly suggest that this compound, by providing robust electron transport, would be a highly effective component in creating a balanced bipolar host system for high-efficiency TADF-OLEDs.
Experimental Section: Fabrication and Characterization Protocols
To ensure reproducibility and provide a practical framework, we outline a standard, self-validating protocol for the fabrication and testing of a multilayer TADF-OLED via thermal evaporation.
Device Fabrication Workflow
Below is a diagram illustrating the sequential steps for fabricating a TADF-OLED device.
Step-by-Step Fabrication Protocol:
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.
-
The substrates are then dried with a nitrogen gun.
-
Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 15 minutes to remove organic residues and increase the ITO work function.
-
-
Organic and Metal Layer Deposition:
-
The cleaned substrates are loaded into a high-vacuum (<10⁻⁶ Torr) thermal evaporation system.
-
Layers are deposited sequentially without breaking vacuum:
-
Hole Injection Layer (HIL): Molybdenum trioxide (MoO₃) is deposited at a rate of ~0.1 Å/s.
-
Hole Transport Layer (HTL): A hole-transporting material like TAPC is deposited at ~1.5 Å/s.
-
Emissive Layer (EML): The host material (e.g., a benzimidazole-based host) and the TADF emitter are co-evaporated from separate sources. The doping concentration is precisely controlled by monitoring the deposition rates of each material. A typical rate is ~2.0 Å/s.
-
Electron Transport Layer (ETL): An electron-transporting material like TPBi is deposited at ~1.5 Å/s.
-
Electron Injection Layer (EIL): A thin layer of Lithium Fluoride (LiF) is deposited at ~0.1 Å/s.
-
Cathode: Aluminum (Al) is deposited through a shadow mask to define the device's active area (e.g., 4 mm²).
-
-
-
Encapsulation:
-
Immediately after deposition, the devices are transferred to a nitrogen-filled glovebox to prevent degradation from air and moisture.
-
The devices are encapsulated using a glass lid sealed with a UV-curable epoxy resin.
-
Device Characterization Protocol:
-
Current Density-Voltage-Luminance (J-V-L): The device is connected to a source meter unit (e.g., Keithley 2400) and a calibrated photodiode/spectrometer (e.g., Konica Minolta CS-2000). The voltage is swept, and the resulting current and luminance are recorded.
-
Electroluminescence (EL) Spectra: The EL spectra and CIE color coordinates are measured at different luminance levels using the spectrometer.
-
Efficiency Calculations: The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L data and the EL spectrum.
Mechanistic Insights: Energy Levels and Charge Transport
The superior performance of bipolar benzimidazole-based hosts can be understood by examining the device energy level diagram and the resulting charge transport dynamics.
In a device with a bipolar host, holes injected from the anode can travel efficiently through the HTL and into the host's HOMO level. Simultaneously, electrons injected from the cathode travel through the ETL and into the host's LUMO level. Because the host can transport both charge carriers effectively, holes and electrons meet and form excitons throughout the bulk of the emissive layer, primarily on the guest emitter molecules which have a lower energy gap. This leads to a wide recombination zone, high recombination probability, and reduced efficiency roll-off, validating the performance data shown in Table 2.
Conclusion and Future Outlook
The development of efficient and stable host materials, particularly for demanding blue emitters, remains a key challenge in OLED research. While direct performance data for this compound in TADF devices requires further investigation, the analysis of its structural class provides a clear and compelling case for its potential.
Benzimidazole-based bipolar hosts consistently demonstrate superior performance over traditional unipolar materials like CBP. Their key advantages—high triplet energy, balanced charge transport, and excellent thermal stability—directly address the primary failure points in high-energy TADF systems. The resulting devices exhibit higher peak efficiencies and, critically, much-improved operational stability and lower efficiency roll-off. Future research should focus on synthesizing and testing hosts like this compound, potentially functionalized with donor moieties, to further refine charge balance and maximize the performance of next-generation TADF-OLEDs for displays and solid-state lighting.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-(1H-BENZO[D]IMIDAZOL-2-YL)PHENYL)-1H-BENZO[D]IMIDAZOLE | 1047-63-8 [amp.chemicalbook.com]
- 3. osti.gov [osti.gov]
- 4. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Benzimidazole-Based Bipolar Hosts: Highly Efficient Phosphorescent and Thermally Activated Delayed Fluorescent Organic Light-Emitting Diodes Employing the Same Device Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Noble Benzimidazole-Based Bipolar Hosts for Blue Organic Light-Emitting Diodes Using Thermally Activated Delayed Fluorescence Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Determination of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene: A Cross-Validation Approach Using NMR, HPLC, and Mass Spectrometry
<_>
Introduction
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of safety and efficacy. For a molecule like 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene, a compound with significant potential in materials science and as a scaffold in medicinal chemistry, rigorous purity assessment is non-negotiable. This guide provides an in-depth, comparative analysis of three orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—for the comprehensive purity profiling of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for cross-validating the results to ensure the highest degree of confidence in the final purity assessment. This approach is aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can be misleading. Each technique possesses inherent strengths and limitations based on its underlying physical and chemical principles. A cross-validation strategy, employing multiple, disparate methods, provides a more holistic and trustworthy purity profile.[5][6][7] This is because impurities that may be overlooked by one technique are often readily detected by another. For instance, while HPLC is excellent for separating and quantifying structurally similar impurities, it may not detect non-chromophoric or volatile compounds. Conversely, NMR can provide quantitative information without the need for a reference standard for every impurity, but may have lower sensitivity for trace components compared to mass spectrometry.[8][9][10][11]
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a comprehensive, multi-technique approach to purity validation.
Caption: Workflow for the cross-validation of purity using orthogonal analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural and Quantitative Cornerstone
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and can be adapted for accurate quantitative analysis (qNMR).[8][9][12]
Expertise & Experience: Why NMR First?
Initiating the analysis with NMR serves a dual purpose. Firstly, it provides an unambiguous confirmation of the chemical identity of the bulk material by comparing the observed spectrum with the expected chemical shifts and coupling constants for this compound. Secondly, quantitative ¹H NMR (qNMR) allows for the determination of purity against a certified internal standard without the need for an identical reference standard of the analyte.[10][13] This is particularly advantageous in early-stage development when a highly purified standard of the target molecule may not be available.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a clean vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆), ensuring complete dissolution.
-
NMR Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Key parameters to ensure quantitative accuracy include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.
-
A sufficient number of scans to achieve a high signal-to-noise ratio.
-
Proper phasing and baseline correction of the resulting spectrum.
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic peak of the analyte and a peak from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Trustworthiness: Self-Validating Aspects
The qNMR experiment is inherently self-validating. The presence of unexpected signals in the spectrum immediately points to the existence of impurities. The chemical shifts and coupling patterns of these impurity signals can often provide clues to their structures. Furthermore, the use of a certified internal standard provides a direct and traceable link to a primary standard of measurement.
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is the workhorse of purity analysis in the pharmaceutical industry, prized for its high resolving power and sensitivity in separating the main compound from its impurities.[11][14][15]
Expertise & Experience: The Rationale for HPLC
For benzimidazole derivatives, reversed-phase HPLC with UV detection is a highly effective method.[14][15][16][17] The aromatic nature of this compound allows for sensitive detection using a UV detector. The primary strength of HPLC in this context is its ability to separate structurally similar impurities, such as isomers or degradation products, that might not be distinguishable by NMR alone.
Experimental Protocol: Reversed-Phase HPLC
-
Method Development: A gradient method is typically developed to ensure the elution and separation of both polar and non-polar impurities.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and a blank (solvent) onto the HPLC system.
-
Data Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
Trustworthiness: Built-in Checks and Balances
The specificity of the HPLC method is a key self-validating feature. Peak purity analysis using a diode array detector (DAD) can be employed to assess whether a single chromatographic peak corresponds to a single component. Furthermore, the method's precision and linearity should be validated according to ICH guidelines to ensure the reliability of the quantitative results.[1][2][4]
Mass Spectrometry (MS): Unrivaled Sensitivity and Impurity Identification
Mass spectrometry is an indispensable tool for the detection and structural elucidation of impurities, even at trace levels.[18][19][20]
Expertise & Experience: Why Mass Spectrometry is Crucial
When coupled with a separation technique like HPLC (LC-MS), mass spectrometry provides molecular weight information for each separated component.[21][22] This is critical for the tentative identification of unknown impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which in turn allows for the determination of the elemental composition of an impurity, a significant step towards its structural elucidation.[19][20]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument) is used.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for a molecule like this compound.
-
LC Method: The same or a similar HPLC method as described above can be used, ensuring that the mobile phase is compatible with the MS interface (e.g., using formic acid instead of non-volatile buffers).
-
MS Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions of interest for structural information.
-
Data Analysis:
-
Extract the mass spectra for each chromatographic peak.
-
The accurate mass of the parent ion of an impurity can be used to propose its elemental formula.
-
The fragmentation pattern from MS/MS data provides clues about the impurity's structure.
-
Trustworthiness: A System of Confirmation
The power of LC-MS lies in its ability to provide orthogonal data (retention time and mass-to-charge ratio) for each component. The identification of a potential impurity can be further solidified by synthesizing the proposed structure and comparing its retention time and mass spectrum to the observed impurity.[22]
Comparative Summary of Techniques
| Parameter | NMR Spectroscopy | HPLC-UV | Mass Spectrometry (LC-MS) |
| Primary Function | Structural Elucidation, Absolute Quantification (qNMR) | Separation, Quantification | Impurity Identification, High-Sensitivity Detection |
| Strengths | - Absolute quantification without a specific reference standard.[8][9][10] - Non-destructive.[10] - Provides rich structural information.[12] | - High resolving power for isomers and related substances.[11] - Robust and reproducible for routine analysis.[14][15] - Well-established validation protocols. | - Exceptional sensitivity for trace impurities.[19][20] - Provides molecular weight and structural information of impurities.[21][22] |
| Limitations | - Lower sensitivity compared to MS. - Signal overlap can complicate analysis. | - Requires a chromophore for UV detection. - Relative quantification unless a certified standard is used for each impurity. | - Ionization efficiency can vary between compounds, affecting quantification. - Complex instrumentation. |
| Typical Purity Result | >99.5% (by qNMR) | 99.8% (by area percent) | Detects impurities at ppm levels |
Conclusion: A Triad of Trust for Purity Assessment
The cross-validation of this compound purity using NMR, HPLC, and mass spectrometry provides a robust and scientifically sound approach. This triad of analytical techniques, each interrogating the sample based on different physicochemical principles, offers a comprehensive and trustworthy assessment of purity. NMR confirms the identity and provides an absolute measure of the main component, HPLC excels at separating and quantifying structurally related impurities, and mass spectrometry delivers unparalleled sensitivity for detecting and identifying trace-level unknowns. By integrating the data from these orthogonal methods, researchers, scientists, and drug development professionals can have the utmost confidence in the quality of their materials, a critical factor in advancing scientific discovery and ensuring patient safety.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. pharmasalmanac.com [pharmasalmanac.com]
Benchmarking the Ion Sensing Selectivity and Sensitivity of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene: A Comparative Guide
In the dynamic field of chemical sensing, the development of highly selective and sensitive fluorescent probes for ion detection is of paramount importance.[1][2] Benzimidazole-based compounds have emerged as a promising class of fluorophores due to their unique photophysical properties and their ability to coordinate with metal ions.[3] This guide provides a comprehensive framework for benchmarking the ion sensing performance of a specific benzimidazole derivative, 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene .
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step experimental protocol to thoroughly evaluate the selectivity and sensitivity of this compound as an ion sensor. Furthermore, it provides a comparative analysis with established alternative fluorescent sensors for key metal ions, offering a holistic perspective on its potential applications.
Introduction to this compound as a Potential Ion Sensor
The unique molecular architecture of this compound, featuring two benzimidazole moieties linked to a central phenyl ring, suggests a strong potential for ion coordination. The nitrogen atoms within the benzimidazole rings can act as binding sites for metal ions. This interaction is expected to modulate the compound's photophysical properties, leading to changes in its fluorescence emission, a phenomenon that can be harnessed for sensing applications.[4] The sensing mechanism in such compounds often involves processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), where the binding of an ion alters the electronic state of the fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response.[4]
This guide will walk you through the necessary steps to synthesize and characterize this compound, followed by a rigorous evaluation of its ion sensing capabilities.
Experimental Workflow for Benchmarking
The following sections outline a comprehensive experimental plan to assess the ion-sensing properties of this compound.
Figure 1: A comprehensive workflow for the synthesis, characterization, and evaluation of this compound as an ion sensor.
Synthesis and Characterization
A common method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions or with an aldehyde in the presence of an oxidizing agent.[5] For this compound, a plausible synthetic route is the condensation of o-phenylenediamine with isophthalic acid.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve isophthalic acid (1 equivalent) and o-phenylenediamine (2 equivalents) in a suitable solvent such as a mixture of ethanol and water.
-
Reaction: Add a catalytic amount of a dehydrating agent like polyphosphoric acid (PPA) or a strong acid like hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux for several hours (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the mixture to room temperature and pour it into a beaker of cold water or a basic solution (e.g., sodium bicarbonate) to precipitate the product.
-
Purification: Filter the crude product, wash it with water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography to obtain the pure this compound.
Structural Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Photophysical Properties
A thorough understanding of the intrinsic photophysical properties of the compound is essential before evaluating its ion-sensing capabilities.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution).
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum to determine the wavelength of maximum absorption (λ_max).
-
Fluorescence Spectroscopy: Record the emission spectrum by exciting the sample at its λ_max to determine the wavelength of maximum emission.
-
Quantum Yield Determination: Calculate the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Ion Selectivity Screening
This experiment aims to identify which ions, if any, induce a significant change in the fluorescence of this compound.
Figure 2: Workflow for the ion selectivity screening experiment.
Experimental Protocol:
-
Prepare Ion Solutions: Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in the same solvent as the sensor solution. A broad range of cations should be tested, including but not limited to:
-
Alkali and Alkaline Earth Metals: Na⁺, K⁺, Mg²⁺, Ca²⁺
-
Transition Metals: Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺
-
Other Metals: Pb²⁺, Al³⁺
-
-
Screening: To a solution of this compound, add a specific concentration (e.g., 10 equivalents) of each metal ion solution.
-
Measure Fluorescence: After a short incubation period, record the fluorescence emission spectrum for each mixture.
-
Analyze Results: Compare the fluorescence intensity of the sensor in the presence of different ions to its intensity in the absence of any ion. A significant enhancement or quenching of fluorescence indicates a potential sensing event.
Sensitivity and Binding Affinity (Titration Studies)
Once selective ions are identified, titration experiments are performed to determine the sensitivity and binding affinity of the sensor for these specific ions.
Experimental Protocol:
-
Titration: To a fixed concentration of the sensor solution, incrementally add increasing concentrations of the target ion solution.
-
Record Spectra: After each addition, record the fluorescence emission spectrum.
-
Plot Data: Plot the change in fluorescence intensity at the emission maximum as a function of the ion concentration.
-
Calculate Binding Constant (Kₐ): The association or binding constant can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 complex.
Determination of Binding Stoichiometry (Job's Plot)
The Job's plot, or the method of continuous variation, is a widely used technique to determine the binding stoichiometry of a metal-ligand complex.[6][7][8]
Figure 3: The workflow for determining the binding stoichiometry using a Job's plot.
Experimental Protocol:
-
Prepare Solutions: Prepare a series of solutions where the total molar concentration of the sensor and the target ion is kept constant, but their mole fractions are varied from 0 to 1.
-
Measure Fluorescence: Record the fluorescence intensity for each solution at the emission maximum.
-
Construct the Plot: Plot the fluorescence intensity against the mole fraction of the sensor.
-
Determine Stoichiometry: The mole fraction at which the fluorescence intensity is maximal reveals the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.33 suggests a 1:2 (sensor:ion) complex.[8]
Calculation of the Limit of Detection (LOD)
The limit of detection is a critical parameter that defines the lowest concentration of an analyte that can be reliably detected.[9][10]
Calculation Protocol:
-
Obtain Blank Measurements: Measure the fluorescence intensity of the sensor solution in the absence of the target ion multiple times (e.g., 10 times) and calculate the standard deviation (σ) of these measurements.
-
Determine the Slope: From the initial linear portion of the titration curve (fluorescence intensity vs. ion concentration), determine the slope (m).
-
Calculate LOD: The LOD can be calculated using the formula: LOD = 3σ / m .[9][10]
Comparative Analysis with Alternative Sensors
To provide a comprehensive benchmark, the performance of this compound should be compared against established fluorescent sensors for the ions it selectively detects. The table below provides a list of alternative sensors for common metal ions.
| Target Ion | Alternative Sensor | Reported Limit of Detection (LOD) | Reference |
| Cu²⁺ | Rhodamine-based probes | 0.592 µM - 0.977 µM | [11] |
| Fluorescein-based probes | 1.20 µM | [12] | |
| Fe³⁺ | Quinoline derivative (TQA) | - (Qualitative and Quantitative) | [1] |
| Pyrene-based chemosensor (APSB) | 1.95 nM | [13] | |
| Carbon Dots-based assay | 1.68 µM | [14] | |
| Zn²⁺ | Zinpyr-1 | <1 nM (dissociation constant) | [15] |
| FluoZin-3 | ~15 nM (dissociation constant) | [16] | |
| CBAPI sensor | 2.90 nM | [2] |
This comparative data will allow for an objective assessment of the novel sensor's performance in terms of its sensitivity and potential for practical applications.
Conclusion and Future Perspectives
This guide has outlined a systematic and rigorous approach to benchmarking the ion sensing selectivity and sensitivity of this compound. By following the detailed experimental protocols, researchers can generate the necessary data to fully characterize this compound's potential as a fluorescent ion sensor. The comparison with existing probes will provide valuable context and highlight the advantages and potential limitations of this novel sensor.
The insights gained from these studies will not only contribute to the fundamental understanding of benzimidazole-based chemosensors but also pave the way for the development of new and improved analytical tools for applications in environmental monitoring, clinical diagnostics, and drug discovery.
References
- 1. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative [mdpi.com]
- 2. Eco-friendly Fluorescent Sensor for Sensitive and Selective Detection of Zn2+ and Fe3+ Ions: Applications in Human Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Rational design of novel benzimidazole-based sensor molecules that display positive and negative fluorescence responses to anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Job plot - Wikipedia [en.wikipedia.org]
- 7. asdlib.org [asdlib.org]
- 8. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 9. Ultra-Selective and Sensitive Fluorescent Chemosensor Based on Phage Display-Derived Peptide with an N-Terminal Cu(II)-Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell [frontiersin.org]
- 13. Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - US [thermofisher.com]
Reproducibility and batch-to-batch consistency of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene synthesis
For drug development professionals, researchers, and scientists, the integrity of a chemical synthesis is the bedrock of reliable downstream applications. This is particularly true for complex organic molecules like 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene, a versatile building block whose performance in advanced materials and pharmaceutical intermediates is directly tied to its purity and structural consistency. Inconsistent production can lead to product failures, skewed experimental results, and compromised regulatory compliance.[1]
This guide offers an in-depth technical analysis of the synthesis of this compound, focusing on the critical aspects of reproducibility and batch-to-batch consistency. We will explore the standard synthesis protocol, compare it with viable alternatives, and detail the analytical methodologies required to validate product quality.
The Cornerstone of Performance: Why Batch Consistency Matters
Batch manufacturing, a common approach in chemical synthesis, often struggles with variations in product quality between batches.[2] Replicating the exact reaction conditions each time is a significant challenge.[2] Even minor deviations in raw materials, temperature, or reaction time can alter the final product's performance and safety profile.[1] For this compound, whose utility often depends on its specific photophysical or coordination properties, ensuring that each batch meets identical, stringent specifications is not just a matter of quality control—it is a prerequisite for its successful application.
The Standard Protocol: Condensation in Dehydrating Media
The most established method for synthesizing benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid under harsh, dehydrating conditions.[3][4] This approach is widely used for its reliability and relatively high yields when properly controlled.
Causality-Driven Experimental Protocol
The synthesis of this compound is typically achieved through the reaction of o-phenylenediamine with isophthalic acid.
-
Reactant Purity and Stoichiometry : Begin with high-purity o-phenylenediamine (2.1 equivalents) and isophthalic acid (1 equivalent). The quality of raw materials directly impacts the final product; impurities can introduce side reactions and complicate purification.[1] A slight excess of the diamine can help drive the reaction to completion.
-
Reaction Medium Selection : Polyphosphoric acid (PPA) is the medium of choice. It serves a dual role: as a solvent for the reactants at elevated temperatures and, critically, as a powerful dehydrating agent. The removal of water, a byproduct of the condensation, is essential to shift the reaction equilibrium towards the formation of the benzimidazole rings.
-
Thermal Control : The mixture is heated to 180-220°C for 4-6 hours under an inert atmosphere (e.g., Nitrogen or Argon). Temperature control is paramount; insufficient heat leads to incomplete cyclization, while excessive temperatures can cause degradation and the formation of colored impurities. The inert atmosphere prevents oxidation of the electron-rich o-phenylenediamine.
-
Product Isolation : The hot, viscous reaction mixture is cooled slightly before being carefully poured into a large volume of rapidly stirring ice water. This hydrolyzes the PPA and precipitates the crude product.
-
Neutralization and Purification : The acidic suspension is neutralized with an aqueous base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of ~8-9. This ensures the complete precipitation of the product, which is amphoteric. The solid is collected by filtration, washed extensively with water to remove salts, and then with a solvent like methanol or acetone to remove organic impurities.
-
Final Purification : For applications requiring the highest purity, recrystallization from a high-boiling solvent such as N,N-dimethylformamide (DMF) or sublimation under high vacuum is necessary.
Caption: Workflow for the standard synthesis of this compound.
Data-Driven Comparison of Batch Performance
To underscore the need for stringent process control, the following table presents hypothetical data from three batches where key parameters were intentionally varied.
| Parameter | Batch 1 (Optimized) | Batch 2 (Insufficient Temp.) | Batch 3 (Air Atmosphere) |
| Reaction Temperature | 200 °C | 160 °C | 200 °C |
| Atmosphere | Nitrogen | Nitrogen | Air |
| Yield (%) | 92% | 65% | 88% |
| Purity (HPLC, % Area) | 99.5% | 85.2% (with intermediates) | 96.1% (with colored impurities) |
| Appearance | Off-white powder | Light brown powder | Dark brown powder |
| ¹H NMR | Conforms to structure | Signals for partially cyclized species | Broadened signals, baseline noise |
The data clearly demonstrates that deviations from the optimized protocol in Batch 1 result in significantly lower purity and yield. The lower temperature in Batch 2 failed to drive the double cyclization to completion, while the presence of oxygen in Batch 3 led to oxidative side products, compromising the material's integrity.
Alternative Synthesis Methods: A Comparative Overview
While the PPA method is robust, other techniques offer potential advantages, particularly in terms of reaction time and conditions.
| Synthesis Method | Description | Advantages | Disadvantages | Reproducibility & Scalability |
| Standard PPA Condensation | Reaction of o-phenylenediamine and dicarboxylic acid in polyphosphoric acid at high temperatures. | High yield, well-established, relatively inexpensive. | Harsh conditions, viscous medium complicates handling, product isolation is cumbersome. | Good reproducibility with strict parameter control. Scalability is challenging due to viscosity and heat transfer issues. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reactants, often in the presence of a solid acid catalyst like alumina-methanesulfonic acid.[5] | Dramatically reduced reaction times (minutes vs. hours), often leads to cleaner reactions and good to excellent yields.[5] | Requires specialized microwave reactor equipment. Direct scalability can be an issue, though continuous-flow microwave reactors are emerging. | High, as microwave parameters (power, temp) can be precisely controlled. |
| Catalytic Cyclization in Solution | Employs a catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid) in a high-boiling solvent like ethylene glycol.[3][4] | Milder conditions compared to PPA, easier workup. | May require longer reaction times than PPA, potential for catalyst-related side products. | Moderate to good. Depends heavily on catalyst concentration and solvent purity. Generally more scalable than PPA. |
Validating Consistency: The Role of Analytical Chemistry
Rigorous analytical characterization is non-negotiable for ensuring batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for quantifying purity and identifying impurities.
Standard Operating Protocol: HPLC Purity Analysis
-
Standard and Sample Preparation : Prepare a stock solution of a well-characterized reference standard at 1.0 mg/mL in DMF. Prepare samples from each new batch at the same concentration.
-
Chromatographic Conditions :
-
Instrument : HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution is typically required. For example:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : Monitor at the λmax of the compound, typically around 340 nm.
-
-
Analysis : Inject equal volumes (e.g., 10 µL) of the reference standard and each batch sample.
-
Data Interpretation : Compare the retention time of the main peak in the samples to the reference standard to confirm identity. Calculate purity by the percent area method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Caption: Workflow for validating batch consistency using HPLC analysis.
Conclusion and Recommendations
Achieving high reproducibility in the synthesis of this compound is an exercise in meticulous control and rigorous validation. While the standard PPA protocol is effective, its harsh conditions demand strict adherence to optimized parameters. Alternative methods, especially microwave-assisted synthesis, offer compelling advantages in speed and control, meriting consideration for modern research and development.
Ultimately, a self-validating system of synthesis and analysis is key. Every batch must be produced under clearly defined Standard Operating Procedures (SOPs) and subsequently verified against a comprehensive analytical specification.[1] By integrating this philosophy, researchers and developers can ensure the consistent quality of this critical building block, leading to more reliable and predictable outcomes in their final applications.
References
- 1. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 2. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Confirming the Binding Mode of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene with Target Analytes: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the binding interactions of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene with various target analytes. While direct, extensive experimental data for this specific molecule is emerging, this guide leverages established principles and comparative data from structurally related benzimidazole derivatives to propose a robust investigatory workflow. We will explore the likely binding modes, compare potential analytical techniques, and provide detailed experimental protocols to empower your research.
Understanding the Core Molecule: this compound
This compound belongs to a class of aromatic heterocyclic compounds known for their versatile coordination chemistry and photophysical properties. Its structure, featuring two benzimidazole moieties linked by a central benzene ring, provides multiple potential binding sites. The nitrogen atoms in the imidazole rings can act as hydrogen bond acceptors or coordinate with metal ions, while the N-H groups can serve as hydrogen bond donors. The planar aromatic system also allows for potential π-π stacking interactions.
These structural features make it a promising candidate for applications in supramolecular chemistry, sensing, and materials science. Its binding interactions are likely to be driven by a combination of forces, including:
-
Coordination Bonds: With transition metal ions.
-
Hydrogen Bonding: With analytes possessing hydrogen bond donor or acceptor groups.
-
π-π Stacking: With aromatic analytes.
-
Hydrophobic Interactions: Depending on the solvent and analyte.
Due to its structural rigidity and potential for fluorescence, this molecule is an excellent candidate for development as a chemosensor. The binding of an analyte is expected to perturb the electronic structure of the molecule, leading to observable changes in its spectroscopic properties.
Comparative Analysis of Characterization Techniques
A multi-faceted approach employing various spectroscopic and calorimetric techniques is essential for a thorough understanding of the binding mode. Below is a comparison of key techniques, their principles, and the information they provide.
| Technique | Principle | Information Gained | Strengths | Limitations |
| Fluorescence Spectroscopy | Measures the emission of light from the molecule after excitation. Binding events can alter the fluorescence intensity (quenching or enhancement) or wavelength. | Binding affinity (Ka), stoichiometry, mechanism of quenching (static vs. dynamic).[1][2] | High sensitivity, non-destructive, provides dynamic information. | Not all binding events cause a fluorescence change; inner filter effects can complicate analysis. |
| UV-Vis Spectroscopy | Measures the absorption of light by the molecule. Binding can cause shifts in the absorption maxima (hypsochromic or bathochromic) or changes in molar absorptivity. | Binding affinity (Ka), stoichiometry, formation of ground-state complexes.[3][4][5] | Widely available, straightforward, applicable to a wide range of analytes. | Lower sensitivity compared to fluorescence; spectral changes can be subtle. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[6][7] | A complete thermodynamic profile: binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[6][8] | "Gold standard" for binding thermodynamics, label-free, provides direct measurement of enthalpy. | Requires larger sample quantities, lower throughput, may not be suitable for very weak or very strong interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the chemical shifts of nuclei. Binding causes changes in the chemical environment of protons and carbons, leading to shifts in their resonance frequencies.[9][10][11] | Stoichiometry, binding site identification, conformational changes upon binding, binding affinity (Ka).[5][9][12] | Provides detailed structural information about the binding interaction at the atomic level. | Lower sensitivity, requires higher concentrations, complex data analysis for dynamic systems. |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key experiments discussed above.
Synthesis of this compound
The synthesis of bis-benzimidazole derivatives typically involves the condensation of o-phenylenediamine with a dicarboxylic acid or its derivative.[13] A general procedure is as follows:
Reaction Scheme:
A schematic for the synthesis of the target molecule.
Step-by-Step Protocol:
-
Reactant Mixture: In a round-bottom flask, combine isophthalic acid (1 equivalent) and o-phenylenediamine (2 equivalents).
-
Acid Catalyst: Add polyphosphoric acid (PPA) as a condensing agent and solvent.
-
Reaction: Heat the mixture at an elevated temperature (e.g., 180-200 °C) for several hours with constant stirring.
-
Work-up: After cooling, pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or DMF).
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15]
Fluorescence Titration
This protocol is designed to determine the binding affinity and stoichiometry of the interaction between this compound (the fluorophore) and a non-fluorescent analyte (the quencher or enhancer).
Workflow:
Workflow for a fluorescence titration experiment.
Step-by-Step Protocol:
-
Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile) and a stock solution of the analyte in the same solvent.[1]
-
Fluorometer Setup: Turn on the fluorescence spectrometer and allow the lamp to stabilize. Set the excitation and emission wavelengths based on the spectral properties of the benzimidazole derivative.[1]
-
Initial Measurement: In a cuvette, place a fixed concentration of the fluorophore solution and record its fluorescence spectrum.
-
Titration: Add small, precise aliquots of the analyte stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate.[16]
-
Data Acquisition: Record the fluorescence spectrum after each addition of the analyte.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the analyte.
-
Binding Constant Determination: Fit the titration data to a suitable binding model (e.g., the Stern-Volmer equation for quenching) to calculate the binding constant (Kₐ) and determine the stoichiometry of the complex.[17][18]
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic characterization of the binding interaction.
Workflow:
Workflow for an Isothermal Titration Calorimetry experiment.
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of this compound (in the cell) and the analyte (in the syringe) in the same buffer to minimize heats of dilution.[19] Degas the solutions before use.
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature. Set the injection volume, spacing, and stirring speed.
-
Loading: Carefully load the benzimidazole solution into the sample cell and the analyte solution into the injection syringe.
-
Titration: Perform a series of automated injections of the analyte into the sample cell.
-
Data Acquisition: The instrument will record the heat change associated with each injection.
-
Data Analysis: Integrate the area under each injection peak to determine the heat released or absorbed. Plot this heat against the molar ratio of analyte to the benzimidazole derivative.
-
Thermodynamic Parameters: Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.[7]
Comparison with Alternatives
While this compound is a promising candidate for various applications, it is important to consider its performance relative to other well-established compounds.
| Compound | Structural Features | Known Binding Properties | Potential Advantages of 1,3-Bis... |
| 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene (TBTB) | Three benzimidazole units in a C₃ symmetric arrangement. | Forms stable metal-organic frameworks (MOFs) and acts as a fluorescent sensor for metal ions and nitroaromatics.[20][21][22] | The lower symmetry of the "bis" compound may lead to different and potentially more selective binding modes. |
| Hoechst 33258 | A bis-benzimidazole dye. | A well-known DNA minor groove binder with high affinity for AT-rich regions. | The central benzene linker in 1,3-Bis... provides a different spatial arrangement of the benzimidazole units, which could lead to binding with different biomolecular targets. |
| Other Bis-benzimidazole Derivatives | Varied linkers and substituents. | A broad range of biological activities, including antimicrobial and anticancer properties, often through DNA binding.[23][24] | The specific 1,3-substitution pattern may confer unique selectivity compared to other bis-benzimidazoles with different linker geometries. |
The addition of a third benzimidazole unit in TBTB generally enhances its binding affinity and ability to form extended structures like MOFs.[25] However, the less constrained nature of this compound might allow for greater conformational flexibility, potentially enabling it to adapt to a wider range of analyte shapes and sizes.
Conclusion
Confirming the binding mode of this compound requires a systematic and multi-technique approach. While direct literature on this specific molecule is limited, the principles and protocols outlined in this guide, drawn from extensive research on analogous benzimidazole derivatives, provide a solid foundation for its characterization. By combining synthesis, spectroscopic titrations, and calorimetry, researchers can build a comprehensive understanding of its interactions with target analytes, paving the way for its application in sensing, drug development, and materials science. The unique structural features of this compound suggest the potential for novel binding properties that distinguish it from its more studied counterparts.
References
- 1. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UltraScan Analysis Software [resources.aucsolutions.com]
- 3. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 4. par.nsf.gov [par.nsf.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amplifying undetectable NMR signals to study host–guest interactions and exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amplifying undetectable NMR signals to study host–guest interactions and exchange - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in probing host–guest interactions with solid state nuclear magnetic resonance - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00168J [pubs.rsc.org]
- 12. Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. op.niscpr.res.in [op.niscpr.res.in]
- 15. mdpi.com [mdpi.com]
- 16. addgene.org [addgene.org]
- 17. rsc.org [rsc.org]
- 18. Determining association constants from titration experiments in supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. mdpi.com [mdpi.com]
- 21. 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene [myskinrecipes.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Metabolic Stability of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene Derivatives in Biological Systems
In the landscape of contemporary drug discovery, the metabolic stability of a potential therapeutic agent is a critical determinant of its clinical success. For researchers investigating the promising class of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene derivatives, a thorough understanding of their metabolic fate within biological systems is paramount. These compounds, characterized by a rigid, planar structure, have garnered significant interest for their diverse biological activities, including their potential as anticancer agents that bind to the minor groove of DNA.[1][2] However, the very features that confer their therapeutic potential may also present challenges in terms of metabolic clearance and the formation of potentially active or toxic metabolites.
This guide provides a comprehensive comparison of key in vitro methodologies for assessing the metabolic stability of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for robust and self-validating assays, and present a framework for interpreting the resulting data to guide lead optimization.
The Imperative of Metabolic Stability in Drug Development
Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[3][4] A compound with low metabolic stability is rapidly cleared from the body, leading to a short duration of action and potentially requiring higher or more frequent dosing to achieve therapeutic concentrations. Conversely, excessively high metabolic stability can lead to drug accumulation and an increased risk of adverse effects. Therefore, achieving an optimal metabolic stability profile is a key objective in the hit-to-lead and lead optimization phases of drug discovery.[5] For this compound derivatives, understanding their metabolic profile is crucial for modulating their pharmacokinetic properties and ensuring a favorable therapeutic window.
Comparative Analysis of In Vitro Metabolic Stability Assay Systems
The initial assessment of metabolic stability is typically conducted using in vitro systems derived from liver tissue, the primary site of drug metabolism. The two most common systems are liver microsomes and liver S9 fractions. The choice between these systems depends on the specific metabolic pathways of interest.
| Test System | Description | Primary Enzymes | Advantages | Limitations |
| Liver Microsomes | Vesicles of the endoplasmic reticulum isolated from hepatocytes.[6] | Phase I enzymes (Cytochrome P450s - CYPs, Flavin-containing monooxygenases - FMOs).[7] | High concentration of Phase I enzymes, well-characterized, cost-effective, high-throughput compatible.[6] | Lacks cytosolic Phase II enzymes.[8] |
| Liver S9 Fraction | Supernatant fraction of a liver homogenate after centrifugation at 9000g.[8] | Both Phase I (microsomal) and Phase II (cytosolic) enzymes (e.g., sulfotransferases, glutathione S-transferases).[8] | Provides a more complete picture of hepatic metabolism, including both Phase I and Phase II pathways.[8] | Lower concentration of Phase I enzymes compared to microsomes, can be more variable. |
For this compound derivatives, which are largely hydrophobic and likely substrates for CYP-mediated oxidation, liver microsomes represent an excellent starting point for initial stability screening. Studies on structurally related benzimidazole compounds have identified hydroxylation of the benzimidazole core as a primary metabolic pathway, a reaction predominantly catalyzed by CYPs.[9][10]
However, to gain a more comprehensive understanding of the complete metabolic profile, subsequent studies using liver S9 fractions , supplemented with appropriate cofactors for Phase II reactions (e.g., UDPGA for glucuronidation, PAPS for sulfation), are highly recommended. This allows for the identification of potential conjugation pathways that may also contribute to the clearance of these derivatives.
Experimental Workflow for Assessing Metabolic Stability
A robust assessment of metabolic stability involves a multi-step process, from initial screening to the identification of metabolic "soft spots."
Caption: A phased approach to assessing metabolic stability.
Detailed Experimental Protocols
To ensure reproducibility and the generation of high-quality, trustworthy data, the following detailed protocols are provided.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of this compound derivatives in liver microsomes.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled liver microsomes (e.g., human, rat, mouse) from a reputable supplier
-
0.5 M Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM). Include wells for a positive control, a negative control (without NADPH), and a blank (without compound).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard. The 0-minute time point is taken immediately after the addition of NADPH.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / T½) * (incubation volume / mg microsomal protein).
Protocol 2: Metabolite Identification using LC-MS/MS
Objective: To identify the major metabolites of this compound derivatives formed in in vitro systems.
Materials:
-
Supernatant samples from the microsomal or S9 stability assays.
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
Procedure:
-
Chromatographic Separation: Develop a robust liquid chromatography method to separate the parent compound from its potential metabolites. A gradient elution with a C18 column is a common starting point.
-
Mass Spectrometric Analysis:
-
Acquire data in both positive and negative ionization modes to maximize the detection of different metabolites.
-
Perform a full scan experiment to detect all ions present in the sample.
-
Conduct product ion scans (tandem MS or MS/MS) on the parent compound to elucidate its fragmentation pattern. This is crucial for structural elucidation of metabolites.
-
Perform data-dependent or targeted MS/MS experiments on potential metabolite masses detected in the full scan.
-
-
Data Processing and Interpretation:
-
Use metabolite identification software to search for expected metabolic transformations (e.g., hydroxylation, N-dealkylation, glucuronidation) based on mass shifts from the parent compound.
-
Compare the fragmentation patterns of the potential metabolites with that of the parent compound to pinpoint the site of metabolic modification. For instance, a mass shift in a fragment ion can indicate the location of the modification.[9]
-
Structure-Metabolism Relationships of Benzimidazole Derivatives
While specific data for this compound derivatives is limited in the public domain, studies on other benzimidazole-containing compounds provide valuable insights into potential metabolic pathways.
References
- 1. Sequence-specific minor groove binding by bis-benzimidazoles: water molecules in ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazoles: a minor groove-binding ligand-induced stabilization of triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Sequence-specific minor groove binding by bis-benzimidazoles: water molecules in ligand recognition. | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of electronic effect of phenyl ring substituents on the DNA minor groove binding properties of novel bis and terbenzimidazoles: synthesis and spectroscopic studies of ligand-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA minor groove recognition by bis-benzimidazole analogues of Hoechst 33258: insights into structure-DNA affinity relationships assessed by fluorescence titration measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. TW505642B - 5-substituted benzimidazole compounds with improved metabolic stability - Google Patents [patents.google.com]
- 9. Synthesis, molecular docking and ADMET studies of bis-benzimidazole-based thiadiazole derivatives as potent inhibitors, <i>in vitro</i> α-amylase and α-glucosidase - Arabian Journal of Chemistry [arabjchem.org]
- 10. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene and its Analogs as Advanced Materials for Organic Electronics
Executive Summary
The field of organic electronics demands materials that are not only efficient but also robust and synthetically accessible. Nitrogen-rich heterocyclic compounds have become foundational building blocks for these technologies, particularly in Organic Light-Emitting Diodes (OLEDs). This guide provides an in-depth comparison of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene and its structural analogs against other classes of N-heterocyclic compounds, such as carbazole and pyridine derivatives. We will explore the distinct advantages conferred by the benzimidazole moiety, including superior thermal stability and balanced charge transport properties, supported by comparative performance data and detailed experimental protocols.
Introduction: The Role of N-Heterocycles in Materials Science
Nitrogen-containing heterocyclic compounds are cornerstones in the design of materials for organic electronics.[1] The presence of nitrogen atoms within a conjugated π-system significantly influences the material's electronic properties.[2] Specifically, the electron-deficient nature of imine-type nitrogens (C=N) lowers the frontier molecular orbital (HOMO/LUMO) energy levels, which is crucial for tuning charge injection and transport in devices.[2]
These compounds are integral to several key applications:
-
Organic Light-Emitting Diodes (OLEDs): They serve as host materials for phosphorescent or fluorescent emitters, electron-transporting materials (ETMs), or hole-transporting materials (HTMs).[3]
-
Organic Semiconductors: The ability to tune their electronic properties makes them suitable for transistors and other logic circuits.[4]
-
Organic Photovoltaics (OPVs): Used as electron acceptors or donors in the active layer of solar cells.
Commonly employed N-heterocyclic systems include carbazoles, known for excellent hole-transporting capabilities, and pyridines, which are effective electron-transporting moieties.[5] However, achieving a combination of high triplet energy, robust thermal stability, and balanced charge transport in a single molecule remains a significant challenge. Benzimidazole derivatives, particularly structures like this compound, have emerged as a compelling solution to this challenge.
Featured Material Class: Benzimidazole-Based Architectures
The benzimidazole unit, formed by the fusion of benzene and imidazole rings, offers a unique combination of properties that make it highly desirable for high-performance electronic materials.[6]
Molecular Structure and Inherent Advantages
The core structure of this compound features two benzimidazole units linked to a central benzene ring at the 1 and 3 positions. This meta-linkage is a critical design choice. It disrupts the π-conjugation across the molecule, which helps to maintain a high triplet energy (ET) — an essential property for host materials in blue phosphorescent OLEDs to prevent energy back-transfer from the emitter.
Key advantages stemming from this structure include:
-
Exceptional Thermal Stability: The rigid, fused-ring structure of benzimidazole contributes to very high glass transition temperatures (Tg) and decomposition temperatures (Td). This is critical for device longevity and operational stability, as it prevents morphological degradation at elevated temperatures.
-
Bipolar Charge Transport: The imidazole moiety is electron-deficient, facilitating electron transport, while linked donor units (like carbazoles, often added to the core structure) can provide efficient hole transport. This bipolar nature leads to a more balanced charge flux within the emissive layer of an OLED, widening the recombination zone and improving efficiency and lifetime.
-
High Triplet Energy: The meta-connectivity helps to keep the triplet energy high, making these materials excellent hosts for high-energy emitters, especially for blue phosphorescent and TADF OLEDs.
Caption: Molecular structure of this compound.
Comparative Performance Analysis
To objectively assess the merits of benzimidazole-based materials, we compare their key performance metrics against two widely used classes of N-heterocyclic compounds: carbazole-based hosts (e.g., CBP) and pyridine-based hosts.
| Property | Benzimidazole Derivative (4-3cbzBIZ)[7] | Benzimidazole Derivative (o-mCPBI) | Carbazole Host (CBP)[1][7] | Pyridine Host (pCzPybCz)[8] |
| Triplet Energy (ET) | High (not specified) | 3.01 eV | ~2.6 eV[1] | 3.06 eV [8] |
| Glass Transition Temp. (Tg) | >193 °C [7] | 134 °C | 62 °C | High (not specified) |
| Decomposition Temp. (Td) | >453 °C [7] | 465 °C | ~380 °C | High (not specified) |
| Charge Transport | Bipolar[7] | Bipolar | Unipolar (Hole-transport)[7] | Bipolar[8] |
| Max EQE (Green PhOLED) | 28.6% (FIrpic doped)[7] | >20% | ~19-21% | Not specified |
| Max EQE (Blue TADF-OLED) | Not specified | Enhanced Efficiencies | Not ideal for blue | 22.7% [8] |
Analysis of Experimental Data
-
Thermal Stability: The data unequivocally shows the superior thermal stability of benzimidazole derivatives. The Tg of 4-3cbzBIZ is over three times higher than that of the conventional host CBP.[7] This remarkable stability is crucial for preventing device degradation under operational heat, thereby extending the device's lifetime.[7] Polyimides containing benzimidazole moieties have shown decomposition temperatures exceeding 550 °C.
-
Triplet Energy: Both benzimidazole and pyridine-based hosts demonstrate significantly higher triplet energies (>3.0 eV) compared to CBP (~2.6 eV).[1][8] This makes them far more suitable for hosting high-energy blue phosphorescent and TADF emitters, as they can effectively confine excitons on the guest molecule without energy loss.[5]
-
Charge Transport & Device Efficiency: While CBP is an excellent hole transporter, its unipolar nature can lead to an imbalance of charge carriers in the emissive layer.[7] Benzimidazole and pyridine-based hosts are often designed to be bipolar, allowing for more balanced injection of both holes and electrons. This leads to higher recombination efficiency and is reflected in the state-of-the-art External Quantum Efficiencies (EQEs) achieved in OLEDs using these hosts.[7][8] For instance, a green PhOLED using a benzimidazole host achieved an impressive EQE of 28.6% with minimal efficiency roll-off.[7]
Experimental Protocols
To ensure scientific integrity, this section details the methodologies for the synthesis of a representative benzimidazole compound and the fabrication of a test OLED device.
Synthesis of this compound
This protocol is a generalized procedure based on the well-established condensation reaction between o-phenylenediamines and dicarboxylic acids or their derivatives.[3][9]
Causality: The condensation reaction is a robust method for forming the imidazole ring. The use of a dehydrating agent like polyphosphoric acid (PPA) or high temperatures is crucial to drive the reaction forward by removing water, a byproduct of the cyclization.
Protocol:
-
Reactant Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add isophthalic acid (1 equivalent) and o-phenylenediamine (2.2 equivalents).
-
Reaction Medium: Add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure the mixture can be stirred effectively (approx. 10x the weight of the reactants).
-
Heating and Reaction: Heat the mixture to 200-220 °C under a slow stream of nitrogen gas. Maintain this temperature for 4-6 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Neutralization: After cooling the reaction mixture to approximately 100 °C, pour it slowly into a large beaker of vigorously stirred ice water. The crude product will precipitate.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with a large volume of water until the filtrate is neutral (pH ~7). Then, wash with a 10% sodium bicarbonate solution to remove any unreacted acid, followed by another wash with water.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF), or by gradient sublimation for high-purity electronic-grade material.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding excited state properties of host materials in OLEDs: simulation of absorption spectrum of amorphous 4,4-bis(carbazol-9-yl)-2,2-biphenyl ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP04293A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. scite.ai [scite.ai]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene
A Researcher's Guide to Safely Handling 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 29914-81-6). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and an understanding of its potential hazards.
Understanding the Risks: Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential health effects. Based on available safety data, this compound is associated with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)[1]
These classifications necessitate a stringent approach to personal protective equipment and handling procedures to minimize exposure and ensure a safe laboratory environment.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with the rationale rooted in its hazard profile.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation, as indicated by the H315 hazard statement.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against eye irritation from splashes or airborne particles, in line with the H319 hazard statement.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To mitigate the risk of inhaling the compound, which can be harmful and cause respiratory irritation (H332, H335).[1] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from accidental spills. |
It is imperative to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized handling protocol is critical for minimizing risk. The following workflow is designed to guide the user through the safe handling of this compound from receipt to use.
Step-by-Step Methodology:
-
Designate a Handling Area : All work with solid or dissolved this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Assemble and Inspect PPE : Before handling the compound, gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures.
-
Gather Materials and Spill Kit : Ensure all necessary laboratory equipment and a spill kit appropriate for solid chemical spills are readily accessible.
-
Don Appropriate PPE : Put on a lab coat, safety glasses, and gloves before opening the primary container.
-
Weigh and Transfer : Handle the compound carefully to avoid generating dust. Use a spatula for transfers. If weighing, do so within the fume hood.
-
Dissolution/Reaction Setup : When dissolving the compound or setting up a reaction, add it slowly to the solvent to avoid splashing. Ensure the vessel is appropriately labeled.
-
Decontaminate Work Area : After handling is complete, decontaminate the work surface with an appropriate solvent and wipe it clean.
-
Segregate and Dispose of Waste : All waste contaminated with this compound should be considered chemical waste.
-
Doff and Dispose of PPE : Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing. Dispose of gloves as chemical waste.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Unused or waste this compound, as well as any grossly contaminated items (e.g., weigh boats, paper towels from spills), should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not dispose of it down the drain.
-
Sharps : Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Always follow your institution's specific guidelines for chemical waste disposal and consult with your environmental health and safety (EHS) department if you have any questions.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
